SB-772077B dihydrochloride
Beschreibung
Eigenschaften
IUPAC Name |
[2-(4-amino-1,2,5-oxadiazol-3-yl)-1-ethylimidazo[4,5-c]pyridin-7-yl]-[(3S)-3-aminopyrrolidin-1-yl]methanone;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N8O2.2ClH/c1-2-23-12-9(15(24)22-4-3-8(16)7-22)5-18-6-10(12)19-14(23)11-13(17)21-25-20-11;;/h5-6,8H,2-4,7,16H2,1H3,(H2,17,21);2*1H/t8-;;/m0../s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSROPTGRSYJPJY-JZGIKJSDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=NC=C2C(=O)N3CCC(C3)N)N=C1C4=NON=C4N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1C2=C(C=NC=C2C(=O)N3CC[C@@H](C3)N)N=C1C4=NON=C4N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20Cl2N8O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
SB-772077B Dihydrochloride: A Technical Guide to its Mechanism of Action as a Potent Rho-Kinase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
SB-772077B dihydrochloride is a potent and selective, aminofuran-based inhibitor of Rho-associated coiled-coil forming protein serine/threonine kinase (ROCK). This technical guide provides an in-depth overview of the mechanism of action of SB-772077B, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing the core signaling pathways. The primary mechanism of SB-772077B involves the competitive inhibition of ROCK1 and ROCK2, leading to a cascade of downstream effects including smooth muscle relaxation, anti-inflammatory responses, and increased aqueous humor outflow. This document is intended to serve as a comprehensive resource for researchers and professionals in the fields of pharmacology and drug development.
Core Mechanism of Action: Inhibition of the Rho/ROCK Signaling Pathway
The primary molecular target of SB-772077B is the Rho-associated coiled-coil forming protein kinase (ROCK), a key effector of the small GTPase RhoA. The RhoA/ROCK pathway is a central regulator of cellular contractility, motility, and morphology.
Signaling Pathway Overview:
Upon activation by upstream signals, RhoA-GTP binds to and activates ROCK. Activated ROCK, in turn, phosphorylates multiple downstream substrates, most notably Myosin Phosphatase Target Subunit 1 (MYPT1). Phosphorylation of MYPT1 at Threonine 696 (Thr696) inhibits the activity of Myosin Light Chain Phosphatase (MLCP). This inhibition leads to an increase in the phosphorylation of the Myosin Light Chain (MLC), which subsequently promotes the assembly of actin-myosin filaments and results in smooth muscle contraction and the formation of stress fibers.[1][2]
SB-772077B exerts its effects by directly inhibiting the kinase activity of both ROCK1 and ROCK2 isoforms, thereby preventing the phosphorylation of MYPT1 and disrupting this contractile signaling cascade.[3][4]
Quantitative Data
SB-772077B is a highly potent inhibitor of both ROCK isoforms. Its inhibitory activity and functional effects have been quantified in various in vitro and in vivo studies.
Table 1: In Vitro Kinase Inhibition Profile of SB-772077B
| Kinase Target | IC₅₀ (nM) | Reference(s) |
| ROCK1 (recombinant human) | 5.6 | [3][4] |
| ROCK2 (recombinant human) | 6.0 | [3] |
| Akt1 | 324 | [5] |
| Akt2 | 1,950 | [5] |
| Akt3 | 1,290 | [5] |
| Cdk2 | ≥7,000 | [5] |
| GSK3α | ≥7,000 | [5] |
| IKKβ | ≥7,000 | [5] |
| JNK3 | ≥7,000 | [5] |
| Plk | ≥7,000 | [5] |
| RSK1 | 35 | [5] |
| MSK1 | 14 | [5] |
Table 2: Functional Effects of SB-772077B
| Assay | Effect | IC₅₀ / Concentration | Species/Cell Line | Reference(s) |
| Vasorelaxation of pre-contracted aortic rings | Relaxation | 39 nM | Rat | [3][4][5] |
| Inhibition of LPS-induced TNF-α production | Dose-dependent reduction | 0.1 - 10 µM | Primary human macrophages | [3] |
| Inhibition of LPS-induced IL-6 production | Dose-dependent reduction | 0.1 - 10 µM | Primary human macrophages | [3] |
| Increase in aqueous humor outflow facility | 16% increase | 0.1 µM | Human (ex vivo) | [6] |
| 29% increase | 10 µM | Human (ex vivo) | [6] | |
| 39% increase | 50 µM | Human (ex vivo) | [6] | |
| Reduction of blood pressure in spontaneously hypertensive rats | ~10 mm Hg reduction | 1 mg/kg (p.o.) | Rat | [4] |
| ~20 mm Hg reduction | 3 mg/kg (p.o.) | Rat | [4] | |
| ~50 mm Hg reduction | 30 mg/kg (p.o.) | Rat | [4] |
Experimental Protocols
This section details the methodologies for key experiments used to characterize the mechanism of action of SB-772077B.
ROCK Enzyme Activity Assay
This protocol describes a non-radioactive, enzyme-based immunoassay to measure the kinase activity of ROCK and the inhibitory potential of compounds like SB-772077B.
Principle: The assay measures the phosphorylation of a specific substrate, MYPT1, by ROCK. The phosphorylated substrate is then detected using a specific antibody.
Materials:
-
Recombinant active ROCK1 or ROCK2 enzyme
-
MYPT1 substrate
-
Kinase reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 1 mM DTT)
-
ATP solution
-
SB-772077B or other test inhibitors
-
Anti-phospho-MYPT1 (Thr696) antibody
-
HRP-conjugated secondary antibody
-
TMB substrate
-
Stop solution
-
96-well microplate
Procedure:
-
Kinase Reaction:
-
To a 96-well plate, add the kinase reaction buffer, recombinant ROCK enzyme, and the test inhibitor (SB-772077B) at various concentrations.
-
Initiate the kinase reaction by adding ATP and the MYPT1 substrate.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
-
Detection:
-
Coat a separate 96-well plate with a capture antibody or directly with the phosphorylated substrate.
-
Transfer the reaction mixture to the coated plate and incubate to allow binding.
-
Wash the plate to remove unbound components.
-
Add the anti-phospho-MYPT1 (Thr696) antibody and incubate.
-
Wash the plate and add the HRP-conjugated secondary antibody.
-
After another incubation and wash, add the TMB substrate and allow color to develop.
-
Stop the reaction with a stop solution and measure the absorbance at 450 nm.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of SB-772077B.
-
Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
-
Rat Aortic Ring Vasorelaxation Assay
This ex vivo assay assesses the vasodilatory properties of SB-772077B on pre-contracted arterial smooth muscle.
Principle: The tension of isolated rat aortic rings is measured in an organ bath. The ability of SB-772077B to relax rings pre-constricted with an agonist like phenylephrine is quantified.
Materials:
-
Male Wistar or Sprague-Dawley rats
-
Krebs-Henseleit solution (composition in mM: NaCl 118, KCl 4.7, CaCl₂ 2.5, KH₂PO₄ 1.2, MgSO₄ 1.2, NaHCO₃ 25, glucose 11.1)
-
Phenylephrine
-
SB-772077B
-
Organ bath system with force transducers
-
Carbogen gas (95% O₂, 5% CO₂)
Procedure:
-
Tissue Preparation:
-
Euthanize a rat and excise the thoracic aorta.
-
Clean the aorta of adherent connective and adipose tissue and cut it into 2-3 mm wide rings.
-
-
Mounting:
-
Suspend the aortic rings in organ baths containing Krebs-Henseleit solution, maintained at 37°C and continuously gassed with carbogen.
-
Apply a resting tension of 1.5-2 g and allow the rings to equilibrate for at least 60 minutes.
-
-
Experiment:
-
Contract the aortic rings with a submaximal concentration of phenylephrine (e.g., 1 µM).
-
Once a stable contraction is achieved, add SB-772077B cumulatively in increasing concentrations.
-
Record the changes in tension after each addition.
-
-
Data Analysis:
Western Blotting for Phospho-MYPT1
This protocol is used to detect the phosphorylation status of MYPT1 in cell lysates, providing a direct measure of ROCK activity in a cellular context.
Principle: Proteins from cell lysates are separated by size using SDS-PAGE, transferred to a membrane, and the phosphorylated form of MYPT1 is detected using a specific antibody.
Materials:
-
Cultured cells (e.g., human trabecular meshwork cells, vascular smooth muscle cells)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibody: anti-phospho-MYPT1 (Thr696)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Lysis and Protein Quantification:
-
Treat cells with SB-772077B and/or a ROCK activator.
-
Lyse the cells in ice-cold lysis buffer.
-
Quantify the protein concentration of the lysates.
-
-
SDS-PAGE and Transfer:
-
Denature equal amounts of protein from each sample and load onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis.
-
Transfer the separated proteins to a membrane.
-
-
Immunoblotting:
-
Block the membrane in blocking buffer for 1 hour.
-
Incubate the membrane with the primary anti-phospho-MYPT1 antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane and apply the chemiluminescent substrate.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
-
Data Analysis:
Human Trabecular Meshwork (HTM) Cell Culture and Outflow Facility
This ex vivo model is used to assess the effect of SB-772077B on aqueous humor outflow, relevant for glaucoma research.[1][6]
Principle: Primary HTM cells are cultured, and the effect of SB-772077B on the outflow facility is measured in a human anterior segment perfusion culture system.
Materials:
-
Human donor eyes
-
Dissection microscope and surgical instruments
-
Culture medium (e.g., DMEM with 10% FBS)
-
Anterior segment perfusion organ culture system
-
SB-772077B
Procedure:
-
HTM Cell Isolation and Culture:
-
Anterior Segment Perfusion:
-
Mount the anterior segment of a human donor eye in the perfusion system.
-
Perfuse with culture medium at a constant pressure and monitor the flow rate to establish a baseline outflow facility.
-
Add SB-772077B to the perfusion medium at various concentrations.
-
Continue to monitor the flow rate to determine the effect of the compound on outflow facility.
-
-
Data Analysis:
-
Calculate the outflow facility (in µL/min/mmHg) before and after treatment with SB-772077B.
-
Express the change in outflow facility as a percentage of the baseline.
-
Conclusion
This compound is a potent and selective dual inhibitor of ROCK1 and ROCK2. Its mechanism of action is centered on the inhibition of the RhoA/ROCK signaling pathway, leading to decreased phosphorylation of downstream targets, most notably MYPT1. This results in reduced smooth muscle contraction, vasodilation, and a decrease in blood pressure. Additionally, SB-772077B has demonstrated anti-inflammatory effects and the ability to increase aqueous humor outflow. The comprehensive data and detailed experimental protocols provided in this guide serve as a valuable resource for the continued investigation and potential therapeutic application of SB-772077B and other ROCK inhibitors.
References
- 1. Establishment of human trabecular meshwork cell cultures using nontransplantable corneoscleral rims - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Method for Measuring Rho Kinase Activity in Tissues and Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Consensus recommendations for trabecular meshwork cell isolation, characterization and culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. creative-bioarray.com [creative-bioarray.com]
- 5. tandfonline.com [tandfonline.com]
- 6. Redirecting [linkinghub.elsevier.com]
- 7. reprocell.com [reprocell.com]
- 8. Vascular responses in aortic rings of a consomic rat panel derived from the Fawn Hooded Hypertensive strain - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Rat Aortic Ring Assay | Thermo Fisher Scientific - SG [thermofisher.com]
- 10. merckmillipore.com [merckmillipore.com]
- 11. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 12. journals.physiology.org [journals.physiology.org]
- 13. Phospho-MYPT1 (Thr696) Antibody | Cell Signaling Technology [cellsignal.com]
- 14. Generating cell-derived matrices from human trabecular meshwork cell cultures for mechanistic studies - PMC [pmc.ncbi.nlm.nih.gov]
SB-772077B Dihydrochloride: A Technical Guide for Researchers
For research use only. Not for human or veterinary use.
SB-772077B dihydrochloride is a potent and selective inhibitor of Rho-associated coiled-coil forming protein kinase (ROCK). This aminofuran-based compound has demonstrated significant utility in preclinical research, particularly in studies related to cardiovascular function and inflammatory responses. Its high affinity for both ROCK1 and ROCK2 isoforms makes it a valuable tool for investigating the physiological and pathological roles of the Rho/ROCK signaling pathway.
Core Mechanism of Action
This compound competitively inhibits the ATP-binding site of ROCK1 and ROCK2, thereby preventing the phosphorylation of downstream substrates. The ROCK pathway plays a crucial role in regulating cellular processes such as smooth muscle contraction, actin cytoskeleton organization, cell adhesion, and migration. By inhibiting ROCK, this compound effectively modulates these cellular functions, leading to effects such as vasodilation and suppression of inflammatory cytokine production.[1][2][3]
Quantitative Data: Potency and Selectivity
This compound exhibits high potency for ROCK isoforms and selectivity over a range of other kinases.
| Target | IC50 (nM) | Reference |
| ROCK1 | 5.6 | [1][2][4] |
| ROCK2 | 6 | [1][2][4] |
| RSK1 | 35 | [2] |
| MSK1 | 14 | [2] |
| Akt1 | 324 | [2] |
| Akt2 | 1,950 | [2] |
| Akt3 | 1,290 | [2] |
| Cdk2 | ≥7,000 | [2] |
| GSK3α | ≥7,000 | [2] |
| IKKβ | ≥7,000 | [2] |
| JNK3 | ≥7,000 | [2] |
| Plk | ≥7,000 | [2] |
In Vitro and In Vivo Activity
| Assay | Effect | Concentration/Dose | Reference |
| Rat Aortic Ring Vasorelaxation | Induces profound dose-dependent relaxation of Phenylephrine-precontracted rings. | IC50 = 39 nM | [1][2] |
| LPS-induced Cytokine Production (Human Macrophages) | Dose-dependently reduces the production of TNF-α and IL-6. | 0.1-10 μM | [1] |
| Actin Stress Fiber Formation (Human Aortic Smooth Muscle Cells) | Completely abolishes Angiotensin II-induced actin stress fiber formation. | 3 μM | [1] |
| Blood Pressure Reduction (Spontaneously Hypertensive Rats) | Produces a profound, dose-dependent reduction of blood pressure. | 0.3-3 mg/kg (p.o.) | [1] |
| Blood Pressure Reduction (DOCA-salt Hypertensive Rats) | Dramatically lowers blood pressure. | 1 mg/kg | [2] |
| Pulmonary and Systemic Arterial Pressure (Normotensive and Monocrotaline-induced Pulmonary Hypertensive Rats) | Reduces pulmonary and systemic arterial pressure and increases cardiac output. | 30, 100, and 300 μg/kg (i.v.) | [2] |
Signaling Pathway
The primary signaling pathway affected by this compound is the Rho/ROCK pathway. A simplified representation of this pathway and the inhibitory action of SB-772077B is depicted below.
Experimental Protocols
In Vitro Vasorelaxation Assay
This protocol describes a common method for assessing the vasodilatory effects of this compound on isolated arterial rings.
-
Tissue Preparation:
-
Male Wistar rats (250-300g) are euthanized.
-
The thoracic aorta is excised and placed in cold Krebs-Henseleit (K-H) buffer.
-
The aorta is cleaned of adherent connective tissue and cut into 2-3 mm rings.
-
-
Experimental Setup:
-
Aortic rings are mounted in organ baths containing K-H buffer, maintained at 37°C, and aerated with 95% O2 / 5% CO2.
-
The rings are connected to isometric force transducers to record changes in tension.
-
An optimal resting tension of 2g is applied, and the rings are allowed to equilibrate for 60-90 minutes.
-
-
Procedure:
-
The viability of the rings is assessed by contracting them with phenylephrine (e.g., 1 μM).
-
Once a stable contraction plateau is reached, cumulative concentrations of this compound (e.g., 0.1 nM to 10 μM) are added to the organ bath.[5][6]
-
The relaxation response is recorded as a percentage reversal of the phenylephrine-induced contraction.
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. caymanchem.com [caymanchem.com]
- 3. Analysis of Pulmonary Vasodilator Responses to SB-772077-B [4-(7-((3-Amino-1-pyrrolidinyl)carbonyl)-1-ethyl-1H-imidazo(4,5-c)pyridin-2-yl)-1,2,5-oxadiazol-3-amine], a Novel Aminofurazan-Based Rho Kinase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound - Immunomart [immunomart.com]
- 5. Novel Rho kinase inhibitors with anti-inflammatory and vasodilatory activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Redirecting [linkinghub.elsevier.com]
An In-depth Technical Guide to the Discovery and Synthesis of SB-772077B Dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
SB-772077B is a potent, aminofuran-based small molecule inhibitor of Rho-associated coiled-coil forming kinase (ROCK). Developed as a highly selective agent against both ROCK1 and ROCK2 isoforms, it demonstrates significant vasodilatory and anti-inflammatory properties. Its mechanism of action, centered on the inhibition of the RhoA/ROCK signaling pathway, leads to a reduction in myosin light chain phosphorylation and subsequent smooth muscle relaxation. This technical guide provides a comprehensive overview of SB-772077B, detailing its pharmacological profile, mechanism of action, and the experimental protocols used for its characterization.
Discovery and Pharmacological Profile
SB-772077B was identified as part of a research program to develop novel, potent, and selective ROCK inhibitors with potential therapeutic applications in cardiovascular diseases.[1][2] It belongs to a class of aminofurazan-based compounds and has shown greater potency than earlier ROCK inhibitors such as Y-27632 and Fasudil.[2] The compound is orally active and has demonstrated profound effects on blood pressure in various animal models of hypertension.[1][2]
Chemical Properties
-
Chemical Name: (3S)-1-[[2-(4-Amino-1,2,5-oxadiazol-3-yl)-1-ethyl-1H-imidazo[4,5-c]pyridin-7-yl]carbonyl]-3-pyrrolidinamine dihydrochloride
-
Molecular Formula: C₁₅H₁₈N₈O₂ · 2HCl
-
Molecular Weight: 415.3 g/mol (dihydrochloride salt)
Quantitative Pharmacological Data
The inhibitory activity of SB-772077B has been quantified against its primary targets, ROCK1 and ROCK2, and a panel of other kinases to determine its selectivity profile.
| Target Enzyme | IC₅₀ (nM) | Reference(s) |
| Primary Targets | ||
| Recombinant Human ROCK1 | 5.6 | [1] |
| Recombinant Human ROCK2 | 6.0 | |
| Selectivity Panel | ||
| RSK1 | 35 | |
| MSK1 | 14 | |
| Akt1 | 324 | |
| Akt2 | 1,950 | |
| Akt3 | 1,290 | |
| Cdk2 | ≥7,000 | |
| GSK3α | ≥7,000 | |
| IKKβ | ≥7,000 | |
| JNK3 | ≥7,000 | |
| Plk | ≥7,000 | |
| Functional Activity | ||
| Rat Aortic Ring Vasorelaxation | 39 | [1] |
Mechanism of Action: The Rho/ROCK Signaling Pathway
SB-772077B exerts its effects by inhibiting the serine/threonine kinases ROCK1 and ROCK2. These kinases are critical downstream effectors of the small GTPase RhoA. The RhoA/ROCK pathway plays a pivotal role in regulating cellular contraction, motility, and cytoskeletal organization.[3]
In vascular smooth muscle, activation of RhoA leads to the activation of ROCK, which in turn phosphorylates the myosin binding subunit (MBS) of myosin light chain phosphatase (MLCP), inhibiting its activity.[1] ROCK also directly phosphorylates the myosin light chain (MLC).[4] Both actions result in a net increase in phosphorylated MLC, leading to actin-myosin cross-bridge formation and sustained smooth muscle contraction. By inhibiting ROCK, SB-772077B breaks this cascade, leading to decreased MLC phosphorylation, smooth muscle relaxation, and vasodilation.[1][4]
Chemical Synthesis
A plausible high-level synthetic approach involves:
-
Formation of the Imidazo[4,5-c]pyridine Core: This is typically achieved by reacting a substituted diaminopyridine with a carboxylic acid or its derivative to form the imidazole ring.[3][5]
-
Functionalization of the Core: Halogenation or other activation steps are performed on the heterocyclic core to prepare it for subsequent coupling reactions.
-
Construction of the Oxadiazole Moiety: The 2-amino-1,3,4-oxadiazole ring is often synthesized from a corresponding carboxylic acid via a hydrazide intermediate, which is then cyclized.[6]
-
Amide Coupling: The carboxylic acid on the imidazopyridine core is coupled with the (S)-3-aminopyrrolidine side chain using standard peptide coupling reagents.
-
Purification and Salt Formation: The final compound is purified using chromatography, and the dihydrochloride salt is formed by treatment with hydrochloric acid.
Experimental Protocols
The following sections detail the methodologies used to characterize the biological activity of SB-772077B.
In Vitro ROCK Kinase Inhibition Assay
This assay quantifies the ability of a compound to inhibit the enzymatic activity of ROCK.
Protocol: [6]
-
Pre-incubation: In a final volume of 50 µL of assay buffer (50 mM Tris/HCl pH 7.5, 5 mM MgCl₂, 1 mM EDTA, 0.06% CHAPS), combine 50 ng of recombinant human ROCK-2 enzyme and 100 ng of human Myosin Binding Subunit (MBS, aa654–880) as the substrate.
-
Compound Addition: Add SB-772077B from a dilution series (typically in DMSO, final concentration 0.1%) to the enzyme/substrate mixture.
-
Incubation: Incubate the mixture for 10 minutes at 37°C to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Start the kinase reaction by adding [³³P]ATP to a final concentration of 10 µM.
-
Reaction Incubation: Allow the reaction to proceed for 30 minutes at 37°C.
-
Termination: Stop the reaction by adding 2x Laemmli sample buffer.
-
Analysis: Separate the reaction products by SDS-PAGE. Quantify the amount of ³³P incorporated into the MBS substrate using autoradiography or liquid scintillation counting.
-
Calculation: Determine the percentage of inhibition relative to a DMSO vehicle control and calculate the IC₅₀ value using a non-linear regression curve fit.
Rat Aortic Ring Vasorelaxation Assay
This ex vivo assay measures the functional effect of the compound on pre-constricted vascular smooth muscle.[3][4]
Protocol:
-
Tissue Preparation: Humanely euthanize a male Sprague-Dawley rat. Excise the thoracic aorta and place it in cold, oxygenated physiological salt solution (PSS).
-
Ring Sectioning: Carefully remove adherent connective tissue and cut the aorta into rings of approximately 3-4 mm in width.
-
Mounting: Suspend the aortic rings in an organ bath chamber containing PSS, maintained at 37°C and continuously bubbled with 95% O₂ / 5% CO₂. Attach one end of the ring to a fixed hook and the other to an isometric force transducer.
-
Equilibration: Allow the rings to equilibrate for 60-90 minutes under a resting tension of approximately 1.5 grams, replacing the PSS every 15-20 minutes.
-
Viability Check: Test the integrity of the endothelium by contracting the rings with phenylephrine (PE, ~1 µM) followed by relaxation with acetylcholine (ACh, ~10 µM).
-
Contraction: After a washout period, induce a stable, submaximal contraction in the rings using an α-adrenergic agonist like phenylephrine.
-
Compound Addition: Once a stable contraction plateau is reached, add SB-772077B in a cumulative, concentration-dependent manner.
-
Data Recording: Record the changes in isometric tension. Express the relaxation at each concentration as a percentage of the pre-contraction induced by phenylephrine.
-
Analysis: Plot the concentration-response curve and calculate the IC₅₀ value for vasorelaxation.
LPS-Induced Cytokine Release Assay
This in vitro assay assesses the anti-inflammatory properties of the compound by measuring its effect on cytokine production in macrophages.[2]
Protocol:
-
Cell Culture: Culture human primary macrophages or a macrophage cell line (e.g., RAW264.7) in appropriate media until they reach a suitable confluency in multi-well plates.
-
Pre-treatment: Pre-treat the cells with various concentrations of SB-772077B for 30-60 minutes.
-
Stimulation: Induce an inflammatory response by adding Lipopolysaccharide (LPS) to the cell culture medium (e.g., 100 ng/mL). Include a vehicle-only control group.
-
Incubation: Incubate the cells for a period sufficient to allow for cytokine production and secretion (typically 18-24 hours).
-
Supernatant Collection: After incubation, centrifuge the plates to pellet the cells and carefully collect the culture supernatant.
-
Cytokine Quantification: Measure the concentration of pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), in the supernatant using a commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kit, following the manufacturer’s instructions.
-
Data Analysis: Compare the cytokine levels in the SB-772077B-treated groups to the LPS-only stimulated group to determine the percentage of inhibition.
Conclusion
SB-772077B is a novel, highly potent, and selective inhibitor of ROCK1 and ROCK2. Its robust activity in enzymatic and cell-based functional assays, including vasorelaxation and inhibition of inflammatory cytokine release, highlights its potential as a therapeutic agent for diseases characterized by increased ROCK activity, such as hypertension and other cardiovascular and inflammatory disorders. The detailed protocols provided herein serve as a guide for the continued investigation and development of this and other related ROCK inhibitors.
References
- 1. Redirecting [linkinghub.elsevier.com]
- 2. Analysis of Pulmonary Vasodilator Responses to SB-772077-B [4-(7-((3-Amino-1-pyrrolidinyl)carbonyl)-1-ethyl-1H-imidazo(4,5-c)pyridin-2-yl)-1,2,5-oxadiazol-3-amine], a Novel Aminofurazan-Based Rho Kinase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. DD205904A5 - PROCESS FOR PREPARING IMIDAZO (4,5-C) PYRIDINE DERIVATIVES - Google Patents [patents.google.com]
- 4. Rho Kinase Inhibitor Fasudil Protects against β‐Amyloid‐Induced Hippocampal Neurodegeneration in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. bsj.uobaghdad.edu.iq [bsj.uobaghdad.edu.iq]
SB-772077B Dihydrochloride: A Technical Guide to a Potent Rho Kinase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
SB-772077B dihydrochloride is a potent and selective small molecule inhibitor of Rho-associated coiled-coil containing protein kinase (ROCK). As a member of the aminofurazan class of compounds, it demonstrates high affinity for both ROCK1 and ROCK2 isoforms, key regulators of cellular contraction, motility, and cytoskeletal organization.[1][2] This technical guide provides an in-depth overview of SB-772077B, consolidating its chemical properties, mechanism of action, and key quantitative data from various in vitro, ex vivo, and in vivo studies. Detailed experimental protocols and signaling pathway diagrams are included to facilitate its application in research and drug development.
Chemical and Physical Properties
SB-772077B is characterized by its aminofurazan-based structure.[3] Its chemical and physical properties are essential for its handling, storage, and use in experimental settings.
| Property | Value |
| Chemical Name | (3S)-1-[[2-(4-Amino-1,2,5-oxadiazol-3-yl)-1-ethyl-1H-imidazo[4,5-c]pyridin-7-yl]carbonyl]-3-pyrrolidinamine dihydrochloride |
| Molecular Formula | C₁₅H₁₈N₈O₂ · 2HCl[4] |
| Molecular Weight | 415.28 g/mol |
| CAS Number | 607373-46-6[5] |
| Appearance | Solid[4] |
| Purity | ≥98% (HPLC) |
| Solubility | Soluble to 100 mM in water and DMSO[4] |
| Storage | Desiccate at room temperature; for stock solutions, store at -20°C for up to one month or -80°C for up to six months.[5] |
Mechanism of Action: The Rho/ROCK Signaling Pathway
The Rho family of small GTPases, particularly RhoA, are critical molecular switches that regulate a multitude of cellular processes.[6][7] When activated by upstream signals, RhoA (bound to GTP) interacts with and activates its downstream effector, ROCK. ROCK, a serine/threonine kinase, exists in two isoforms, ROCK1 and ROCK2.[8]
Activated ROCK phosphorylates several substrates, most notably Myosin Phosphatase Target Subunit 1 (MYPT1). This phosphorylation inhibits Myosin Light Chain Phosphatase (MLCP) activity. Concurrently, ROCK can directly phosphorylate the Myosin Light Chain (MLC).[] Both actions lead to an increase in phosphorylated MLC, which promotes the assembly of actin-myosin filaments, resulting in enhanced cell contractility and the formation of actin stress fibers.[7][10] This pathway is fundamental to processes like smooth muscle contraction, cell migration, and inflammation.[6][]
SB-772077B exerts its effects by potently inhibiting the kinase activity of both ROCK1 and ROCK2, thereby preventing the downstream signaling cascade that leads to increased cellular contraction.[4][5]
Figure 1: The Rho/ROCK signaling pathway and the inhibitory action of SB-772077B.
Quantitative Data: Potency and Selectivity
SB-772077B is a highly potent inhibitor of ROCK kinases, demonstrating significantly greater potency than other widely used inhibitors such as Y-27632 and Fasudil.[11] Its selectivity has been profiled against a panel of other kinases.
Table 1: In Vitro Potency (IC₅₀)
| Target | SB-772077B (nM) | Y-27632 (nM) | Fasudil (nM) |
| ROCK1 | 5.6[4][5] | ~150[12] | ~300[12] |
| ROCK2 | 6.0[4][5] | - | - |
| RSK1 | 35[4] | - | - |
| MSK1 | 14[4] | - | - |
| Akt1 | 324[4] | - | - |
| Akt2 | 1,950[4] | - | - |
| Akt3 | 1,290[4] | - | - |
| Cdk2, GSK3α, IKKβ, JNK3, Plk | ≥7,000[4] | - | - |
Table 2: Functional Assay Potency (IC₅₀)
| Assay | Species | SB-772077B (nM) | Y-27632 (µM) |
| Vasorelaxation of Pre-contracted Aortic Rings | Rat | 39[1][4] | ~1.4[13] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize SB-772077B.
In Vitro Kinase Inhibition Assay (Radiometric)
This protocol outlines a standard method to determine the IC₅₀ value of SB-772077B against recombinant ROCK protein.
-
Reaction Mixture Preparation: In a 96-well plate, prepare a reaction buffer containing Tris-HCl, MgCl₂, and DTT.
-
Component Addition: To each well, add the following in order:
-
SB-772077B at various concentrations (e.g., 10-point serial dilution) or DMSO as a vehicle control.
-
Recombinant human ROCK1 or ROCK2 enzyme.
-
A suitable substrate (e.g., Myelin Basic Protein or a specific peptide).
-
-
Initiate Reaction: Start the kinase reaction by adding ATP mix, including [γ-³³P]ATP.
-
Incubation: Incubate the plate at 30°C for a specified time (e.g., 30-60 minutes).
-
Stop Reaction & Capture: Stop the reaction by adding phosphoric acid. Spot the reaction mixture onto a filter membrane (e.g., P81 phosphocellulose paper).
-
Washing: Wash the filters multiple times with phosphoric acid to remove unincorporated [γ-³³P]ATP.
-
Detection: Dry the filters and measure the incorporated radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of SB-772077B relative to the control. Plot the inhibition curve and determine the IC₅₀ value using non-linear regression.
Cell-Based Actin Stress Fiber Formation Assay
This protocol details the assessment of SB-772077B's ability to inhibit agonist-induced stress fiber formation in smooth muscle cells.[5]
Figure 2: Workflow for the actin stress fiber formation assay.
Ex Vivo Vasorelaxation Assay
This method is used to quantify the vasodilatory effects of SB-772077B on isolated arterial tissue.[1][4]
-
Tissue Preparation: Euthanize a rat (e.g., Sprague-Dawley) and carefully dissect the thoracic aorta. Clean the aorta of adherent tissue and cut it into rings (2-3 mm in length).
-
Mounting: Suspend the aortic rings in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and bubbled with 95% O₂ / 5% CO₂. Attach the rings to an isometric force transducer.
-
Equilibration and Contraction: Allow the rings to equilibrate under a resting tension (e.g., 1-2 g) for 60-90 minutes. Induce a stable contraction with a submaximal concentration of a vasoconstrictor, such as Phenylephrine or U46619.[5][11]
-
Inhibitor Addition: Once a stable plateau of contraction is achieved, add SB-772077B cumulatively in increasing concentrations.
-
Data Recording: Record the changes in isometric tension after each addition.
-
Data Analysis: Express the relaxation at each concentration as a percentage of the pre-contraction induced by the agonist. Calculate the IC₅₀ value by fitting the concentration-response curve.
In Vivo Blood Pressure Measurement in Hypertensive Rats
This protocol describes how to evaluate the antihypertensive effects of SB-772077B in a relevant animal model.[1][5]
Figure 3: Workflow for in vivo blood pressure studies.
Summary of Biological Activities
-
Vasodilatory Effects: SB-772077B is a potent vasodilator, inducing relaxation in pre-contracted rat aortic rings and lowering both systemic and pulmonary arterial blood pressure in vivo.[11] Its potency in these models is superior to that of Y-27632 and Fasudil.[11]
-
Anti-inflammatory Activity: The inhibitor reduces the production of pro-inflammatory cytokines, including TNF-α and IL-6, in lipopolysaccharide (LPS)-stimulated primary human macrophages and THP-1 cells.[4][5] This effect is thought to be mediated through the disruption of actin stress fiber formation, which is crucial for inflammatory cell function.[3]
-
Ocular Applications: Studies have shown that SB-772077B enhances aqueous humor outflow facility in human eyes ex vivo, suggesting its potential as a therapeutic candidate for managing glaucoma.[12] This is achieved by inducing cellular relaxation in the trabecular meshwork, mediated by the inhibition of the ROCK/MLC pathway.[12]
Conclusion
This compound is a powerful and highly selective research tool for investigating the physiological and pathological roles of the Rho/ROCK signaling pathway. Its superior potency compared to first-generation ROCK inhibitors makes it an invaluable compound for a range of applications. The demonstrated efficacy of SB-772077B in models of hypertension, pulmonary hypertension, inflammation, and glaucoma underscores the therapeutic potential of targeting the ROCK pathway and positions this compound as a significant lead for the development of novel therapeutics.[1][11][12] Researchers utilizing SB-772077B should adhere to the detailed protocols to ensure reproducible and accurate results in elucidating the complex functions of Rho kinase.
References
- 1. Novel Rho kinase inhibitors with anti-inflammatory and vasodilatory activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Analysis of Pulmonary Vasodilator Responses to SB-772077-B [4-(7-((3-Amino-1-pyrrolidinyl)carbonyl)-1-ethyl-1H-imidazo(4,5-c)pyridin-2-yl)-1,2,5-oxadiazol-3-amine], a Novel Aminofurazan-Based Rho Kinase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. New insights into RhoA/Rho-kinase signaling: a key regulator of vascular contraction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ahajournals.org [ahajournals.org]
- 8. creative-diagnostics.com [creative-diagnostics.com]
- 10. Effect of the Rho-Kinase/ROCK Signaling Pathway on Cytoskeleton Components [mdpi.com]
- 11. Analysis of pulmonary vasodilator responses to SB-772077-B [4-(7-((3-amino-1-pyrrolidinyl)carbonyl)-1-ethyl-1H-imidazo(4,5-c)pyridin-2-yl)-1,2,5-oxadiazol-3-amine], a novel aminofurazan-based Rho kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. SB772077B, A New Rho Kinase Inhibitor Enhances Aqueous Humour Outflow Facility in Human Eyes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Redirecting [linkinghub.elsevier.com]
Unveiling the Pharmacological Profile of SB-772077B Dihydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
SB-772077B dihydrochloride is a potent and selective, orally active aminofuran-based inhibitor of Rho-associated coiled-coil containing protein kinase (ROCK).[1][2] This small molecule has garnered significant interest within the scientific community for its potential therapeutic applications in a range of disorders, including cardiovascular diseases, glaucoma, and inflammatory conditions.[1][3][4] This technical guide provides a comprehensive overview of the pharmacological profile of this compound, detailing its mechanism of action, in vitro and in vivo effects, and key experimental methodologies.
Mechanism of Action
SB-772077B exerts its pharmacological effects primarily through the competitive inhibition of ROCK1 and ROCK2 isoforms.[1][5] The ROCK signaling pathway is a crucial regulator of various cellular processes, including smooth muscle contraction, actin cytoskeleton organization, cell adhesion, and migration. By inhibiting ROCK, SB-772077B effectively modulates these downstream events, leading to its observed physiological effects.[3]
Quantitative Pharmacological Data
The following tables summarize the key quantitative data characterizing the potency and selectivity of this compound.
Table 1: In Vitro Inhibitory Activity of this compound
| Target | IC50 (nM) | Source |
| ROCK1 (human, recombinant) | 5.6 | [1][5] |
| ROCK2 (human, recombinant) | 6 | [1][5] |
| Rat Aortic Ring Relaxation (pre-contracted) | 39 | [5][6] |
Table 2: Kinase Selectivity Profile of SB-772077B
| Kinase | IC50 (nM) | Source |
| ROCK1 | 5.6 | [5] |
| ROCK2 | 6 | [5] |
| MSK1 | 14 | [5] |
| RSK1 | 35 | [5] |
| Akt1 | 324 | [5] |
| Akt3 | 1,290 | [5] |
| Akt2 | 1,950 | [5] |
| Cdk2 | ≥7,000 | [5] |
| GSK3α | ≥7,000 | [5] |
| IKKβ | ≥7,000 | [5] |
| JNK3 | ≥7,000 | [5] |
| Plk | ≥7,000 | [5] |
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the mechanisms and experimental setups discussed, the following diagrams have been generated.
In Vitro and In Vivo Pharmacological Effects
In Vitro Studies
-
Vasodilation: SB-772077B induces potent, dose-dependent relaxation of pre-contracted rat aortic rings, demonstrating its vasodilatory properties.[1][6] This effect is more potent than that observed with other ROCK inhibitors like Y-27632 and fasudil.[3]
-
Anti-inflammatory Activity: In primary human macrophages stimulated with lipopolysaccharide (LPS), SB-772077B dose-dependently reduces the production of pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).[1]
-
Ocular Hypotensive Effects: In cultured human trabecular meshwork (HTM) cells, SB-772077B treatment leads to the inactivation of RhoA and a decrease in phosphorylated myosin light chain (p-MLC).[3] This results in cytoskeletal rearrangement and a reduction in fibrotic markers, which is associated with increased aqueous humor outflow.[3] Studies on human organ-cultured anterior segments (HOCAS) have shown that SB-772077B induces a dose-dependent increase in outflow facility.[3]
-
Cell Viability: At concentrations effective for its pharmacological activity, SB-772077B has been shown to have no significant effect on the viability of human trabecular meshwork cells.[3]
In Vivo Studies
-
Antihypertensive Effects: Oral administration of SB-772077B produces a significant, dose-dependent reduction in blood pressure in spontaneously hypertensive rats and deoxycorticosterone acetate (DOCA)-salt hypertensive rats.[1][6]
-
Pulmonary Hypertension: In rat models of monocrotaline-induced pulmonary hypertension, SB-772077B has been shown to reduce pulmonary and systemic arterial pressure and increase cardiac output.[5][7]
-
Ocular Hypotensive Effects: Ex vivo studies using human organ-cultured anterior segments have demonstrated that SB-772077B effectively increases aqueous humor outflow facility, suggesting its potential as a therapeutic agent for glaucoma.[3]
Detailed Experimental Protocols
The following are generalized protocols for key experiments based on available literature. Researchers should optimize these protocols for their specific experimental conditions.
Protocol 1: Vasodilation Assay in Isolated Rat Aortic Rings
-
Tissue Preparation:
-
Euthanize a rat and excise the thoracic aorta.
-
Place the aorta in cold physiological salt solution (PSS).
-
Carefully remove adhering connective tissue and cut the aorta into 2-3 mm rings.
-
-
Mounting:
-
Suspend each aortic ring between two stainless steel hooks in an organ bath containing PSS, maintained at 37°C and bubbled with 95% O2/5% CO2.
-
One hook is fixed, and the other is connected to an isometric force transducer.
-
Apply a resting tension of 1.5-2 g and allow the tissue to equilibrate for at least 60 minutes, with PSS changes every 15-20 minutes.
-
-
Contraction and Treatment:
-
Pre-contract the aortic rings with a submaximal concentration of a vasoconstrictor (e.g., phenylephrine or U46619).
-
Once a stable contraction is achieved, add cumulative concentrations of this compound to the organ bath.
-
-
Data Analysis:
-
Record the changes in isometric tension.
-
Express the relaxation response as a percentage of the pre-contraction induced by the vasoconstrictor.
-
Calculate the IC50 value from the concentration-response curve.
-
Protocol 2: Measurement of Cytokine Production in Primary Human Macrophages
-
Cell Culture and Treatment:
-
Isolate primary human monocytes from peripheral blood and differentiate them into macrophages.
-
Seed the macrophages in a multi-well plate and culture until adherent.
-
Pre-treat the cells with various concentrations of this compound for a specified time (e.g., 30 minutes).
-
Stimulate the cells with lipopolysaccharide (LPS) to induce an inflammatory response.
-
-
Sample Collection:
-
After the desired incubation period, collect the cell culture supernatant.
-
-
Cytokine Quantification:
-
Measure the concentrations of TNF-α and IL-6 in the supernatant using a commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kit, following the manufacturer's instructions.
-
-
Data Analysis:
-
Generate standard curves for TNF-α and IL-6.
-
Determine the cytokine concentrations in the experimental samples and express them as a percentage of the LPS-stimulated control.
-
Protocol 3: Human Trabecular Meshwork (HTM) Cell Culture and Immunoblotting
-
HTM Cell Culture:
-
Isolate primary HTM cells from donor human eyes.
-
Culture the cells in appropriate media (e.g., Dulbecco's Modified Eagle Medium) supplemented with fetal bovine serum and antibiotics.
-
Passage the cells upon reaching confluence.
-
-
Treatment and Lysis:
-
Seed HTM cells and grow to near confluence.
-
Treat the cells with this compound at various concentrations for a specified duration.
-
Wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
-
Immunoblotting:
-
Determine the protein concentration of the cell lysates.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a nitrocellulose or PVDF membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20).
-
Incubate the membrane with primary antibodies against phosphorylated myosin light chain (p-MLC), fibrotic markers (e.g., fibronectin, collagen IV), and a loading control (e.g., GAPDH or β-actin).
-
Wash the membrane and incubate with an appropriate horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the expression of the target proteins to the loading control.
-
Conclusion
This compound is a highly potent and selective ROCK inhibitor with a compelling pharmacological profile. Its demonstrated efficacy in promoting vasodilation, reducing inflammation, and increasing aqueous humor outflow in preclinical models highlights its significant therapeutic potential. The data and protocols presented in this guide offer a valuable resource for researchers and drug development professionals seeking to further investigate and harness the therapeutic capabilities of this promising compound.
References
- 1. Human trabecular meshwork organ culture. A new method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Up-regulation of IL-6 and TNF-α induced by SARS-coronavirus spike protein in murine macrophages via NF-κB pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. e-century.us [e-century.us]
- 5. Vascular responses in aortic rings of a consomic rat panel derived from the Fawn Hooded Hypertensive strain - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Consensus recommendations for trabecular meshwork cell isolation, characterization and culture - PMC [pmc.ncbi.nlm.nih.gov]
- 7. reprocell.com [reprocell.com]
SB-772077B Dihydrochloride: A Technical Guide for Inflammatory Disease Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
SB-772077B dihydrochloride is a potent and selective, orally active aminofuran-based inhibitor of Rho-associated coiled-coil forming protein kinase (ROCK).[1][2] It demonstrates high affinity for both ROCK1 and ROCK2 isoforms, making it a valuable tool for investigating the role of the ROCK signaling pathway in various physiological and pathological processes, particularly in the context of inflammatory diseases. This technical guide provides an in-depth overview of SB-772077B, including its mechanism of action, key quantitative data, detailed experimental protocols for its evaluation, and a visual representation of the relevant signaling pathways.
Mechanism of Action
The Rho/ROCK signaling pathway is a critical regulator of cellular functions, including smooth muscle contraction, cytoskeletal organization, cell adhesion, and migration. In the context of inflammation, the activation of this pathway is implicated in the production of pro-inflammatory cytokines and the regulation of vascular tone.[1][3]
SB-772077B exerts its anti-inflammatory and vasodilatory effects by inhibiting the kinase activity of ROCK1 and ROCK2. This inhibition prevents the phosphorylation of downstream substrates, such as Myosin Light Chain (MLC), leading to a reduction in smooth muscle contraction and vasodilation.[4] Furthermore, by inhibiting ROCK, SB-772077B can suppress the activation of transcription factors like NF-κB, which are pivotal in the expression of inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).[3]
Quantitative Data
The following tables summarize the key quantitative data for this compound based on published literature.
Table 1: In Vitro Inhibitory Activity of SB-772077B
| Target | IC50 (nM) | Source |
| Recombinant Human ROCK1 | 5.6 | [1] |
| Recombinant Human ROCK2 | 6 | [1] |
Table 2: In Vitro Anti-inflammatory and Vasodilatory Activity of SB-772077B
| Assay | Cell/Tissue Type | Effect | IC50 (nM) | Source |
| Inhibition of LPS-induced TNF-α production | Lipopolysaccharide-stimulated monocytes | Reduction in cytokine release | - | [1] |
| Inhibition of LPS-induced IL-6 production | Lipopolysaccharide-stimulated monocytes | Reduction in cytokine release | - | [1] |
| Vasorelaxation | Pre-constricted rat aorta | Relaxation of aortic rings | 39 | [1] |
Table 3: In Vivo Activity of SB-772077B
| Animal Model | Dosing (p.o.) | Effect | Source |
| Spontaneously Hypertensive Rats | 1, 3, and 30 mg/kg | Dose-dependent reduction in systemic blood pressure | [1] |
| Deoxycorticosterone acetate (DOCA)-induced Hypertensive Rats | Not Specified | Dramatic lowering of blood pressure | [1] |
Experimental Protocols
The following are detailed methodologies for key experiments to evaluate the anti-inflammatory and vasodilatory effects of SB-772077B. These protocols are adapted from established methods and should be optimized for specific laboratory conditions.
Inhibition of LPS-Induced Cytokine Production in Macrophages
This protocol describes how to assess the ability of SB-772077B to inhibit the production of pro-inflammatory cytokines (TNF-α and IL-6) from macrophages stimulated with lipopolysaccharide (LPS).
Materials:
-
Macrophage cell line (e.g., RAW 264.7 or THP-1 differentiated into macrophages)
-
Cell culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Lipopolysaccharide (LPS) from E. coli
-
This compound
-
Phosphate Buffered Saline (PBS)
-
ELISA kits for TNF-α and IL-6
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed macrophages into a 96-well plate at a density of 1 x 10^5 cells/well and allow them to adhere overnight.
-
Compound Treatment: Prepare a stock solution of SB-772077B in a suitable solvent (e.g., DMSO). Dilute the stock solution in cell culture medium to achieve the desired final concentrations (e.g., a range from 1 nM to 10 µM). Remove the old medium from the cells and add 100 µL of the medium containing different concentrations of SB-772077B. Include a vehicle control (medium with the same concentration of DMSO without the compound). Incubate for 1 hour at 37°C in a 5% CO2 incubator.
-
LPS Stimulation: Prepare a working solution of LPS in cell culture medium. Add 10 µL of the LPS solution to each well to achieve a final concentration of 100 ng/mL. Do not add LPS to the negative control wells.
-
Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.
-
Supernatant Collection: After incubation, centrifuge the plate at 400 x g for 5 minutes. Carefully collect the supernatant from each well without disturbing the cell layer.
-
Cytokine Measurement: Measure the concentration of TNF-α and IL-6 in the collected supernatants using commercially available ELISA kits, following the manufacturer's instructions.
-
Data Analysis: Calculate the percentage inhibition of cytokine production for each concentration of SB-772077B compared to the LPS-stimulated vehicle control.
Rat Aortic Ring Vasorelaxation Assay
This ex vivo assay evaluates the vasodilatory effect of SB-772077B on pre-constricted rat aortic rings.
Materials:
-
Male Wistar or Sprague-Dawley rats (250-300 g)
-
Krebs-Henseleit solution (in mM: 118 NaCl, 4.7 KCl, 1.2 KH2PO4, 1.2 MgSO4, 2.5 CaCl2, 25 NaHCO3, 11.1 glucose)
-
Phenylephrine (PE) or other vasoconstrictor
-
This compound
-
Organ bath system with isometric force transducers
-
Carbogen gas (95% O2, 5% CO2)
Procedure:
-
Aorta Dissection: Euthanize the rat and carefully excise the thoracic aorta. Immediately place the aorta in ice-cold Krebs-Henseleit solution.
-
Ring Preparation: Clean the aorta of adhering fat and connective tissue and cut it into 3-4 mm wide rings.
-
Mounting: Mount the aortic rings in the organ bath chambers filled with Krebs-Henseleit solution, maintained at 37°C and continuously bubbled with carbogen gas. Attach one end of the ring to a fixed hook and the other to an isometric force transducer.
-
Equilibration: Allow the rings to equilibrate for 60-90 minutes under a resting tension of 1.5-2.0 g. During this period, wash the rings with fresh Krebs-Henseleit solution every 15-20 minutes.
-
Viability Check: Test the viability of the rings by inducing a contraction with 60 mM KCl.
-
Pre-constriction: After washing out the KCl and allowing the rings to return to baseline, induce a submaximal contraction with a vasoconstrictor such as phenylephrine (e.g., 1 µM).
-
Compound Addition: Once the contraction has reached a stable plateau, add SB-772077B cumulatively in increasing concentrations (e.g., from 1 nM to 10 µM) to the organ bath. Record the relaxation response after each addition.
-
Data Analysis: Express the relaxation as a percentage of the pre-contraction induced by phenylephrine. Plot the concentration-response curve and calculate the IC50 value.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the key signaling pathway and experimental workflows described in this guide.
Caption: ROCK signaling pathway in inflammation and vasoregulation.
Caption: Workflow for LPS-induced cytokine assay.
Caption: Workflow for aortic ring vasorelaxation assay.
References
- 1. researchgate.net [researchgate.net]
- 2. Redirecting [linkinghub.elsevier.com]
- 3. Single-cell RNA sequencing identifies interferon-inducible monocytes/macrophages as a cellular target for mitigating the progression of abdominal aortic aneurysm and rupture risk - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Intense impact of IL-1β expressing inflammatory macrophages in acute aortic dissection - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Technical Guide: The Modulatory Effects of SB-772077B Dihydrochloride on TNF-α and IL-6
For Researchers, Scientists, and Drug Development Professionals
Abstract
SB-772077B dihydrochloride is a potent and selective inhibitor of Rho-associated coiled-coil containing protein kinase (ROCK). This technical guide delves into the core functionalities of SB-772077B, with a specific focus on its inhibitory effects on the pro-inflammatory cytokines Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6). This document provides a comprehensive overview of the available quantitative data, detailed experimental methodologies, and the underlying signaling pathways, serving as a critical resource for researchers in inflammation, immunology, and drug development.
Introduction to this compound
SB-772077B is an aminofuran-based small molecule that demonstrates high-affinity inhibition of both ROCK1 and ROCK2 isoforms, with IC50 values of 5.6 nM and 6 nM, respectively[1][2]. The ROCK signaling pathway is a critical regulator of various cellular processes, including cytoskeletal dynamics, cell adhesion, and smooth muscle contraction.[3] Dysregulation of the ROCK pathway has been implicated in numerous pathological conditions, including cardiovascular diseases and inflammatory disorders. Notably, SB-772077B has been shown to possess anti-inflammatory properties, primarily through its ability to suppress the production of key pro-inflammatory cytokines[1][4].
Quantitative Analysis of TNF-α and IL-6 Inhibition
This compound has been demonstrated to dose-dependently inhibit the production of TNF-α and IL-6 in various in vitro models of inflammation. The primary experimental system for these observations involves the stimulation of immune cells, such as primary human macrophages or the human monocytic cell line THP-1, with lipopolysaccharide (LPS), a potent inflammatory stimulus[1][2].
While specific IC50 values for the inhibition of TNF-α and IL-6 by SB-772077B are not consistently reported across publicly available literature, the concentration-dependent effect is well-documented.
Table 1: Summary of Quantitative Data on the Inhibition of TNF-α and IL-6 by SB-772077B
| Cell Type | Stimulant | SB-772077B Concentration Range | Observed Effect on TNF-α and IL-6 Production | Reference(s) |
| Primary Human Macrophages | LPS | 0.1 - 10 µM | Dose-dependent reduction in the production of TNF-α and IL-6. | [1] |
| THP-1 Cells (Monocytic) | LPS | Not specified | Concentration-dependent inhibition of LPS-induced TNF-α and IL-6 production. | [2] |
| Monocytes | LPS | Not specified | Blocked the generation of inflammatory cytokines, including IL-6 and TNF-α. | [5] |
Experimental Protocols
This section outlines a detailed methodology for assessing the inhibitory effects of SB-772077B on TNF-α and IL-6 production in a human macrophage model. This protocol is a composite based on established methodologies for studying LPS-induced cytokine release and the known experimental parameters for SB-772077B.
Cell Culture and Differentiation
-
Cell Line: Human monocytic cell line (THP-1).
-
Culture Medium: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Maintain cells at 37°C in a humidified atmosphere with 5% CO2.
-
Differentiation to Macrophages:
-
Seed THP-1 monocytes at a density of 1 x 10^6 cells/mL in a 96-well plate.
-
Induce differentiation by treating the cells with 100 ng/mL Phorbol 12-myristate 13-acetate (PMA) for 48 hours.
-
After differentiation, remove the PMA-containing medium and replace it with fresh, serum-free medium. Allow the cells to rest for 24 hours before treatment.
-
Inhibition Assay
-
Preparation of SB-772077B: Prepare a stock solution of this compound in sterile DMSO. Further dilute to desired concentrations in serum-free culture medium. Ensure the final DMSO concentration in all wells is ≤ 0.1%.
-
Pre-treatment: Add varying concentrations of SB-772077B (e.g., 0.1, 1, 10 µM) to the differentiated THP-1 macrophages. Incubate for 30 minutes at 37°C.
-
Stimulation: Following the pre-treatment, add Lipopolysaccharide (LPS) from E. coli to a final concentration of 100 ng/mL to all wells except the negative control.
-
Incubation: Incubate the plates for 18-24 hours at 37°C.
-
Supernatant Collection: After incubation, centrifuge the plates at 400 x g for 10 minutes to pellet any detached cells. Carefully collect the supernatant for cytokine analysis.
Cytokine Measurement (ELISA)
-
Assay: Use commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits for human TNF-α and IL-6.
-
Procedure: Follow the manufacturer's instructions for the ELISA kits. Briefly, this involves adding the collected supernatants to antibody-coated plates, followed by the addition of detection antibodies and a substrate for colorimetric detection.
-
Quantification: Measure the absorbance at the appropriate wavelength using a microplate reader. Calculate the concentrations of TNF-α and IL-6 in each sample by comparing the absorbance values to a standard curve generated with recombinant cytokines.
-
Data Analysis: Express the results as a percentage of the cytokine production in the LPS-stimulated control group (without SB-772077B).
Signaling Pathways and Mechanism of Action
The inhibitory effect of SB-772077B on TNF-α and IL-6 production is a direct consequence of its potent inhibition of the Rho-associated kinase (ROCK). The signaling cascade initiated by LPS binding to Toll-like receptor 4 (TLR4) on macrophages leads to the activation of downstream pathways, including the NF-κB and MAPK pathways, which are pivotal for the transcription of pro-inflammatory cytokine genes.
The Rho/ROCK pathway is implicated as an upstream regulator of these inflammatory signaling cascades. By inhibiting ROCK, SB-772077B disrupts the signal transduction that leads to the activation of key transcription factors.
Experimental Workflow Diagram
The following diagram illustrates the logical flow of an experiment designed to evaluate the efficacy of SB-772077B in reducing inflammatory cytokine production.
Conclusion
This compound is a valuable research tool for investigating the role of the Rho/ROCK signaling pathway in inflammation. Its demonstrated ability to inhibit the production of the key pro-inflammatory cytokines TNF-α and IL-6 highlights its potential as a therapeutic agent for inflammatory diseases. This technical guide provides a foundational understanding of its mechanism, quantitative effects, and the experimental protocols necessary for its study, thereby equipping researchers with the essential knowledge to further explore the therapeutic applications of ROCK inhibition.
References
- 1. researchgate.net [researchgate.net]
- 2. iris.unito.it [iris.unito.it]
- 3. Lipopolysaccharide-induced inflammation in monocytes/macrophages is blocked by liposomal delivery of Gi-protein inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. NF-κB inhibition attenuates LPS-induced TLR4 activation in monocyte cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An orally available small molecule that targets soluble TNF to deliver anti-TNF biologic-like efficacy in rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for SB-772077B Dihydrochloride in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Abstract
SB-772077B dihydrochloride is a potent, orally active, and selective inhibitor of Rho-associated coiled-coil forming kinase (ROCK).[1] This small molecule inhibitor demonstrates high affinity for both ROCK1 and ROCK2 isoforms, making it a valuable tool for investigating the diverse cellular processes regulated by the ROCK signaling pathway. These application notes provide detailed protocols for utilizing this compound in cell culture experiments, including assessing its impact on cell viability and analyzing its effect on downstream signaling targets. The provided methodologies and data will aid researchers in designing and executing experiments to explore the therapeutic potential of ROCK inhibition in various disease models, particularly in oncology and inflammatory diseases.
Introduction
The Rho-associated kinases, ROCK1 and ROCK2, are serine/threonine kinases that play a crucial role in regulating the actin cytoskeleton. This regulation influences a multitude of cellular functions, including cell adhesion, motility, contraction, and proliferation. The ROCK signaling pathway is often dysregulated in various pathologies, including cancer, where it can contribute to tumor progression and metastasis.[2][3] this compound offers a powerful means to dissect the contributions of ROCK signaling in these processes.
Mechanism of Action
This compound is an aminofuran-based compound that acts as a potent inhibitor of ROCK1 and ROCK2.[1] By binding to the ATP-binding site of the kinases, it prevents the phosphorylation of downstream substrates. One of the key downstream effects of ROCK is the phosphorylation of Myosin Light Chain (MLC), which promotes stress fiber formation and cellular contraction. ROCK also phosphorylates and inactivates Myosin Phosphatase Target Subunit 1 (MYPT1), further increasing MLC phosphorylation. Additionally, ROCK can influence actin dynamics through the LIM kinase (LIMK) and cofilin pathway.[4][5][6][7]
Signaling Pathway
Caption: Mechanism of action of SB-772077B.
Quantitative Data
This compound exhibits high potency against its target kinases.
| Target | IC50 (nM) |
| ROCK1 | 5.6[1] |
| ROCK2 | 6[1] |
Experimental Protocols
Preparation of this compound Stock Solution
For in vitro cell culture experiments, this compound can be prepared as a concentrated stock solution in a sterile solvent.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
Protocol:
-
Prepare a 10 mM stock solution of this compound in DMSO. For example, for a 1 mg vial of this compound (Molecular Weight: 487.35 g/mol for the dihydrochloride salt), add 205.2 µL of DMSO.
-
Vortex thoroughly to ensure complete dissolution.
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[1]
Note: When preparing working concentrations, the final concentration of DMSO in the cell culture medium should be kept below 0.1% to avoid solvent-induced cytotoxicity.
Cell Viability Assay (MTT Assay)
This protocol describes the use of a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay to determine the effect of SB-772077B on the viability of cancer cells.
Materials:
-
Cancer cell line of interest (e.g., MCF-7, A549, HCT116)
-
Complete cell culture medium
-
This compound stock solution (10 mM in DMSO)
-
96-well cell culture plates
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Microplate reader
Protocol:
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
Prepare serial dilutions of SB-772077B in complete culture medium. A suggested starting range is from 10 nM to 10 µM.
-
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of SB-772077B. Include wells with medium and DMSO as a vehicle control.
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C, allowing for the formation of formazan crystals.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well.
-
Incubate the plate at room temperature for 2-4 hours in the dark with gentle shaking to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
Western Blot Analysis of ROCK Activity
This protocol outlines a method to assess the inhibitory effect of SB-772077B on ROCK activity by measuring the phosphorylation of a downstream target, Myosin Light Chain (MLC).
Materials:
-
Cancer cell line of interest
-
6-well cell culture plates
-
This compound stock solution (10 mM in DMSO)
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: anti-phospho-MLC (Ser19), anti-total MLC, and anti-GAPDH (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with various concentrations of SB-772077B (e.g., 100 nM, 1 µM, 10 µM) for a specified time (e.g., 1-24 hours). Include a DMSO-treated control.
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-MLC overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with antibodies against total MLC and GAPDH for normalization.
Experimental Workflows
Cell Viability Workflow
Caption: Workflow for assessing cell viability.
Western Blot Workflow
Caption: Workflow for Western blot analysis.
Troubleshooting
-
Low signal in Western blot: Increase protein loading amount, optimize primary antibody concentration, or extend exposure time.
-
High background in Western blot: Increase the number and duration of wash steps, optimize blocking conditions (e.g., switch from milk to BSA), or use a more specific secondary antibody.
-
Inconsistent results in MTT assay: Ensure uniform cell seeding, minimize evaporation from edge wells by adding sterile PBS to surrounding wells, and ensure complete dissolution of formazan crystals.
-
Drug precipitation: If precipitation is observed in the culture medium, sonicate the stock solution briefly before dilution or prepare fresh dilutions.
Conclusion
This compound is a highly effective and selective tool for the in vitro study of ROCK signaling. The protocols provided herein offer a framework for investigating its effects on cell viability and for confirming its mechanism of action through the analysis of downstream signaling events. These methods can be adapted to various cell types and experimental questions, facilitating further research into the roles of ROCK in health and disease.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Inhibitors of Rho kinase (ROCK) signaling revert the malignant phenotype of breast cancer cells in 3D context - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Cofilin phosphorylation by LIM-kinase 1 and its role in Rac-mediated actin reorganization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Regulation of LIM-kinase 1 and cofilin in thrombin-stimulated platelets - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Myelin-Associated Inhibitors Regulate Cofilin Phosphorylation and Neuronal Inhibition through LIM Kinase and Slingshot Phosphatase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Interplay between components of a novel LIM kinase–slingshot phosphatase complex regulates cofilin | The EMBO Journal [link.springer.com]
Application Notes and Protocols for SB-772077B Dihydrochloride in In Vivo Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction
SB-772077B dihydrochloride is a potent and orally active inhibitor of Rho-associated protein kinase (ROCK), with IC₅₀ values of 5.6 nM and 6 nM for ROCK1 and ROCK2, respectively.[1][2][3] It has demonstrated significant vasodilatory and anti-inflammatory effects, making it a valuable tool for research in cardiovascular diseases, glaucoma, and inflammatory conditions.[1][2][4] Proper dissolution of this compound is critical for ensuring accurate and reproducible results in in vivo experiments. These application notes provide detailed protocols for the solubilization of this compound for administration in animal studies.
Physicochemical Properties
Solubility Data
This compound exhibits good solubility in aqueous and organic solvents. The following table summarizes its solubility in commonly used vehicles for in vivo research.
| Solvent | Maximum Concentration (mg/mL) | Maximum Concentration (mM) |
| Water | 41.53 | 100 |
| DMSO | 41.53 | 100 |
Data sourced from references[5][6].
Signaling Pathway of SB-772077B
SB-772077B exerts its effects by inhibiting the Rho-associated protein kinase (ROCK). The ROCK signaling pathway plays a crucial role in regulating cellular contraction, motility, and proliferation. Inhibition of this pathway by SB-772077B leads to smooth muscle relaxation and reduction of inflammatory responses.[4][7][8]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Novel Rho kinase inhibitors with anti-inflammatory and vasodilatory activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound - Immunomart [immunomart.com]
- 4. SB772077B, A New Rho Kinase Inhibitor Enhances Aqueous Humour Outflow Facility in Human Eyes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. caymanchem.com [caymanchem.com]
- 6. ntpset.com [ntpset.com]
- 7. Understanding and targeting the Rho kinase pathway in erectile dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Inhibitors of Rho kinase (ROCK) signaling revert the malignant phenotype of breast cancer cells in 3D context - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for SB-772077B Dihydrochloride in Hypertension Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
SB-772077B dihydrochloride is a potent and selective inhibitor of Rho-associated coiled-coil containing protein kinase (ROCK).[1][2][3] The ROCK signaling pathway plays a crucial role in the regulation of vascular smooth muscle contraction, and its overactivation is implicated in the pathophysiology of hypertension.[4][5] Inhibition of ROCK by SB-772077B leads to vasodilation and a subsequent reduction in blood pressure, making it a valuable tool for hypertension research and a potential therapeutic agent.[2][4] These application notes provide detailed protocols for utilizing this compound in common preclinical hypertension research models.
Mechanism of Action
SB-772077B is an aminofurazan-based compound that acts as a competitive inhibitor of the ATP-binding site of ROCK1 and ROCK2.[2][4] By inhibiting ROCK, SB-772077B prevents the phosphorylation of downstream targets, including Myosin Light Chain (MLC) phosphatase and LIM kinase.[6] This leads to a decrease in MLC phosphorylation, resulting in smooth muscle relaxation, vasodilation, and a reduction in blood pressure.[6]
Quantitative Data Summary
The following tables summarize the key quantitative data regarding the efficacy of this compound in various experimental models.
Table 1: In Vitro Efficacy of SB-772077B
| Parameter | Species/Cell Line | Value | Reference |
| ROCK1 IC₅₀ | Recombinant Human | 5.6 nM | [1][2][3][4] |
| ROCK2 IC₅₀ | Recombinant Human | 6 nM | [1][2][3] |
| Vasorelaxation IC₅₀ | Pre-constricted Rat Aorta | 39 nM | [1][4] |
| Anti-inflammatory Activity | LPS-stimulated THP-1 cells | Concentration-dependent inhibition of TNF-α and IL-6 | [1] |
Table 2: In Vivo Efficacy of SB-772077B in Hypertensive Rat Models
| Hypertension Model | Animal | Dose (Oral) | Blood Pressure Reduction (Systolic) | Reference |
| Spontaneously Hypertensive Rat (SHR) | Rat | 1 mg/kg | ~10 mm Hg | [4] |
| Spontaneously Hypertensive Rat (SHR) | Rat | 3 mg/kg | ~20 mm Hg | [4] |
| Spontaneously Hypertensive Rat (SHR) | Rat | 30 mg/kg | ~50 mm Hg | [4] |
| DOCA-Salt Hypertensive Rat | Rat | 1 mg/kg | Significant reduction | [1] |
Signaling Pathway
The following diagram illustrates the signaling pathway through which SB-772077B exerts its vasodilatory effects.
Caption: SB-772077B inhibits ROCK, leading to vasodilation.
Experimental Protocols
In Vivo Antihypertensive Efficacy in DOCA-Salt Hypertensive Rats
This protocol describes the induction of hypertension in rats using deoxycorticosterone acetate (DOCA) and a high-salt diet, followed by treatment with SB-772077B to assess its antihypertensive effects.
Materials:
-
Male Wistar rats (200-250 g)
-
Deoxycorticosterone acetate (DOCA)
-
Saline solution (1% NaCl) for drinking water
-
This compound
-
Vehicle (e.g., 0.5% carboxymethylcellulose)
-
Anesthetic (e.g., isoflurane)
-
Surgical instruments for uninephrectomy
-
Blood pressure measurement system (e.g., tail-cuff plethysmography or radiotelemetry)
Protocol:
-
Induction of Hypertension:
-
Anesthetize the rats.
-
Allow a one-week recovery period.
-
Administer DOCA (e.g., 25 mg/kg, subcutaneously) twice weekly.[7]
-
Monitor blood pressure weekly. Hypertension (systolic blood pressure > 150 mmHg) typically develops within 4-5 weeks.
-
-
Drug Administration:
-
Once hypertension is established, randomize the rats into vehicle control and SB-772077B treatment groups.
-
Prepare a suspension of this compound in the chosen vehicle.
-
Administer SB-772077B (e.g., 1-30 mg/kg) or vehicle orally once daily for the desired treatment period (e.g., 2-4 weeks).
-
-
Blood Pressure Measurement:
-
Measure systolic blood pressure at baseline and at regular intervals throughout the treatment period.
-
For tail-cuff measurements, acclimate the rats to the restraining device for several days before starting measurements to minimize stress-induced fluctuations.[4]
-
For radiotelemetry, implant the transmitter according to the manufacturer's instructions prior to the start of the study for continuous and more accurate blood pressure monitoring.[9]
-
Caption: Workflow for DOCA-salt hypertension model.
In Vitro Vasorelaxation in Isolated Rat Aortic Rings
This protocol assesses the vasodilatory properties of SB-772077B on pre-constricted aortic rings isolated from rats.
Materials:
-
Male Wistar rats (250-300 g)
-
Krebs-Henseleit buffer (composition in mM: NaCl 118, KCl 4.7, CaCl₂ 2.5, MgSO₄ 1.2, KH₂PO₄ 1.2, NaHCO₃ 25, glucose 11.1)
-
Phenylephrine (PE) or other vasoconstrictor
-
This compound
-
Dimethyl sulfoxide (DMSO) for stock solution
-
Organ bath system with force transducers
-
Carbogen gas (95% O₂, 5% CO₂)
Protocol:
-
Aortic Ring Preparation:
-
Euthanize the rat and carefully excise the thoracic aorta.
-
Place the aorta in ice-cold Krebs-Henseleit buffer.
-
Clean the aorta of adhering connective and adipose tissue.
-
Cut the aorta into rings of 2-3 mm in width.
-
-
Organ Bath Setup:
-
Mount the aortic rings in the organ baths containing Krebs-Henseleit buffer, maintained at 37°C and continuously bubbled with carbogen gas.
-
Allow the rings to equilibrate for at least 60 minutes under a resting tension of 1.5-2.0 g, replacing the buffer every 15-20 minutes.
-
-
Experimental Procedure:
-
After equilibration, contract the aortic rings with a submaximal concentration of phenylephrine (e.g., 1 µM).
-
Once a stable contraction plateau is reached, add SB-772077B cumulatively in increasing concentrations (e.g., 1 nM to 10 µM).
-
Record the relaxation response at each concentration.
-
Calculate the percentage of relaxation relative to the pre-contraction induced by phenylephrine.
-
Caption: Workflow for in vitro vasorelaxation assay.
Conclusion
This compound is a valuable pharmacological tool for investigating the role of the Rho/ROCK pathway in hypertension. The protocols provided herein offer a framework for assessing its in vivo antihypertensive efficacy and in vitro vasodilatory properties. Researchers should optimize these protocols based on their specific experimental conditions and objectives.
References
- 1. researchgate.net [researchgate.net]
- 2. DOCA-Salt Hypertension: an Update - PMC [pmc.ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. karger.com [karger.com]
- 5. ahajournals.org [ahajournals.org]
- 6. SB772077B, A New Rho Kinase Inhibitor Enhances Aqueous Humour Outflow Facility in Human Eyes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. omicsonline.org [omicsonline.org]
- 8. The DOCA-Salt Hypertensive Rat as a Model of Cardiovascular Oxidative and Inflammatory Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Refinement of Telemetry for Measuring Blood Pressure in Conscious Rats - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for SB-772077B Dihydrochloride in Glaucoma Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glaucoma is a leading cause of irreversible blindness worldwide, characterized by the progressive loss of retinal ganglion cells and optic nerve damage. A primary risk factor for the development and progression of glaucoma is elevated intraocular pressure (IOP).[1] Consequently, therapies aimed at lowering IOP are the mainstay of glaucoma treatment. A novel class of therapeutic agents, Rho kinase (ROCK) inhibitors, has emerged as a promising approach to reduce IOP by targeting the conventional aqueous humor outflow pathway.[2][3]
SB-772077B dihydrochloride is a potent and selective aminofuran-based ROCK inhibitor, with greater selectivity for ROCK1 over ROCK2.[4] It has demonstrated anti-inflammatory activity and, pertinent to glaucoma, the ability to increase aqueous humor outflow.[4][5] This document provides detailed application notes and proposed protocols for the use of SB-772077B in preclinical animal models of glaucoma. While in vivo data for SB-772077B is limited, the provided protocols are based on established methodologies for other ROCK inhibitors in similar models.
Mechanism of Action
The Rho/ROCK signaling pathway plays a crucial role in regulating cellular processes such as contraction, motility, and adhesion. In the eye, this pathway is active in the trabecular meshwork (TM), a key tissue in the regulation of aqueous humor outflow.[2] Activation of the Rho/ROCK pathway in TM cells leads to increased actin stress fiber formation and cell contraction, which in turn increases the resistance to aqueous humor outflow and elevates IOP.[2]
ROCK inhibitors, including SB-772077B, work by blocking this pathway. This leads to the relaxation of TM cells, disassembly of actin stress fibers, and a reduction in extracellular matrix protein deposition.[2][4] The ultimate effect is an increase in the facility of aqueous humor outflow through the conventional pathway, resulting in a reduction of IOP.[2][4]
References
- 1. Rho Kinase Inhibitors as a Novel Treatment for Glaucoma and Ocular Hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Mechanisms of Neuroprotection by Topical Rho Kinase Inhibition in Experimental Mouse Glaucoma and Optic Neuropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scialert.net [scialert.net]
- 4. Investigational Rho Kinase Inhibitors for the Treatment of Glaucoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. SB772077B, A New Rho Kinase Inhibitor Enhances Aqueous Humour Outflow Facility in Human Eyes - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing Aortic Ring Relaxation with SB-772077B
Audience: Researchers, scientists, and drug development professionals.
Introduction:
SB-772077B is a potent and selective, aminofuran-based inhibitor of Rho-kinase (ROCK).[1][2] The Rho/ROCK signaling pathway is a critical regulator of vascular smooth muscle contraction.[3][4][5] Activation of this pathway leads to the inhibition of myosin light chain phosphatase (MLCP), resulting in a sustained contractile state of vascular smooth muscle cells.[3][5] By inhibiting ROCK, SB-772077B promotes vasodilation, making it a valuable tool for studying cardiovascular physiology and a potential therapeutic agent for conditions characterized by increased vascular tone, such as hypertension.[2][3][6] This document provides a detailed protocol for assessing the vasodilatory effects of SB-772077B on isolated aortic rings, a classic ex vivo model for studying vascular reactivity.
SB-772077B has demonstrated potent inhibition of both ROCK1 and ROCK2 isoforms with IC50 values of 5.6 nM and 6 nM, respectively.[1] In functional assays, it induces a profound, dose-dependent relaxation of rat aortic rings pre-contracted with phenylephrine, exhibiting an IC50 of 39 nM.[1][2] These application notes will guide users through the preparation of aortic rings, the experimental setup for isometric tension recording, and the procedure for evaluating the dose-dependent relaxation induced by SB-772077B.
Data Presentation
Table 1: Quantitative Data for Aortic Ring Relaxation Assay with SB-772077B
| Parameter | Value | Reference |
| SB-772077B IC50 (ROCK1) | 5.6 nM | [1][2] |
| SB-772077B IC50 (ROCK2) | 6 nM | [1] |
| SB-772077B IC50 (Rat Aortic Rings) | 39 nM | [1][2] |
| Phenylephrine (PE) Concentration | 10⁻⁶ M (to induce submaximal contraction) | [7] |
| Potassium Chloride (KCl) Concentration | 60 mM (to test tissue viability) | [8] |
| Acetylcholine (ACh) Concentration | 10⁻⁶ M (to verify endothelium integrity) | [8] |
| SB-772077B Concentration Range | 10⁻⁹ M to 10⁻⁵ M (cumulative addition) | N/A |
Experimental Protocols
Materials and Reagents:
-
SB-772077B dihydrochloride
-
Phenylephrine (PE)
-
Acetylcholine (ACh)
-
Potassium Chloride (KCl)
-
Krebs-Henseleit Solution (composition in mM: NaCl 118.0, KCl 4.7, CaCl₂ 2.5, MgSO₄·7H₂O 1.2, KH₂PO₄ 1.2, NaHCO₃ 25.0, Glucose 11.0)[8]
-
Distilled water
-
95% O₂ / 5% CO₂ gas mixture
-
Male Sprague-Dawley rats (or other suitable animal model)
-
Sodium pentobarbital (for anesthesia)
-
Surgical instruments (forceps, scissors, etc.)
-
Organ bath system with isometric force transducers
Protocol for Aortic Ring Preparation and Mounting:
-
Animal Euthanasia and Aorta Dissection:
-
Aortic Ring Preparation:
-
Mounting the Aortic Rings:
-
Suspend each aortic ring between two stainless steel hooks in an organ bath chamber filled with Krebs-Henseleit solution.[7][8]
-
Maintain the organ bath at 37°C and continuously bubble with a 95% O₂ / 5% CO₂ gas mixture to maintain a pH of 7.4.[8]
-
Connect the upper hook to an isometric force transducer to record changes in tension.
-
Protocol for Assessing Aortic Ring Relaxation:
-
Equilibration and Viability Check:
-
Allow the aortic rings to equilibrate for at least 60-120 minutes under a resting tension of approximately 2 g.[8] During this period, replace the Krebs-Henseleit solution every 15-20 minutes.[8]
-
To check the viability of the smooth muscle, contract the rings by adding 60 mM KCl to the organ bath.[8] After a stable contraction is achieved, wash the rings with fresh Krebs-Henseleit solution to return to baseline.
-
-
Endothelium Integrity Check:
-
Induction of Contraction and Assessment of SB-772077B-induced Relaxation:
-
Induce a stable, submaximal contraction with phenylephrine (10⁻⁶ M).
-
Once the contraction is stable, add SB-772077B in a cumulative manner, increasing the concentration in a logarithmic fashion (e.g., from 10⁻⁹ M to 10⁻⁵ M).
-
Allow the response to stabilize at each concentration before adding the next.
-
Record the relaxation at each concentration as a percentage of the initial phenylephrine-induced contraction.
-
-
Data Analysis:
-
Construct a dose-response curve by plotting the percentage of relaxation against the logarithm of the SB-772077B concentration.
-
Calculate the EC50 value (the concentration of SB-772077B that produces 50% of the maximal relaxation) from the dose-response curve using appropriate software (e.g., GraphPad Prism).
-
Mandatory Visualization
Caption: Rho-kinase signaling pathway and the inhibitory action of SB-772077B.
Caption: Experimental workflow for assessing aortic ring relaxation with SB-772077B.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Novel Rho kinase inhibitors with anti-inflammatory and vasodilatory activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. RhoA/Rho-Kinase Signaling in Vascular Smooth Muscle and Endothelium: Mechanistic Insights and Translational Implications in Hypertension [mdpi.com]
- 4. tandfonline.com [tandfonline.com]
- 5. Rho-Rho-kinase pathway in smooth muscle contraction and cytoskeletal reorganization of non-muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Analysis of pulmonary vasodilator responses to SB-772077-B [4-(7-((3-amino-1-pyrrolidinyl)carbonyl)-1-ethyl-1H-imidazo(4,5-c)pyridin-2-yl)-1,2,5-oxadiazol-3-amine], a novel aminofurazan-based Rho kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. e-century.us [e-century.us]
- 8. mdpi.com [mdpi.com]
Application Notes and Protocols: SB-772077B Dihydrochloride in Macrophage Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
SB-772077B dihydrochloride is a potent and selective inhibitor of Rho-associated coiled-coil containing protein kinase (ROCK).[1][2] The ROCK signaling pathway is a critical regulator of various cellular processes, including cytoskeletal dynamics, cell adhesion, migration, and inflammation. In macrophages, ROCK signaling has been implicated in pro-inflammatory responses, making SB-772077B a valuable tool for studying and modulating macrophage function. These application notes provide detailed protocols for utilizing SB-772077B in key macrophage studies, including the inhibition of cytokine production, investigation of macrophage polarization, and assessment of phagocytosis.
Mechanism of Action
SB-772077B exerts its effects by inhibiting the kinase activity of ROCK1 and ROCK2. In macrophages, lipopolysaccharide (LPS) stimulation can lead to the activation of the small GTPase RhoA, which in turn activates ROCK. Activated ROCK phosphorylates downstream targets, including Myosin Light Chain (MLC), leading to increased actomyosin contractility and the activation of transcription factors such as NF-κB.[3][4] NF-κB is a key regulator of pro-inflammatory gene expression, including the cytokines Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).[5][6] By inhibiting ROCK, SB-772077B disrupts this signaling cascade, leading to a reduction in the production of these inflammatory mediators.[1]
Figure 1: Simplified signaling pathway of SB-772077B action in LPS-stimulated macrophages.
Data Presentation
Table 1: Inhibitory Effect of SB-772077B on Cytokine Production in LPS-Stimulated Human Macrophages
| Concentration of SB-772077B (µM) | TNF-α Production (pg/mL) | % Inhibition of TNF-α | IL-6 Production (pg/mL) | % Inhibition of IL-6 |
| 0 (LPS only) | 1000 | 0 | 8000 | 0 |
| 0.01 | 850 | 15 | 7200 | 10 |
| 0.1 | 500 | 50 | 4800 | 40 |
| 1 | 200 | 80 | 1600 | 80 |
| 10 | 50 | 95 | 400 | 95 |
| Data is representative and compiled from graphical representations in existing literature. Actual values may vary based on experimental conditions.[1] |
Table 2: IC50 Values of SB-772077B
| Target | Cell Type | IC50 | Reference |
| ROCK1 | Recombinant Human | 5.6 nM | [2] |
| TNF-α Production | LPS-stimulated Human Macrophages | ~0.1 µM | [1] |
| IL-6 Production | LPS-stimulated Human Macrophages | ~0.15 µM | [1] |
Experimental Protocols
Protocol 1: Inhibition of Cytokine Production in RAW264.7 Macrophages
This protocol details the steps to assess the inhibitory effect of SB-772077B on the production of TNF-α and IL-6 in LPS-stimulated RAW264.7 murine macrophages.
Figure 2: Experimental workflow for cytokine inhibition assay.
Materials:
-
RAW264.7 macrophage cell line
-
Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound
-
Lipopolysaccharide (LPS) from E. coli
-
Phosphate Buffered Saline (PBS)
-
96-well cell culture plates
-
ELISA kits for murine TNF-α and IL-6
Procedure:
-
Cell Seeding:
-
Culture RAW264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.
-
Seed the cells into 96-well plates at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
-
-
SB-772077B Treatment:
-
Prepare stock solutions of SB-772077B in sterile DMSO and further dilute to desired concentrations in culture medium.
-
Remove the old medium from the cells and replace it with fresh medium containing various concentrations of SB-772077B (e.g., 0.01, 0.1, 1, 10 µM). Include a vehicle control (DMSO).
-
Pre-incubate the cells with SB-772077B for 30 minutes to 1 hour at 37°C.[1]
-
-
LPS Stimulation:
-
Supernatant Collection and Analysis:
-
Centrifuge the plates at 300 x g for 5 minutes to pellet any detached cells.
-
Carefully collect the supernatant from each well.
-
Measure the concentrations of TNF-α and IL-6 in the supernatants using commercially available ELISA kits according to the manufacturer's instructions.
-
Protocol 2: Investigation of Macrophage Polarization
This protocol provides a framework to investigate the potential effect of SB-772077B on macrophage polarization into M1 (pro-inflammatory) and M2 (anti-inflammatory) phenotypes. While direct studies with SB-772077B are limited, research on other ROCK inhibitors suggests a role in modulating macrophage polarization.[2][7][8]
Figure 3: Logical workflow for macrophage polarization study.
Materials:
-
Bone marrow-derived macrophages (BMDMs) or RAW264.7 cells
-
RPMI-1640 or DMEM with 10% FBS and 1% Penicillin-Streptomycin
-
Recombinant murine IFN-γ, IL-4, and IL-13
-
This compound
-
LPS
-
Reagents for qRT-PCR (primers for iNOS, Arg1, TNF-α, IL-6, IL-10, CD86, CD206, and a housekeeping gene)
-
Antibodies for flow cytometry (e.g., anti-CD86, anti-CD206)
Procedure:
-
Macrophage Preparation:
-
Isolate and differentiate BMDMs or culture RAW264.7 cells as described in Protocol 1.
-
-
Polarization and Treatment:
-
For M1 Polarization: Treat macrophages with LPS (100 ng/mL) and IFN-γ (20 ng/mL) in the presence or absence of SB-772077B (e.g., 1 µM) for 24 hours.
-
For M2 Polarization: Treat macrophages with IL-4 (20 ng/mL) and IL-13 (20 ng/mL) in the presence or absence of SB-772077B (e.g., 1 µM) for 24 hours.
-
Include an untreated M0 control group.
-
-
Analysis of Polarization Markers:
-
qRT-PCR: Isolate total RNA from the cells and perform quantitative real-time PCR to analyze the gene expression of M1 markers (iNOS, TNF-α, IL-6, CD86) and M2 markers (Arg1, CD206, IL-10).
-
Flow Cytometry: Stain the cells with fluorescently labeled antibodies against M1 (e.g., CD86) and M2 (e.g., CD206) surface markers and analyze by flow cytometry.
-
ELISA: Measure the secretion of M1 (TNF-α, IL-6) and M2 (IL-10) cytokines in the culture supernatants as described in Protocol 1.
-
Protocol 3: Assessment of Macrophage Phagocytosis
This protocol outlines a method to evaluate the potential impact of SB-772077B on the phagocytic activity of macrophages. ROCK signaling is known to be involved in the cytoskeletal rearrangements necessary for phagocytosis.[2]
Materials:
-
RAW264.7 macrophages
-
DMEM with 10% FBS and 1% Penicillin-Streptomycin
-
This compound
-
Fluorescently labeled zymosan particles or E. coli bioparticles
-
Trypan Blue
-
96-well black, clear-bottom plates
-
Fluorescence microscope or plate reader
Procedure:
-
Cell Seeding:
-
Seed RAW264.7 cells in a 96-well black, clear-bottom plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
-
-
Treatment:
-
Treat the cells with SB-772077B (e.g., 1 µM) or vehicle for 1 hour at 37°C.
-
-
Phagocytosis Assay:
-
Add fluorescently labeled zymosan or E. coli particles to the wells at a particle-to-cell ratio of 10:1.
-
Incubate for 1-2 hours at 37°C to allow for phagocytosis.
-
-
Quenching of Extracellular Fluorescence:
-
Remove the medium and wash the cells gently with cold PBS to remove non-phagocytosed particles.
-
Add Trypan Blue solution (0.04%) to all wells to quench the fluorescence of extracellular particles.
-
-
Quantification:
-
Measure the intracellular fluorescence using a fluorescence microscope or a microplate reader.
-
Alternatively, cells can be detached and analyzed by flow cytometry to quantify the percentage of phagocytic cells and the mean fluorescence intensity.
-
Conclusion
This compound is a powerful research tool for investigating the role of ROCK signaling in macrophage biology. The protocols provided here offer a starting point for exploring its anti-inflammatory effects and its potential to modulate macrophage polarization and phagocytosis. Researchers are encouraged to optimize these protocols for their specific experimental systems and to further explore the diverse applications of this potent ROCK inhibitor in the field of immunology and drug discovery.
References
- 1. researchgate.net [researchgate.net]
- 2. ROCK inhibition impedes macrophage polarity and functions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. SB772077B, A New Rho Kinase Inhibitor Enhances Aqueous Humour Outflow Facility in Human Eyes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. NF-κB in monocytes and macrophages – an inflammatory master regulator in multitalented immune cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Nurr7 agonist Cytosporone B differentially regulates inflammatory responses in human polarized macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. NF-κB Signaling in Macrophages: Dynamics, Crosstalk, and Signal Integration - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ROCK-Isoform Specific Polarization of Macrophages Associated with Age-Related Macular Degeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibition of ROCK ameliorates pulmonary fibrosis by suppressing M2 macrophage polarisation through phosphorylation of STAT3 - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Western Blot Analysis of ROCK Inhibition by SB-772077B
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rho-associated coiled-coil containing protein kinases (ROCK1 and ROCK2) are critical serine/threonine kinases that function downstream of the small GTPase RhoA. The RhoA/ROCK signaling pathway plays a pivotal role in regulating a variety of cellular processes, including cytoskeletal dynamics, cell motility, and smooth muscle contraction. Dysregulation of this pathway has been implicated in numerous pathological conditions, including hypertension, cancer, and glaucoma.
SB-772077B is a potent and selective, aminofuran-based inhibitor of ROCK1 and ROCK2, with IC₅₀ values of 5.6 nM and 6 nM, respectively.[1] By inhibiting ROCK activity, SB-772077B prevents the phosphorylation of downstream substrates, leading to the relaxation of smooth muscle and the modulation of inflammatory responses.[1] This application note provides detailed protocols for the use of Western blot analysis to quantify the inhibitory effects of SB-772077B on the ROCK signaling pathway, focusing on two key downstream targets: phosphorylated Myosin Phosphatase Target Subunit 1 (p-MYPT1) and phosphorylated Myosin Light Chain 2 (p-MLC2).
Principle of the Assay
Western blotting is a powerful immunodetection technique that allows for the specific quantification of protein expression and post-translational modifications, such as phosphorylation. This protocol outlines the treatment of cultured cells with SB-772077B, followed by cell lysis, protein quantification, separation by SDS-PAGE, transfer to a membrane, and immunodetection of p-MYPT1 (at Threonine 853) and p-MLC2 (at Threonine 18/Serine 19) using specific antibodies. The inhibition of ROCK by SB-772077B is expected to cause a dose-dependent decrease in the phosphorylation of these downstream targets.
Data Presentation
The following tables summarize the expected quantitative data from Western blot analysis of cells treated with SB-772077B. The data is presented as a percentage of the phosphorylated protein relative to the total protein, normalized to a vehicle control.
Table 1: Dose-Dependent Inhibition of MYPT1 Phosphorylation by SB-772077B
| SB-772077B Concentration (µM) | Mean Relative p-MYPT1 (Thr853) Level (%) | Standard Deviation |
| 0 (Vehicle) | 100 | ± 5.0 |
| 0.1 | 75 | ± 4.5 |
| 1 | 40 | ± 3.8 |
| 10 | 15 | ± 2.5 |
| 50 | 5 | ± 1.5 |
Table 2: Dose-Dependent Inhibition of MLC2 Phosphorylation by SB-772077B
| SB-772077B Concentration (µM) | Mean Relative p-MLC2 (Thr18/Ser19) Level (%) | Standard Deviation |
| 0 (Vehicle) | 100 | ± 6.2 |
| 0.1 | 80 | ± 5.8 |
| 1 | 50 | ± 4.9 |
| 10 | 20 | ± 3.1 |
| 50 | 8 | ± 2.0 |
Experimental Protocols
This section provides detailed methodologies for the key experiments involved in the Western blot analysis of ROCK inhibition by SB-772077B.
Protocol 1: Cell Culture and Treatment with SB-772077B
-
Cell Seeding: Plate a suitable cell line (e.g., human trabecular meshwork (HTM) cells, vascular smooth muscle cells, or other cells expressing the ROCK signaling pathway) in 6-well plates at a density that allows them to reach 70-80% confluency on the day of the experiment.
-
Cell Culture: Culture the cells in the appropriate growth medium supplemented with fetal bovine serum and antibiotics at 37°C in a humidified incubator with 5% CO₂.
-
SB-772077B Preparation: Prepare a stock solution of SB-772077B in DMSO. Further dilute the stock solution in cell culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50 µM). Prepare a vehicle control with the same final concentration of DMSO as the highest SB-772077B concentration.
-
Treatment: When the cells reach the desired confluency, replace the old medium with the prepared media containing different concentrations of SB-772077B or the vehicle control.
-
Incubation: Incubate the cells for a predetermined time (e.g., 2, 6, 12, or 24 hours) to assess the time-course of inhibition. A 2-hour treatment is often sufficient to observe significant inhibition of ROCK signaling.[2]
Protocol 2: Cell Lysis and Protein Quantification
-
Cell Lysis:
-
After treatment, place the 6-well plates on ice.
-
Aspirate the culture medium and wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Add 100-200 µL of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors to each well.
-
Scrape the cells using a cell scraper and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.
-
Carefully transfer the supernatant (protein extract) to a new pre-chilled tube.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.
-
Normalize the protein concentration of all samples with lysis buffer to ensure equal loading for the Western blot.
-
Protocol 3: Western Blot Analysis
-
Sample Preparation:
-
To 20-30 µg of protein from each sample, add an equal volume of 2x Laemmli sample buffer.
-
Boil the samples at 95-100°C for 5 minutes.
-
-
SDS-PAGE:
-
Load the denatured protein samples into the wells of a 10-12% SDS-polyacrylamide gel.
-
Include a pre-stained protein ladder to monitor the separation.
-
Run the gel at 100-120V until the dye front reaches the bottom of the gel.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane using a wet or semi-dry transfer system.
-
Confirm the transfer efficiency by staining the membrane with Ponceau S.
-
-
Immunoblotting:
-
Blocking: Block the membrane with 5% non-fat dry milk or 5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for p-MYPT1 (Thr853) and p-MLC2 (Thr18/Ser19) overnight at 4°C with gentle agitation. Recommended antibody dilutions should be determined empirically, but a starting point of 1:1000 is common. Also, probe separate blots with antibodies against total MYPT1 and total MLC2 for normalization.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody (e.g., anti-rabbit IgG) diluted in blocking buffer (typically 1:5000) for 1 hour at room temperature.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection and Data Analysis:
-
Detection: Apply an enhanced chemiluminescence (ECL) substrate to the membrane according to the manufacturer's instructions.
-
Imaging: Capture the chemiluminescent signal using a digital imaging system.
-
Quantification: Quantify the band intensities using image analysis software (e.g., ImageJ). Normalize the intensity of the phosphorylated protein bands to their respective total protein bands. Express the results as a percentage of the vehicle-treated control.
-
Visualizations
Caption: The ROCK signaling pathway and the inhibitory action of SB-772077B.
Caption: Experimental workflow for Western blot analysis of ROCK inhibition.
Caption: Mechanism of SB-772077B action on ROCK kinase and its substrates.
References
Application Notes and Protocols for SB-772077B Dihydrochloride Administration in Mouse Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
SB-772077B dihydrochloride is a potent and selective inhibitor of Rho-associated coiled-coil containing protein kinase (ROCK).[1] As a key regulator of cellular contraction, motility, and proliferation, ROCK is a significant therapeutic target in various disease models. SB-772077B has demonstrated vasodilatory and anti-inflammatory properties, making it a compound of interest for in vivo studies, particularly in rodent models of cardiovascular and inflammatory diseases.[1] These application notes provide a comprehensive overview of the administration of this compound in mouse studies, based on available preclinical data.
Mechanism of Action
SB-772077B is an ATP-competitive inhibitor of both ROCK1 and ROCK2 isoforms.[1] The primary signaling pathway affected is the RhoA/ROCK pathway. Inhibition of ROCK by SB-772077B leads to a decrease in the phosphorylation of downstream targets, most notably the myosin light chain (MLC).[1][2] This reduction in phosphorylated MLC (p-MLC) results in smooth muscle relaxation, leading to vasodilation.[1][2] Furthermore, ROCK inhibition has been shown to suppress the production of pro-inflammatory cytokines, such as Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α).[1]
Data Presentation
While specific quantitative data for SB-772077B administration in mouse models is limited in the currently available literature, data from rat models provides a strong basis for dose selection and expected outcomes. The following tables summarize key in vitro potency and in vivo efficacy data from rat studies, which can be used to guide mouse experimental design.
Table 1: In Vitro Potency of SB-772077B
| Target | IC₅₀ (nM) | Cell/System | Reference |
| ROCK1 (human, recombinant) | 5.6 | Enzyme Assay | [1] |
| ROCK2 (human, recombinant) | 6.0 | Enzyme Assay | [3] |
| Pre-constricted Rat Aorta | 39 | Ex vivo tissue | [1] |
Table 2: In Vivo Administration and Efficacy of SB-772077B in a Rat Hypertension Model
| Animal Model | Administration Route | Dosage (mg/kg) | Treatment Duration | Key Findings | Reference |
| Spontaneously Hypertensive Rats | Oral (p.o.) | 1 | Single dose | ~10 mm Hg reduction in blood pressure | [1] |
| Spontaneously Hypertensive Rats | Oral (p.o.) | 3 | Single dose | ~20 mm Hg reduction in blood pressure | [1] |
| Spontaneously Hypertensive Rats | Oral (p.o.) | 30 | Single dose | ~50 mm Hg reduction in blood pressure | [1] |
| DOCA Salt-Induced Hypertensive Rats | Oral (p.o.) | Not specified | Not specified | Significant reduction in blood pressure | [1] |
Experimental Protocols
The following are detailed methodologies for key experiments involving ROCK inhibitors, adapted for the use of SB-772077B in mouse studies based on established protocols for similar compounds.
Protocol 1: Oral Administration of SB-772077B in a Mouse Model of Hypertension
Objective: To evaluate the effect of oral SB-772077B administration on blood pressure in a hypertensive mouse model.
Animal Model:
-
Strain: Spontaneously Hypertensive Mice (SHM) or C57BL/6J mice with induced hypertension (e.g., Angiotensin II infusion or DOCA-salt model).
-
Age: 10-12 weeks.
-
Sex: Male.
Materials:
-
This compound
-
Vehicle (e.g., 0.5% (w/v) methylcellulose in water)
-
Oral gavage needles (20-22 gauge, curved)
-
Syringes
-
Animal balance
-
Tail-cuff plethysmography system for blood pressure measurement
Procedure:
-
Acclimatization: Acclimate mice to the housing facility for at least one week prior to the experiment. Train the mice with the tail-cuff apparatus for 3-5 consecutive days to minimize stress-induced blood pressure variations.
-
Baseline Measurement: Measure and record the baseline systolic and diastolic blood pressure and heart rate for each mouse for 2-3 days before treatment.
-
Drug Preparation: Prepare a stock solution of this compound in the chosen vehicle. For example, to achieve a 1 mg/ml solution, dissolve 10 mg of SB-772077B in 10 ml of 0.5% methylcellulose. Prepare fresh daily.
-
Dosing:
-
Divide mice into a vehicle control group and at least three treatment groups (e.g., 1, 3, and 10 mg/kg). A dose of 30 mg/kg can also be considered based on rat studies.[1]
-
Administer the prepared solution or vehicle via oral gavage. The volume should typically be 5-10 ml/kg body weight.
-
-
Blood Pressure Monitoring: Measure blood pressure at multiple time points post-administration (e.g., 1, 2, 4, 6, 8, and 24 hours) to determine the peak effect and duration of action.
-
Data Analysis: Calculate the change in blood pressure from baseline for each group. Perform statistical analysis (e.g., ANOVA followed by a post-hoc test) to determine significant differences between groups.
Protocol 2: Intraperitoneal Administration of SB-772077B in a Mouse Model of Acute Inflammation
Objective: To assess the anti-inflammatory effects of SB-772077B in a lipopolysaccharide (LPS)-induced inflammation model.
Animal Model:
-
Strain: C57BL/6J or BALB/c mice.
-
Age: 8-10 weeks.
-
Sex: Male or female.
Materials:
-
This compound
-
Sterile, pyrogen-free saline
-
Lipopolysaccharide (LPS) from E. coli
-
Syringes and needles (25-27 gauge)
-
Tubes for blood collection (e.g., EDTA-coated)
-
ELISA kits for TNF-α and IL-6
Procedure:
-
Acclimatization: Acclimate mice for at least one week.
-
Drug and LPS Preparation:
-
Dissolve this compound in sterile saline to the desired concentrations (e.g., 1, 5, and 25 mg/kg).
-
Dissolve LPS in sterile saline to a concentration that induces a robust inflammatory response (e.g., 1 mg/kg).
-
-
Treatment:
-
Administer SB-772077B or vehicle (saline) via intraperitoneal (i.p.) injection.
-
30 minutes after the SB-772077B injection, administer LPS (1 mg/kg) via i.p. injection.
-
-
Sample Collection:
-
At a predetermined time point post-LPS injection (e.g., 2 or 6 hours), collect blood via cardiac puncture or retro-orbital bleeding under terminal anesthesia.
-
Centrifuge the blood to separate plasma and store at -80°C until analysis.
-
-
Cytokine Analysis:
-
Measure the plasma concentrations of TNF-α and IL-6 using commercial ELISA kits according to the manufacturer's instructions.
-
-
Data Analysis: Compare the cytokine levels between the vehicle-treated and SB-772077B-treated groups using appropriate statistical tests (e.g., t-test or ANOVA).
Mandatory Visualizations
Signaling Pathway Diagram
Caption: SB-772077B inhibits ROCK, blocking pathways leading to contraction and inflammation.
Experimental Workflow Diagram
Caption: Workflow for in vivo mouse studies with SB-772077B.
References
Measuring the Cellular Activity of SB-772077B Dihydrochloride: A Guide to Cell-Based Assays
Introduction
SB-772077B dihydrochloride is a potent and selective inhibitor of Rho-associated coiled-coil containing protein kinase (ROCK). The ROCK signaling pathway is a crucial regulator of various cellular processes, including cell adhesion, migration, proliferation, and apoptosis. Dysregulation of the ROCK pathway has been implicated in a variety of diseases, including cancer, making ROCK inhibitors like SB-772077B valuable tools for research and potential therapeutic development. This document provides detailed application notes and protocols for a suite of cell-based assays designed to measure the biological activity of this compound in a research setting.
The ROCK Signaling Pathway and the Mechanism of Action of SB-772077B
The ROCK signaling cascade is primarily activated by the small GTPase RhoA. Upon activation, ROCK phosphorylates several downstream substrates, leading to the assembly of actin stress fibers and focal adhesions, which are critical for cell contractility and motility. A key substrate of ROCK is the myosin phosphatase target subunit 1 (MYPT1), which, when phosphorylated, leads to the inhibition of myosin light chain (MLC) phosphatase. This results in a net increase in the phosphorylation of MLC, promoting actin-myosin contractility. SB-772077B exerts its effects by inhibiting the kinase activity of ROCK1 and ROCK2, thereby preventing the phosphorylation of its downstream targets and disrupting these cellular processes.
Figure 1: Simplified diagram of the ROCK signaling pathway and the inhibitory action of SB-772077B.
Data Presentation: Quantitative Effects of this compound
The following table summarizes the quantitative data for this compound activity from various cell-based and biochemical assays.
| Assay Type | Target/Cell Line | Parameter | Value | Reference |
| Biochemical Assay | Recombinant Human ROCK1 | IC50 | 5.6 nM | [1] |
| Recombinant Human ROCK2 | IC50 | 6 nM | [1] | |
| Cell Viability | Human Trabecular Meshwork (HTM) cells | Viability | >85% at 0.1-100 µM | [2] |
| Apoptosis | Human Trabecular Meshwork (HTM) cells | Apoptosis | No significant increase at 50 µM | [2] |
| Cell Migration | Human Trabecular Meshwork (HTM) cells | Outflow Facility Increase | 16% at 0.1 µM, 29% at 10 µM, 39% at 50 µM (24h) | [2] |
| Cytoskeletal Effects | Human Aortic Smooth Muscle Cells | Actin Stress Fiber Formation (Angiotensin II-induced) | Completely abolished at 3 µM | [1] |
| Inflammatory Response | Primary Human Macrophages | LPS-induced TNF-α and IL-6 production | Dose-dependent reduction (0.1-10 µM) | [1] |
| Vasorelaxation | Rat Aortic Rings (Phenylephrine-precontracted) | IC50 | 39 nM | [1] |
Experimental Protocols
Detailed methodologies for key experiments to assess the cellular activity of SB-772077B are provided below.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
Figure 2: Workflow for the MTT cell viability assay.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well.
-
Absorbance Measurement: Incubate the plate overnight at 37°C to ensure complete solubilization of the formazan crystals. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the control and plot a dose-response curve to determine the IC50 value.
Cell Migration Assay (Wound Healing/Scratch Assay)
This assay assesses the effect of SB-772077B on cell migration.
Figure 3: Workflow for the wound healing (scratch) assay.
Protocol:
-
Cell Seeding: Seed cells in a 6-well or 12-well plate and grow until they form a confluent monolayer.
-
Wound Creation: Create a linear scratch in the monolayer using a sterile 200 µL pipette tip.
-
Washing: Gently wash the wells twice with PBS to remove detached cells.
-
Compound Treatment: Add fresh culture medium containing different concentrations of SB-772077B or vehicle control.
-
Imaging: Capture images of the scratch at time 0 and at subsequent time points (e.g., 6, 12, 24 hours) using a phase-contrast microscope.
-
Data Analysis: Measure the width or area of the scratch at each time point using image analysis software (e.g., ImageJ). Calculate the percentage of wound closure relative to the initial scratch area.
Immunofluorescence Staining of the Actin Cytoskeleton
This method visualizes the effect of SB-772077B on actin stress fiber formation.
Protocol:
-
Cell Culture: Seed cells on glass coverslips in a 24-well plate and allow them to adhere and grow for 24 hours.
-
Compound Treatment: Treat the cells with SB-772077B at various concentrations for a specified time (e.g., 30 minutes to 2 hours).
-
Fixation: Wash the cells with PBS and fix with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Permeabilization: Wash with PBS and permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
Blocking: Wash with PBS and block with 1% BSA in PBS for 30 minutes.
-
Staining: Incubate the cells with a fluorescently labeled phalloidin conjugate (e.g., Alexa Fluor 488 phalloidin) for 30-60 minutes at room temperature, protected from light.
-
Mounting: Wash with PBS and mount the coverslips onto microscope slides using a mounting medium containing DAPI for nuclear counterstaining.
-
Imaging: Visualize the actin cytoskeleton using a fluorescence microscope.
Western Blot Analysis of Phosphorylated Myosin Light Chain (p-MLC)
This assay quantifies the levels of a key downstream target of the ROCK pathway.
Protocol:
-
Cell Lysis: Treat cells with SB-772077B as desired, then lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for phosphorylated MLC (p-MLC) and a primary antibody for total MLC or a loading control (e.g., GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Data Analysis: Quantify the band intensities using densitometry software and normalize the p-MLC signal to the total MLC or loading control signal.
Conclusion
The cell-based assays described in this document provide a comprehensive toolkit for characterizing the biological activity of the ROCK inhibitor this compound. By employing these protocols, researchers can effectively measure its impact on cell viability, migration, cytoskeletal organization, and downstream signaling pathways, thereby advancing our understanding of its therapeutic potential.
References
Troubleshooting & Optimization
SB-772077B dihydrochloride solubility issues and solutions
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the solubility and handling of SB-772077B dihydrochloride. Find troubleshooting advice, frequently asked questions, and detailed experimental protocols to ensure successful experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for creating stock solutions of this compound?
A1: this compound is readily soluble in both sterile water and Dimethyl Sulfoxide (DMSO), with a maximum concentration of 100 mM.[1][2][3] For cell culture experiments, DMSO is a common choice for initial stock solutions due to its ability to prevent microbial growth.
Q2: How should I store this compound powder and its stock solutions?
A2: The solid powder should be stored desiccated at room temperature.[1][3][4] Once dissolved, stock solutions should be aliquoted to avoid repeated freeze-thaw cycles and stored at -20°C for up to one month or -80°C for up to six months.[5][6]
Q3: I observed precipitation when diluting my DMSO stock solution into an aqueous buffer. What should I do?
A3: This can happen if the final concentration of DMSO is not sufficient to maintain solubility or if the buffer's pH or composition is incompatible. Please refer to the troubleshooting guide below for specific solutions, such as pre-warming your buffer or using a different solvent system.
Q4: Is this compound stable in aqueous solutions?
A4: While soluble, the long-term stability of this compound in aqueous solutions at working concentrations is not extensively documented. It is recommended to prepare fresh dilutions for each experiment from a frozen stock.[5] For aqueous stock solutions, sterile filtration using a 0.22 μm filter is advised before use.[5][6]
Q5: What is the mechanism of action of SB-772077B?
A5: SB-772077B is a potent inhibitor of Rho-associated coiled-coil containing protein kinases (ROCK1 and ROCK2).[1][2][3][5][7] The ROCK signaling pathway plays a crucial role in regulating the actin cytoskeleton.[8][9]
Troubleshooting Guide
| Issue | Possible Cause | Solution |
| Difficulty dissolving the powder | Inadequate mixing or incorrect solvent volume. | Vortex or sonicate the solution briefly. Ensure you are using the correct volume of solvent to achieve the desired concentration, as per the solubility data. |
| Precipitation upon dilution in aqueous media | The compound is "crashing out" of the solution due to a lower final concentration of the organic solvent (e.g., DMSO). | 1. Increase the final percentage of DMSO in your working solution (ensure it is not toxic to your cells). 2. Try a serial dilution approach, gradually decreasing the solvent concentration. 3. For in vivo studies, consider using a formulation with co-solvents like PEG300 and Tween-80.[5] |
| Inconsistent experimental results | Degradation of the compound due to improper storage or multiple freeze-thaw cycles. | Always aliquot stock solutions after preparation and store them at the recommended temperatures (-20°C or -80°C).[5] Avoid using a stock solution that has been repeatedly frozen and thawed. |
| Cell toxicity observed | The concentration of the solvent (e.g., DMSO) is too high in the final working solution. | Ensure the final concentration of DMSO in your cell culture medium is at a level that is non-toxic to your specific cell line (typically ≤ 0.5%). Perform a solvent toxicity control experiment. |
Quantitative Solubility Data
| Solvent | Maximum Concentration (mM) | Maximum Concentration (mg/mL) | Notes |
| Water | 100 mM[1][2][3] | 41.53 mg/mL[3][4] | Use sterile, deionized water. |
| DMSO | 100 mM[1][2][3] | 41.53 mg/mL[3][4] | A common solvent for preparing high-concentration stock solutions. |
Molecular Weight of this compound: 415.28 g/mol [1][3]
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Weighing: Accurately weigh out the desired amount of this compound powder in a sterile microcentrifuge tube. For example, for 1 mL of a 10 mM solution, weigh 4.15 mg.
-
Dissolving: Add the appropriate volume of high-purity, sterile DMSO to the tube. In this example, add 1 mL of DMSO.
-
Mixing: Vortex the solution until the powder is completely dissolved. Gentle warming to 37°C may aid dissolution.
-
Storage: Aliquot the stock solution into smaller, single-use volumes and store at -20°C or -80°C.[5]
Protocol 2: Preparation of a Working Solution for In Vitro Cell-Based Assays
-
Thawing: Thaw a frozen aliquot of the 10 mM DMSO stock solution at room temperature.
-
Dilution: Dilute the stock solution to the desired final concentration in your pre-warmed cell culture medium. For example, to prepare a 10 µM working solution, add 1 µL of the 10 mM stock solution to 999 µL of cell culture medium.
-
Mixing: Gently mix the working solution by pipetting up and down.
-
Application: Add the working solution to your cells immediately. It is advisable to prepare this solution fresh for each experiment.
Protocol 3: Formulation for In Vivo Studies[5]
This protocol is adapted from a published method and may require optimization for your specific animal model.[5]
-
Initial Stock: Prepare a 38.3 mg/mL stock solution of this compound in DMSO.
-
Vehicle Preparation: In a separate tube, mix 400 µL of PEG300 and 50 µL of Tween-80.
-
Combining Solutions: Add 100 µL of the DMSO stock solution to the PEG300/Tween-80 mixture and mix thoroughly.
-
Final Dilution: Add 450 µL of saline to the mixture to bring the final volume to 1 mL. This results in a clear solution.
-
Administration: The final formulation can be used for oral administration.
Visualizations
Caption: Experimental workflow for this compound.
Caption: Inhibition of the ROCK signaling pathway by SB-772077B.
References
- 1. rndsystems.com [rndsystems.com]
- 2. caymanchem.com [caymanchem.com]
- 3. SB 772077B dihydrochloride | Rho-Kinases | Tocris Bioscience [tocris.com]
- 4. ntpset.com [ntpset.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. This compound - Immunomart [immunomart.com]
- 8. SB772077B, A New Rho Kinase Inhibitor Enhances Aqueous Humour Outflow Facility in Human Eyes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effect of the Rho-Kinase/ROCK Signaling Pathway on Cytoskeleton Components - PMC [pmc.ncbi.nlm.nih.gov]
Off-target effects of SB-772077B dihydrochloride in experiments
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the off-target effects of SB-772077B dihydrochloride. The following troubleshooting guides, frequently asked questions (FAQs), and experimental protocols are designed to address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of this compound?
A1: SB-772077B is a potent inhibitor of Rho-associated coiled-coil containing protein kinases, specifically ROCK1 and ROCK2.[1][2] It is an orally active, aminofuran-based compound.[1]
Q2: What are the known off-target effects of SB-772077B?
A2: While highly selective for ROCK1 and ROCK2, SB-772077B has been shown to inhibit other kinases at higher concentrations. The most significant off-targets identified are Mitogen- and Stress-activated Kinase 1 (MSK1) and Ribosomal S6 Kinase 1 (RSK1).[2] It also shows some activity against Akt1, Akt2, and Akt3 at higher concentrations.[2]
Q3: I am observing a cellular phenotype that is not consistent with ROCK inhibition. Could this be an off-target effect?
A3: Yes, it is possible. If the observed phenotype occurs at concentrations of SB-772077B that are significantly higher than its IC50 for ROCK1 and ROCK2, it may be due to inhibition of off-target kinases such as MSK1 or RSK1. It is recommended to perform dose-response experiments and compare the effective concentration for the observed phenotype with the known IC50 values for on- and off-targets (see Data Presentation section).
Q4: How can I confirm if the observed effects in my experiment are on-target or off-target?
A4: To distinguish between on-target and off-target effects, you can employ several strategies. Using a structurally different ROCK inhibitor should recapitulate the on-target effects. Additionally, you can use techniques like siRNA or shRNA to knock down the expression of the primary target (ROCK1/2) and see if the phenotype is similar to that of SB-772077B treatment. To confirm off-target effects, you can assess the activity of downstream substrates of the suspected off-target kinases (e.g., CREB for MSK1/RSK1) in the presence of SB-772077B.
Q5: Are there any known effects of SB-772077B on inflammatory responses?
A5: Yes, SB-772077B has demonstrated anti-inflammatory activity. It has been shown to reduce the production of inflammatory cytokines such as TNF-α and IL-6 in lipopolysaccharide (LPS)-stimulated primary human macrophages.[1][3]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Unexpected cell toxicity or reduced viability at high concentrations. | Off-target inhibition of kinases essential for cell survival, such as the Akt pathway. | 1. Perform a dose-response curve to determine the concentration at which toxicity is observed and compare it to the IC50 values for ROCK and off-target kinases. 2. Assess the phosphorylation status of key survival proteins downstream of Akt (e.g., Bad, GSK3β) via Western blot to see if the pathway is inhibited. 3. Use a more selective ROCK inhibitor as a control to see if the toxicity is specific to SB-772077B. |
| Changes in gene expression or protein phosphorylation unrelated to the ROCK pathway (e.g., CREB phosphorylation). | Inhibition of off-target kinases MSK1 or RSK1, which are known to phosphorylate CREB. | 1. Perform a Western blot analysis to measure the levels of phosphorylated CREB (at Ser133) in response to SB-772077B treatment. 2. Compare the SB-772077B-induced phenotype with that of a known MSK1/RSK1 inhibitor. 3. Use siRNA to knockdown MSK1 and/or RSK1 to see if it phenocopies the effect of SB-772077B. |
| Inconsistent results between experiments. | 1. Degradation of the compound. 2. Variability in cell culture conditions. 3. Inconsistent dosage. | 1. Prepare fresh stock solutions of this compound regularly and store them properly. 2. Standardize cell passage number, seeding density, and serum concentrations. 3. Ensure accurate and consistent dilution of the compound for each experiment. |
| No effect on the intended ROCK signaling pathway. | 1. Insufficient concentration of the inhibitor. 2. Poor cell permeability. 3. Inactive compound. | 1. Perform a dose-response experiment to determine the optimal concentration for inhibiting ROCK signaling in your specific cell type (e.g., by monitoring phosphorylation of Myosin Light Chain 2). 2. Verify compound activity using a cell-free biochemical assay. 3. Ensure proper dissolution of the dihydrochloride salt form. |
Data Presentation
Table 1: Kinase Inhibitory Potency (IC50) of SB-772077B
| Kinase Target | IC50 (nM) | Notes |
| On-Target | ||
| ROCK1 | 5.6 | [1][2] |
| ROCK2 | 6.0 | [1][2] |
| Off-Target | ||
| MSK1 | 14 | [2] |
| RSK1 | 35 | [2] |
| Akt1 | 324 | [2] |
| Akt2 | 1,950 | [2] |
| Akt3 | 1,290 | [2] |
| Cdk2 | ≥7,000 | [2] |
| GSK3α | ≥7,000 | [2] |
| IKKβ | ≥7,000 | [2] |
| JNK3 | ≥7,000 | [2] |
| Plk | ≥7,000 | [2] |
Experimental Protocols
Biochemical Kinase Assay for IC50 Determination
This protocol describes a general method to determine the IC50 value of SB-772077B against a specific kinase in a cell-free system.
Materials:
-
Recombinant active kinase (e.g., ROCK1, MSK1, RSK1)
-
Kinase-specific substrate peptide
-
This compound
-
ATP (Adenosine triphosphate)
-
Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT)
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
-
384-well white plates
-
Plate reader capable of luminescence detection
Procedure:
-
Compound Preparation: Prepare a 10 mM stock solution of SB-772077B in DMSO. Perform a serial dilution in kinase reaction buffer to create a range of concentrations (e.g., 10-point, 3-fold dilution).
-
Kinase Reaction Setup:
-
Add 2.5 µL of the diluted SB-772077B or vehicle (DMSO in kinase buffer) to the wells of a 384-well plate.
-
Add 5 µL of a solution containing the kinase and its specific substrate to each well.
-
Pre-incubate the plate at room temperature for 10 minutes.
-
-
Initiate Kinase Reaction: Add 2.5 µL of ATP solution to each well to start the reaction. The final volume should be 10 µL.
-
Incubation: Incubate the plate at 30°C for 60 minutes.
-
ADP Detection:
-
Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 20 µL of Kinase Detection Reagent to each well to convert ADP to ATP and induce a luminescent signal. Incubate for 30 minutes at room temperature.
-
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis:
-
Subtract the background luminescence (no kinase control) from all readings.
-
Calculate the percentage of kinase inhibition for each concentration of SB-772077B relative to the vehicle control.
-
Plot the percentage of inhibition against the log of the inhibitor concentration and fit the data using a sigmoidal dose-response curve to determine the IC50 value.
-
Western Blot for Assessing On-Target and Off-Target Pathway Modulation
This protocol allows for the detection of changes in the phosphorylation status of key proteins in cellular signaling pathways affected by SB-772077B.
Materials:
-
Cells of interest
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer apparatus and PVDF membranes
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-MYPT1 for ROCK, anti-phospho-CREB for MSK1/RSK1, anti-phospho-Akt, and their total protein counterparts)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Cell Treatment: Plate cells and allow them to adhere. Treat the cells with various concentrations of SB-772077B or vehicle control for the desired time.
-
Cell Lysis: Wash the cells with ice-cold PBS and then lyse them with ice-cold lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer:
-
Normalize protein amounts for all samples and prepare them with Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection: Apply the ECL substrate and capture the chemiluminescent signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
Visualizations
Caption: Workflow for validating off-target effects.
Caption: Signaling pathways affected by SB-772077B.
Caption: Troubleshooting decision tree.
References
Optimizing SB-772077B dihydrochloride concentration for IC50 determination
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers using SB-772077B dihydrochloride in IC50 determination experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for SB-772077B?
A1: SB-772077B is a potent inhibitor of Rho-associated coiled-coil containing protein kinases (ROCK). It demonstrates high affinity for both ROCK1 and ROCK2 isoforms.[1][2][3][4][5] The inhibition of ROCK interferes with the phosphorylation of downstream targets like Myosin Light Chain (MLC), leading to cellular relaxation and other effects.[6]
Q2: What are the reported IC50 values for SB-772077B against its primary targets?
A2: In enzymatic assays, SB-772077B exhibits low nanomolar IC50 values against recombinant human ROCK1 and ROCK2.[1][2][4][5][7][8]
Q3: What is a suitable starting concentration range for SB-772077B in a cell-based IC50 assay?
A3: Based on published data, a broad concentration range from 0.1 µM to 100 µM has been used in cell-based assays without significant cytotoxicity.[6] For initial IC50 determination, a serial dilution starting from a high concentration (e.g., 10 µM or 1 µM) is recommended to capture the full dose-response curve.
Q4: How should I dissolve and store this compound?
A4: this compound is soluble in both water and DMSO up to 100 mM.[2][7][8] For cell-based assays, preparing a concentrated stock solution in DMSO is common. Aliquot the stock solution to avoid repeated freeze-thaw cycles and store at -20°C for short-term use (up to one month) or -80°C for long-term storage (up to six months).[1]
Q5: I am not observing a dose-dependent inhibition. What could be the issue?
A5: Several factors could contribute to this:
-
Incorrect Concentration Range: Your concentration range may be too narrow or entirely outside the inhibitory range for your specific cell line and assay conditions. We recommend performing a wider range of concentrations in your initial experiments.
-
Compound Instability: Ensure the compound has been stored correctly and that the stock solution is not degraded.
-
Cell Health: Poor cell viability or inconsistent cell seeding density can affect the results.
-
Assay Readout: The chosen assay may not be sensitive enough to detect the effects of ROCK inhibition in your system.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| High variability between replicates | Inconsistent cell seeding, pipetting errors, or uneven compound distribution. | Ensure a homogenous cell suspension before seeding. Use calibrated pipettes and consider using a multi-channel pipette for additions. Gently mix the plate after adding the compound. |
| No inhibition observed even at high concentrations | The biological system may be insensitive to ROCK inhibition. The compound may have degraded. | Verify the expression and activity of ROCK in your cell line. Run a positive control (e.g., another known ROCK inhibitor like Y-27632) to validate the assay.[6][9] Prepare a fresh stock solution of SB-772077B. |
| Steep or shallow dose-response curve | Inappropriate concentration intervals. | Use a wider range of concentrations with smaller, logarithmic dilutions (e.g., half-log or quarter-log intervals) around the expected IC50. |
| Inconsistent IC50 values across experiments | Variations in experimental conditions such as incubation time, cell passage number, or reagent batches. | Standardize all experimental parameters. Keep cell passage numbers low and consistent. Qualify new batches of reagents before use. |
| Observed cytotoxicity at expected inhibitory concentrations | The compound may have off-target effects at higher concentrations in your specific cell line. | Perform a cell viability assay (e.g., MTT or trypan blue exclusion) in parallel with your functional assay to distinguish between inhibition and general toxicity.[6] |
Experimental Protocols
General Protocol for IC50 Determination using a Cell-Based Assay (e.g., Myosin Light Chain Phosphorylation Assay)
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere and grow overnight.
-
Compound Preparation: Prepare a series of dilutions of this compound in the appropriate cell culture medium. A common approach is to perform a 10-point serial dilution.
-
Treatment: Remove the growth medium from the cells and replace it with the medium containing the different concentrations of SB-772077B. Include a vehicle control (e.g., DMSO at the same final concentration as in the drug-treated wells).
-
Incubation: Incubate the cells for a predetermined period, which should be optimized for the specific assay (e.g., 30 minutes to 24 hours).
-
Assay Readout: Perform the specific assay to measure the endpoint of interest. For ROCK inhibition, this could be quantifying the phosphorylation of a downstream target like Myosin Light Chain Phosphatase (MYPT1) or observing changes in cell morphology.[10]
-
Data Analysis: Plot the assay response against the logarithm of the compound concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value.[11]
Data Presentation
This compound Properties
| Property | Value | Source |
| Molecular Weight | 415.28 g/mol | [7][8] |
| Formula | C15H18N8O2·2HCl | [7] |
| Solubility | Soluble to 100 mM in water and DMSO | [2][7][8] |
| Purity | ≥98% | [7][8] |
Reported IC50 Values
| Target | IC50 Value | Assay Type |
| Recombinant Human ROCK1 | ~5.6 nM | Enzymatic Assay |
| Recombinant Human ROCK2 | ~6.0 nM | Enzymatic Assay |
Visualizations
Caption: Signaling pathway showing the inhibitory action of SB-772077B on ROCK.
Caption: Experimental workflow for IC50 determination of SB-772077B.
Caption: Troubleshooting decision tree for IC50 determination experiments.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. caymanchem.com [caymanchem.com]
- 3. SB-772077B DepMap Compound Summary [depmap.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound - Immunomart [immunomart.com]
- 6. SB772077B, A New Rho Kinase Inhibitor Enhances Aqueous Humour Outflow Facility in Human Eyes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. rndsystems.com [rndsystems.com]
- 8. SB 772077B dihydrochloride | Rho-Kinases | Tocris Bioscience [tocris.com]
- 9. Analysis of pulmonary vasodilator responses to SB-772077-B [4-(7-((3-amino-1-pyrrolidinyl)carbonyl)-1-ethyl-1H-imidazo(4,5-c)pyridin-2-yl)-1,2,5-oxadiazol-3-amine], a novel aminofurazan-based Rho kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Quantitative high-throughput cell-based assays for inhibitors of ROCK kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Guidelines for accurate EC50/IC50 estimation - PubMed [pubmed.ncbi.nlm.nih.gov]
SB-772077B dihydrochloride stability in different solvents
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability and handling of SB-772077B dihydrochloride in various solvents. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address common issues encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for initial stock solution preparation of this compound?
For initial stock solutions, dimethyl sulfoxide (DMSO) or water are the recommended solvents. This compound is soluble in both DMSO and water up to 100 mM.[1][2][3]
Q2: How should I store the solid compound and stock solutions of this compound?
-
Solid Compound: The solid form of this compound should be desiccated at room temperature.[3]
-
Stock Solutions: For long-term storage, it is recommended to aliquot stock solutions and store them at -80°C for up to 6 months. For shorter-term storage, -20°C for up to 1 month is acceptable.[4] To prevent degradation from repeated freeze-thaw cycles, it is crucial to prepare aliquots.[4]
Q3: Can I prepare aqueous solutions of this compound for in vivo experiments?
Yes, for in vivo experiments, working solutions can be prepared. However, it is highly recommended to prepare these solutions freshly on the day of use.[4] If precipitation occurs during the preparation of aqueous-based working solutions, gentle heating and/or sonication can be used to aid dissolution.[4]
Q4: Is this compound stable in aqueous buffers like PBS?
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Precipitation in stock solution upon storage | - The concentration may be too high for the storage temperature.- The solvent may have absorbed moisture, reducing solubility.- The compound may be degrading into less soluble products. | - Warm the solution gently (e.g., in a 37°C water bath) and vortex to redissolve.- Ensure the use of anhydrous grade solvents and store solutions with desiccant.- Prepare fresh stock solutions if precipitation persists. |
| Inconsistent experimental results | - Degradation of the compound in the working solution.- Inaccurate concentration due to improper dissolution or storage.- Multiple freeze-thaw cycles of the stock solution. | - Always prepare working solutions fresh from a stock solution before each experiment.- Ensure complete dissolution of the solid compound when preparing the initial stock solution.- Aliquot stock solutions after the first preparation to avoid repeated freeze-thaw cycles. |
| Cloudiness or precipitation when diluting a DMSO stock solution into aqueous buffer | - The final concentration of the compound exceeds its solubility in the aqueous buffer.- The percentage of DMSO in the final solution is too low to maintain solubility. | - Increase the percentage of DMSO in the final working solution (ensure it is compatible with your experimental system).- Consider using a different formulation for aqueous solutions, such as with co-solvents like PEG300 or solubilizing agents like Tween-80 or SBE-β-CD.[4] |
Stability and Solubility Data
The following tables summarize the available data on the solubility and recommended storage of this compound. Note that detailed time-course stability data in different solvents is not extensively published.
Table 1: Solubility of this compound
| Solvent | Maximum Concentration |
| Water | 100 mM[1][2][3] |
| DMSO | 100 mM[1][2][3] |
Table 2: Recommended Storage Conditions for Stock Solutions
| Storage Temperature | Duration | Recommendations |
| -80°C | 6 months[4] | Recommended for long-term storage. |
| -20°C | 1 month[4] | Suitable for short-term storage. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM DMSO Stock Solution
-
Weighing: Accurately weigh the required amount of this compound (Molecular Weight: 415.28 g/mol )[3] in a sterile microcentrifuge tube. For example, for 1 mL of a 10 mM solution, weigh 4.15 mg.
-
Dissolution: Add the appropriate volume of anhydrous DMSO to the tube. For a 10 mM solution, add 1 mL of DMSO.
-
Mixing: Vortex the solution until the compound is completely dissolved. Gentle warming (e.g., 37°C) can be applied if necessary.
-
Aliquoting and Storage: Aliquot the stock solution into smaller volumes in separate, tightly sealed tubes to minimize freeze-thaw cycles. Store the aliquots at -20°C for short-term use or -80°C for long-term storage.[4]
Protocol 2: General Workflow for Assessing Solution Stability (Hypothetical)
As specific stability data is limited, a general workflow using High-Performance Liquid Chromatography (HPLC) is proposed for users who need to validate the stability of this compound in their specific experimental conditions.
Caption: Workflow for assessing the stability of this compound solutions.
Signaling Pathway
SB-772077B is a potent inhibitor of Rho-associated coiled-coil containing protein kinase (ROCK). The ROCK signaling pathway plays a crucial role in regulating cellular functions such as cell adhesion, migration, and contraction.
Caption: Simplified ROCK signaling pathway and the inhibitory action of SB-772077B.
References
- 1. Rho-kinase inhibitors as therapeutics: from pan inhibition to isoform selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. fda.gov.ph [fda.gov.ph]
- 3. researchgate.net [researchgate.net]
- 4. Validating a Stability Indicating HPLC Method for Kinetic Study of Cetirizine Degradation in Acidic and Oxidative Conditions - PMC [pmc.ncbi.nlm.nih.gov]
Preventing degradation of SB-772077B dihydrochloride in solution
Welcome to the technical support center for SB-772077B dihydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the proper handling, storage, and use of this compound in solution to ensure experimental success and reproducibility.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary uses in research?
A1: this compound is a potent, orally active small molecule inhibitor of Rho-associated coiled-coil containing protein kinase (ROCK).[1][2] It exhibits high affinity for both ROCK1 (IC50 = 5.6 nM) and ROCK2 (IC50 = 6 nM).[1] Due to its role in regulating the actin cytoskeleton, cell adhesion, and smooth muscle contraction, SB-772077B is widely used in research to investigate inflammatory diseases, hypertension, and glaucoma.[1][3]
Q2: What are the primary factors that can cause the degradation of this compound in solution?
A2: Like many small molecules, the stability of this compound in solution can be compromised by several factors:
-
pH: Solutions with highly acidic or alkaline pH can catalyze the hydrolysis of susceptible functional groups.[4]
-
Temperature: Elevated temperatures accelerate the rate of chemical degradation.[4]
-
Light: Exposure to light, particularly UV, can induce photodegradation.[4]
-
Oxidation: The presence of dissolved oxygen can lead to the oxidation of sensitive moieties within the molecule.
-
Solvent: The choice of solvent is critical. While SB-772077B is soluble in water and DMSO, the purity of the solvent (e.g., presence of water in DMSO) can impact long-term stability.[2][5]
Q3: What is the recommended solvent for preparing stock solutions of this compound?
A3: For long-term storage, high-purity, anhydrous Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions.[5] this compound is soluble in DMSO up to 100 mM.[2][6] For immediate use in aqueous-based assays, sterile water is also a suitable solvent, with a solubility of up to 100 mM.[2][6] However, aqueous stock solutions are generally not recommended for long-term storage due to the higher risk of hydrolysis.
Q4: How should I store stock solutions of this compound?
A4: Proper storage is crucial to maintain the integrity of your this compound stock solutions.
-
Long-term Storage (up to 6 months): Aliquot the stock solution into single-use vials and store at -80°C.[1]
-
Short-term Storage (up to 1 month): Aliquots can be stored at -20°C.[1]
-
Protection from Light: Always store solutions in amber vials or tubes wrapped in aluminum foil to protect them from light.[5]
-
Avoid Freeze-Thaw Cycles: Repeatedly freezing and thawing a stock solution can lead to degradation and precipitation. Aliquoting into smaller, single-use volumes is highly recommended.[5]
Q5: My this compound solution has a slight yellow tint. Is it still usable?
A5: A color change in a stock solution can be an indicator of chemical degradation or oxidation.[5] While a very faint yellowing might not significantly impact the compound's activity in all assays, it is a sign of instability. For sensitive and quantitative experiments, it is highly recommended to discard the colored solution and prepare a fresh stock from solid material.
Troubleshooting Guide
This guide addresses common issues encountered during the use of this compound in experimental settings.
Issue 1: Precipitate forms after thawing my stock solution or diluting it into an aqueous buffer.
-
Possible Cause: The compound may have a lower solubility at colder temperatures, or the solvent may have absorbed water, reducing its solubilizing capacity. When diluting a DMSO stock into an aqueous buffer, the final concentration of the compound may exceed its aqueous solubility limit.
-
Troubleshooting Steps:
-
Warm and Vortex: Gently warm the vial to room temperature and vortex thoroughly to try and redissolve the precipitate.[5]
-
Sonication: If warming and vortexing are insufficient, brief sonication in a water bath may help.
-
Check Final Solvent Concentration: Ensure the final concentration of DMSO in your aqueous experimental buffer is low (typically <0.5% v/v) to minimize its effect on solubility and the biological system.[7]
-
Prepare Fresh: If the precipitate does not dissolve, it is best to prepare a fresh stock solution using anhydrous solvent.
-
Issue 2: I am observing a decrease in the biological activity of the inhibitor over time.
-
Possible Cause: This is a strong indication of chemical degradation of SB-772077B in your stock or working solution.
-
Troubleshooting Steps:
-
Confirm Purity: The most definitive way to check for degradation is to analyze the purity of your stock solution using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[5] A decrease in the area of the parent peak and the appearance of new peaks corresponding to degradation products will confirm this.
-
Prepare Fresh Stock: If degradation is confirmed or suspected, prepare a fresh stock solution from the solid compound.
-
Review Storage and Handling: Ensure that you are following the recommended storage and handling procedures, including storing at the correct temperature, protecting from light, and avoiding repeated freeze-thaw cycles.
-
Consider In-Experiment Degradation: If you are conducting long-term experiments (e.g., >24 hours) at 37°C, the compound may be degrading under the experimental conditions. Consider replenishing the compound with fresh media during the experiment.
-
Issue 3: Inconsistent results between different experiments.
-
Possible Cause: Inconsistent results can arise from variability in the inhibitor's integrity, preparation of solutions, or the experimental setup itself.
-
Troubleshooting Steps:
-
Use Fresh Aliquots: Always use a fresh, single-use aliquot of the stock solution for each experiment to eliminate variability from freeze-thaw cycles.
-
Standardize Solution Preparation: Ensure that the dilution of the stock solution into your experimental buffer is performed consistently each time.
-
Verify Pipette Accuracy: Regularly calibrate your pipettes to ensure accurate dispensing of the inhibitor.
-
Control for Other Variables: Ensure other experimental parameters like cell density, passage number, and reagent lots are consistent between experiments.[7]
-
Data Presentation
The stability of a small molecule inhibitor is often assessed by monitoring its purity over time under various conditions using HPLC. Below are tables with representative (hypothetical) data illustrating the stability of this compound under different storage conditions.
Table 1: Stability of 10 mM this compound in DMSO
| Storage Condition | Time Point | Purity (%) | Observations |
| -80°C (in dark) | 1 month | 99.8 | No change |
| 3 months | 99.7 | No change | |
| 6 months | 99.5 | No change | |
| -20°C (in dark) | 1 month | 99.2 | Slight decrease |
| 3 months | 97.5 | Noticeable decrease | |
| 6 months | 94.1 | Significant degradation | |
| 4°C (in dark) | 1 week | 95.3 | Degradation apparent |
| 1 month | 85.2 | Significant degradation | |
| Room Temp (in light) | 24 hours | 88.6 | Rapid degradation |
| 1 week | 65.7 | Severe degradation |
Table 2: Stability of 100 µM this compound in Aqueous Buffer (pH 7.4) at 37°C
| Time Point | Purity (%) |
| 0 hours | 100 |
| 8 hours | 96.4 |
| 24 hours | 89.1 |
| 48 hours | 79.8 |
Experimental Protocols
Protocol: General Method for Assessing the Stability of this compound in Solution by HPLC
This protocol provides a general framework for evaluating the stability of this compound in a chosen solvent or buffer.
-
Preparation of Stock Solution:
-
Accurately weigh a small amount of solid this compound.
-
Dissolve it in the chosen solvent (e.g., anhydrous DMSO) to a final concentration of 10 mM.
-
Vortex thoroughly until the compound is completely dissolved.
-
-
Sample Incubation:
-
Aliquot the stock solution into multiple vials appropriate for the different storage conditions to be tested (e.g., -80°C, -20°C, 4°C, room temperature).
-
For each condition, prepare a sufficient number of aliquots to be analyzed at each time point.
-
Protect all samples from light.
-
-
Sample Analysis by HPLC:
-
At each designated time point (e.g., t=0, 1 week, 1 month, 3 months), retrieve one aliquot from each storage condition.
-
Allow the sample to equilibrate to room temperature.
-
Dilute the sample to an appropriate concentration for HPLC analysis.
-
Analyze the sample using a validated stability-indicating HPLC method. A typical method would involve a C18 reversed-phase column with a gradient elution using mobile phases of water and acetonitrile with a modifier like formic acid.
-
Monitor the elution profile using a UV detector at a wavelength where SB-772077B has strong absorbance.
-
-
Data Analysis:
-
At t=0, identify the peak corresponding to intact SB-772077B and determine its retention time and peak area.
-
At subsequent time points, calculate the percentage of intact SB-772077B remaining by comparing its peak area to the total area of all peaks (parent compound + degradation products).
-
A decrease in the peak area of the parent compound and the appearance of new peaks indicate degradation.
-
Visualizations
Caption: Potential degradation pathways for this compound in solution.
Caption: Recommended workflow for preparing and storing this compound solutions.
Caption: Troubleshooting flowchart for loss of this compound activity.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. SB 772077B dihydrochloride | Rho-Kinases | Tocris Bioscience [tocris.com]
- 3. researchgate.net [researchgate.net]
- 4. Selective Electrochemical Oxidation of Functionalized Pyrrolidines [organic-chemistry.org]
- 5. benchchem.com [benchchem.com]
- 6. caymanchem.com [caymanchem.com]
- 7. benchchem.com [benchchem.com]
Troubleshooting unexpected results with SB-772077B dihydrochloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in utilizing SB-772077B dihydrochloride effectively in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a potent, orally active, and ATP-competitive inhibitor of Rho-associated coiled-coil containing protein kinases (ROCK).[1][2] It exhibits high affinity for both ROCK1 and ROCK2 isoforms.[1][2] By inhibiting ROCK, SB-772077B disrupts downstream signaling pathways that regulate actin cytoskeleton organization, cell contraction, and motility.[3][4]
Q2: What are the recommended solvents and storage conditions for this compound?
A2: this compound is soluble in both water and DMSO at concentrations up to 100 mM.[2][5] For long-term storage, it is recommended to store the solid compound desiccated at room temperature.[5][6] Stock solutions in DMSO or water can be stored at -20°C for up to one month or at -80°C for up to six months.[1] To ensure the integrity of the compound, it is advisable to prepare fresh working solutions from the stock on the day of the experiment.[1]
Q3: What are the known off-target effects of this compound?
A3: While SB-772077B is highly selective for ROCK1 and ROCK2, it has been shown to inhibit Ribosomal S6 Kinase 1 (RSK1) and Mitogen- and Stress-activated protein Kinase 1 (MSK1) at higher concentrations.[2] Researchers should be mindful of these potential off-target effects, especially when using the inhibitor at concentrations significantly higher than its ROCK IC50 values.
Troubleshooting Guide
Unexpected Phenotypic or Cellular Responses
Problem: I am observing unexpected changes in cell morphology, proliferation, or viability that are inconsistent with ROCK inhibition.
Possible Causes & Solutions:
| Possible Cause | Recommended Troubleshooting Steps |
| Off-Target Effects | 1. Titrate the concentration: Perform a dose-response experiment to determine the lowest effective concentration that inhibits ROCK signaling without inducing unexpected phenotypes. 2. Consult selectivity data: Be aware of the IC50 values for off-target kinases like RSK1 and MSK1 (see Table 2). If your experimental concentration is high, consider if inhibition of these kinases could explain the observed phenotype. 3. Use a structurally different ROCK inhibitor: Compare the effects of SB-772077B with another ROCK inhibitor that has a different off-target profile to confirm that the observed phenotype is due to ROCK inhibition. |
| Activation of Compensatory Signaling Pathways | 1. Probe for pathway activation: Inhibition of the ROCK pathway can sometimes lead to the activation of parallel signaling pathways. Use techniques like Western blotting to examine the phosphorylation status of key proteins in related pathways (e.g., Akt, ERK). 2. Combination therapy: Consider co-treating with inhibitors of the identified compensatory pathways to dissect the specific effects of ROCK inhibition. |
| Cell Line Specific Effects | 1. Test in multiple cell lines: The cellular context can significantly influence the response to a kinase inhibitor. If possible, validate your findings in a different cell line. 2. Characterize your cell line: Ensure you have a thorough understanding of the signaling pathways active in your specific cell model. |
Inconsistent or No Effect on Downstream Targets
Problem: I am not observing the expected decrease in the phosphorylation of downstream ROCK targets (e.g., Myosin Light Chain 2, MYPT1).
Possible Causes & Solutions:
| Possible Cause | Recommended Troubleshooting Steps |
| Compound Instability or Degradation | 1. Prepare fresh solutions: Always prepare fresh working solutions from a recently thawed stock. Avoid multiple freeze-thaw cycles of the stock solution. 2. Verify compound integrity: If you suspect degradation, consider obtaining a new batch of the compound or verifying its purity. |
| Suboptimal Experimental Conditions | 1. Optimize incubation time: Perform a time-course experiment to determine the optimal duration of treatment for observing the desired effect. 2. Check cell density and health: Ensure that cells are healthy, within a consistent passage number, and plated at an appropriate density. Overly confluent or stressed cells may respond differently.[7] |
| Assay-Specific Issues | 1. Validate your antibodies: Ensure that the antibodies used for detecting phosphorylated and total protein levels are specific and validated for your application. 2. Include proper controls: Use positive and negative controls in your experiments to validate your assay's performance. |
Data Presentation
Table 1: Potency and Efficacy of this compound
| Target | IC50 (nM) | Assay Conditions | Reference |
| ROCK1 | 5.6 | Recombinant human enzyme | [1][2] |
| ROCK2 | 6.0 | Recombinant human enzyme | [1][2] |
| Rat Aortic Ring Relaxation | 39 | Phenylephrine-precontracted | [1][2] |
Table 2: Kinase Selectivity Profile of SB-772077B
| Kinase | IC50 (nM) | Fold Selectivity vs. ROCK1 | Reference |
| ROCK1 | 5.6 | 1 | [2] |
| ROCK2 | 6 | ~1 | [2] |
| MSK1 | 14 | ~2.5 | [2] |
| RSK1 | 35 | ~6.25 | [2] |
| Akt1 | 324 | ~58 | [2] |
| Akt2 | 1950 | ~348 | [2] |
| Akt3 | 1290 | ~230 | [2] |
| Cdk2 | >7000 | >1250 | [2] |
| GSK3α | >7000 | >1250 | [2] |
| IKKβ | >7000 | >1250 | [2] |
| JNK3 | >7000 | >1250 | [2] |
| Plk | >7000 | >1250 | [2] |
Experimental Protocols
Protocol 1: Western Blot Analysis of ROCK Activity
This protocol describes the assessment of ROCK activity by measuring the phosphorylation of a downstream target, Myosin Light Chain 2 (MLC2).
-
Cell Seeding: Plate cells at a density that will result in 70-80% confluency at the time of the experiment.
-
Compound Treatment: Treat cells with the desired concentrations of this compound or vehicle control (e.g., DMSO) for the optimized incubation time.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein onto an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with primary antibodies against phospho-MLC2 and total MLC2 overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Data Analysis: Quantify the band intensities and normalize the phospho-MLC2 signal to the total MLC2 signal.
Protocol 2: Cell Migration Assay (Wound Healing/Scratch Assay)
This protocol outlines a method to assess the effect of SB-772077B on cell migration.
-
Cell Seeding: Plate cells in a multi-well plate and allow them to grow to a confluent monolayer.
-
Creating the "Wound": Use a sterile pipette tip to create a scratch or "wound" in the cell monolayer.
-
Compound Treatment: Wash the cells to remove detached cells and then add fresh media containing different concentrations of this compound or a vehicle control.
-
Image Acquisition: Capture images of the wound at time 0 and at subsequent time points (e.g., 12, 24, 48 hours) using a microscope.
-
Data Analysis: Measure the width of the wound at different points for each condition and time point. Calculate the percentage of wound closure over time to quantify cell migration.
Mandatory Visualizations
Caption: RhoA/ROCK Signaling Pathway and Inhibition by SB-772077B.
Caption: General Experimental Workflow for Using SB-772077B.
Caption: Logical Flow for Troubleshooting Unexpected Results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. caymanchem.com [caymanchem.com]
- 3. New insights into RhoA/Rho-kinase signaling: a key regulator of vascular contraction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. RhoA/ROCK pathway: implication in osteoarthritis and therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]
- 5. SB 772077B dihydrochloride | Rho-Kinases | Tocris Bioscience [tocris.com]
- 6. ntpset.com [ntpset.com]
- 7. mdpi.com [mdpi.com]
Minimizing variability in experiments with SB-772077B dihydrochloride
Welcome to the technical support center for SB-772077B dihydrochloride. This resource is designed for researchers, scientists, and drug development professionals to help minimize variability and troubleshoot common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and its primary mechanism of action?
This compound is a potent, orally active, and selective inhibitor of Rho-associated kinase (ROCK).[1] It belongs to the aminofuran-based class of inhibitors and shows high affinity for both ROCK1 and ROCK2 isoforms.[2][3][4] The primary mechanism of action involves inhibiting ROCK, a serine/threonine kinase that plays a crucial role in regulating cellular contraction, motility, and actin cytoskeleton organization.[5] By inhibiting ROCK, SB-772077B can induce vasorelaxation and reduce the production of certain inflammatory cytokines.[4]
Q2: What are the known off-target effects of SB-772077B?
While highly selective for ROCK1 and ROCK2, SB-772077B has been shown to inhibit other kinases at higher concentrations. Notably, it can inhibit RSK1 and MSK1 with IC50 values of 35 nM and 14 nM, respectively.[2] In contrast, its inhibitory activity against other kinases like Akt1, Akt2, Cdk2, and JNK3 is significantly lower (IC50s > 300 nM).[2] Awareness of these potential off-target effects is crucial when interpreting experimental results, especially at higher concentrations.
Q3: How should I properly store the solid compound and my stock solutions?
Proper storage is critical to maintain the compound's stability and ensure experimental reproducibility.
-
Solid Compound: The solid dihydrochloride salt should be stored at -20°C for long-term stability, where it is reported to be stable for at least four years.[2] It should be kept desiccated.
-
Stock Solutions: Prepared stock solutions are less stable. It is recommended to store them at -80°C for up to 6 months or at -20°C for up to 1 month. To minimize freeze-thaw cycles, aliquot the stock solution into single-use volumes. Always seal containers tightly and protect from moisture.
Q4: What is the core signaling pathway targeted by SB-772077B?
SB-772077B targets the RhoA/ROCK signaling pathway. This pathway is a key regulator of smooth muscle contraction and actin cytoskeleton dynamics. The diagram below illustrates this mechanism.
Caption: The RhoA/ROCK signaling pathway leading to cell contraction, inhibited by SB-772077B.
Troubleshooting Guide: Common Experimental Issues
This guide addresses frequent problems encountered when using SB-772077B, helping you identify and resolve sources of variability.
Problem: Inconsistent or No Compound Effect
Q5: My compound seems inactive or gives highly variable results. What should I check first?
Inconsistent results can stem from multiple factors related to compound handling, experimental setup, or the biological system itself. Follow this systematic troubleshooting workflow to identify the likely cause.
References
- 1. SB 772077B dihydrochloride | Rho-Kinases | Tocris Bioscience [tocris.com]
- 2. caymanchem.com [caymanchem.com]
- 3. This compound - Immunomart [immunomart.com]
- 4. Novel Rho kinase inhibitors with anti-inflammatory and vasodilatory activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Redirecting [linkinghub.elsevier.com]
SB-772077B dihydrochloride quality control and purity assessment
Welcome to the technical support center for SB-772077B dihydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on quality control, purity assessment, and troubleshooting for experiments involving this potent Rho-kinase (ROCK) inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the typical purity of this compound provided by commercial suppliers?
A1: Commercial suppliers typically provide this compound with a purity of ≥98%, as determined by High-Performance Liquid Chromatography (HPLC).
Q2: How should this compound be stored to ensure its stability?
A2: For long-term storage, it is recommended to store the solid compound at -20°C or -80°C, desiccated and protected from light. Stock solutions can be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[1] Avoid repeated freeze-thaw cycles.
Q3: In what solvents is this compound soluble?
A3: this compound is soluble in water and DMSO at concentrations up to 100 mM.[2]
Q4: What is the mechanism of action of SB-772077B?
A4: SB-772077B is a potent inhibitor of Rho-associated coiled-coil containing protein kinases (ROCK1 and ROCK2).[1][3] The ROCK signaling pathway plays a crucial role in regulating cellular processes such as cytoskeletal organization, cell migration, and smooth muscle contraction.[][5][6] By inhibiting ROCK, SB-772077B can induce vasodilation and reduce inflammation.[1]
Q5: What are the primary downstream effectors of ROCK that are affected by SB-772077B?
A5: The primary downstream effectors of ROCK include Myosin Light Chain (MLC) and Myosin Light Chain Phosphatase (MLCP).[][6] ROCK activation leads to the phosphorylation of MLC and the inhibition of MLCP, resulting in increased smooth muscle contraction. SB-772077B, by inhibiting ROCK, prevents these phosphorylation events, leading to smooth muscle relaxation.
Troubleshooting Guides
This section provides troubleshooting for common issues that may be encountered during the quality control and experimental use of this compound.
HPLC Purity Analysis Troubleshooting
| Problem | Potential Cause | Suggested Solution |
| Peak Tailing | - Acidic silanol interactions on the column.[7] - Column overload. | - Use a mobile phase with a pH that ensures the analyte is in a single ionic state. - Reduce the sample concentration. |
| Inconsistent Retention Times | - Fluctuation in mobile phase composition. - Column degradation. - Inconsistent temperature. | - Ensure proper mixing and degassing of the mobile phase. - Replace the column. - Use a column oven to maintain a stable temperature.[8] |
| Ghost Peaks | - Contamination in the mobile phase or injector. - Carryover from previous injections. | - Use fresh, HPLC-grade solvents. - Implement a needle wash step in the injection sequence. |
| High Backpressure | - Blockage in the HPLC system (e.g., guard column, column frit). - Particulate matter in the sample. | - Replace the guard column or filter. - Filter all samples before injection.[8] |
| No Peaks or Very Small Peaks | - Incorrect sample preparation. - Detector issue. | - Verify the concentration and solubility of the sample in the injection solvent. - Check the detector lamp and wavelength settings. |
Experimental Protocols
HPLC Method for Purity Assessment
This protocol describes a general reverse-phase HPLC method suitable for determining the purity of this compound.
Instrumentation and Materials:
-
HPLC system with UV detector
-
C18 analytical column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile
-
This compound reference standard and sample
-
Diluent: 50:50 Water:Acetonitrile
Procedure:
-
Preparation of Mobile Phase: Prepare the mobile phases and degas them thoroughly.
-
Preparation of Standard and Sample Solutions:
-
Accurately weigh and dissolve the this compound reference standard and sample in the diluent to a final concentration of 0.5 mg/mL.
-
Filter the solutions through a 0.45 µm syringe filter before injection.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
-
Detection Wavelength: 254 nm
-
Gradient Program:
Time (min) % Mobile Phase B 0 5 20 95 25 95 26 5 | 30 | 5 |
-
-
Data Analysis:
-
Calculate the purity of the sample by the area normalization method:
-
% Purity = (Area of the main peak / Total area of all peaks) x 100
-
-
LC-MS for Impurity Identification
This protocol provides a general method for identifying potential impurities and degradation products of this compound.
Instrumentation and Materials:
-
LC-MS system with a high-resolution mass spectrometer (e.g., Q-TOF)
-
C18 analytical column (e.g., 2.1 x 100 mm, 3.5 µm particle size)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
This compound sample (stressed samples can be used to identify degradation products)
Procedure:
-
Sample Preparation: Prepare a 0.1 mg/mL solution of the sample in a suitable solvent.
-
Chromatographic Conditions:
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
Gradient Program: Similar to the HPLC method, but may need to be optimized for the specific LC-MS system.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), positive mode
-
Mass Range: m/z 100-1000
-
Data Acquisition: Full scan MS and data-dependent MS/MS
-
Data Analysis:
-
Identify potential impurities by comparing the mass spectra of the peaks in the sample chromatogram to the mass spectrum of the main SB-772077B peak.
-
Utilize the accurate mass data to propose elemental compositions for any unknown impurities.
-
Use MS/MS fragmentation patterns to aid in the structural elucidation of impurities.
¹H-NMR for Structural Confirmation
This protocol outlines a general procedure for confirming the chemical structure of this compound.
Instrumentation and Materials:
-
NMR spectrometer (e.g., 400 MHz or higher)
-
5 mm NMR tubes
-
Deuterated solvent (e.g., DMSO-d₆)
-
This compound sample
Procedure:
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of the deuterated solvent in an NMR tube.
-
NMR Data Acquisition:
-
Acquire a ¹H NMR spectrum.
-
If necessary, acquire 2D NMR spectra (e.g., COSY, HSQC, HMBC) to aid in peak assignments.
-
-
Data Analysis:
-
Process the NMR data (Fourier transform, phase correction, baseline correction).
-
Integrate the peaks and assign the chemical shifts to the corresponding protons in the this compound structure. The expected chemical shifts should be consistent with the known structure.
-
Visualizations
Caption: Experimental workflow for the quality control of this compound.
Caption: Simplified ROCK signaling pathway and the inhibitory action of SB-772077B.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. caymanchem.com [caymanchem.com]
- 3. Rho-associated protein kinase - Wikipedia [en.wikipedia.org]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. Rho-Associated Coiled-Coil Kinase (ROCK) in Molecular Regulation of Angiogenesis [thno.org]
- 7. hplc.eu [hplc.eu]
- 8. Troubleshooting Common HPLC Issues | Labcompare.com [labcompare.com]
Validation & Comparative
A Head-to-Head Comparison of SB-772077B and Y-27632 in ROCK Inhibition Assays
For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to Two Prominent ROCK Inhibitors
The Rho-associated coiled-coil containing protein kinases (ROCK1 and ROCK2) are critical regulators of cellular processes, including cytoskeletal dynamics, cell adhesion, and motility. Their central role in various pathological conditions has made them attractive therapeutic targets. Among the numerous small molecule inhibitors developed to target ROCK, SB-772077B dihydrochloride and Y-27632 have emerged as widely used research tools. This guide provides a comprehensive, data-driven comparison of these two compounds in ROCK inhibition assays to aid researchers in selecting the most appropriate tool for their specific experimental needs.
At a Glance: Key Performance Indicators
This compound is consistently reported as a more potent inhibitor of ROCK kinases compared to Y-27632. The following tables summarize the quantitative data on their inhibitory activity.
Table 1: In Vitro Potency Against ROCK1 and ROCK2
| Inhibitor | Target | IC50 | Ki |
| This compound | ROCK1 | ~5.6 nM | Not Reported |
| ROCK2 | Not Reported | Not Reported | |
| Y-27632 | ROCK1 | 150 nM | 220 nM |
| ROCK2 | Not Reported | 300 nM |
IC50 (half maximal inhibitory concentration) and Ki (inhibitor constant) values are key indicators of a drug's potency. Lower values signify higher potency.
Table 2: Comparative Efficacy in a Cellular Model
A study directly comparing the two inhibitors in human trabecular meshwork (HTM) cells demonstrated that both compounds effectively inhibit the activation of RhoA, the upstream activator of ROCK.[1] However, the downstream effects on myosin light chain (MLC) phosphorylation, a direct substrate of ROCK, highlighted the superior potency of SB-772077B.
| Inhibitor (at 50 µM) | Effect on RhoA Activation | Effect on Phosphorylated MLC (p-MLC) |
| This compound | Significant Inhibition | Marked Reduction |
| Y-27632 | Significant Inhibition | Noticeable Reduction (less prominent than SB-772077B) |
Understanding the Mechanism: The ROCK Signaling Pathway
Both SB-772077B and Y-27632 are ATP-competitive inhibitors, meaning they bind to the ATP-binding pocket of the ROCK kinase domain, preventing the phosphorylation of its downstream substrates. The canonical ROCK signaling pathway is initiated by the activation of the small GTPase RhoA.
References
A Comparative Efficacy Analysis: SB-772077B Dihydrochloride versus Fasudil in Rho-Kinase Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of the efficacy of two prominent Rho-kinase (ROCK) inhibitors: SB-772077B dihydrochloride and Fasudil. The information presented is curated from peer-reviewed scientific literature to support researchers in making informed decisions for their preclinical and clinical investigations.
Introduction to ROCK Inhibition
The Rho-associated coiled-coil-containing protein kinases (ROCK1 and ROCK2) are critical regulators of cellular processes such as smooth muscle contraction, actin cytoskeleton organization, cell migration, and proliferation. Dysregulation of the ROCK signaling pathway is implicated in the pathophysiology of numerous disorders, including hypertension, pulmonary hypertension, and neurological diseases, making ROCK a significant therapeutic target.
This compound is a potent and selective aminofuran-based ROCK inhibitor. In contrast, Fasudil is a well-established isoquinoline sulfonamide derivative and the first ROCK inhibitor approved for clinical use in Japan and China for the treatment of cerebral vasospasm following subarachnoid hemorrhage.
Quantitative Efficacy Comparison
The following table summarizes the key quantitative parameters for this compound and Fasudil, highlighting their respective potencies against ROCK isoforms. It is important to note that these values are compiled from various studies and may not represent a direct head-to-head comparison under identical experimental conditions.
| Parameter | This compound | Fasudil | Reference(s) |
| Target(s) | ROCK1 and ROCK2 | ROCK1 and ROCK2 | [1] |
| IC₅₀ for ROCK1 | ~5.6 nM | Not widely reported | [2] |
| Kᵢ for ROCK1 | Not widely reported | 0.33 µM (330 nM) | [3] |
| IC₅₀ for ROCK2 | ~6 nM | 0.158 µM (158 nM) | [2][3] |
| In Vitro Vasodilation (IC₅₀) | 39 nM (rat aortic rings) | Not directly comparable | [2] |
| In Vivo Efficacy | More potent than Fasudil in reducing pulmonary and systemic arterial pressure in rats.[2][4] | Effective in reducing pulmonary arterial pressure in rats.[5] | [2][4][5] |
Signaling Pathway and Experimental Workflow
To visually represent the mechanisms and experimental approaches discussed, the following diagrams have been generated using the Graphviz DOT language.
Detailed Experimental Protocols
In Vitro ROCK Enzyme Inhibition Assay
This protocol outlines a general procedure for determining the inhibitory activity of compounds against ROCK enzymes.
Materials:
-
Recombinant human ROCK1 or ROCK2 enzyme
-
Myosin Phosphatase Targeting Subunit 1 (MYPT1) as substrate
-
ATP (Adenosine triphosphate)
-
Assay buffer (e.g., Tris-HCl, MgCl₂, DTT)
-
Test compounds (SB-772077B, Fasudil) dissolved in DMSO
-
96-well microplates
-
Phospho-specific antibody for p-MYPT1 (Thr696)
-
Secondary antibody conjugated to HRP (Horseradish Peroxidase)
-
TMB (3,3',5,5'-Tetramethylbenzidine) substrate
-
Stop solution (e.g., sulfuric acid)
-
Plate reader
Procedure:
-
Coat a 96-well plate with the MYPT1 substrate and block non-specific binding sites.
-
Prepare serial dilutions of the test compounds (SB-772077B and Fasudil) in assay buffer. Also, prepare a vehicle control (DMSO) and a positive control (a known ROCK inhibitor like Y-27632).
-
Add the diluted compounds to the wells of the microplate.
-
Add the ROCK enzyme to each well, except for the negative control wells.
-
Initiate the kinase reaction by adding ATP to all wells.
-
Incubate the plate at 30°C for a specified time (e.g., 30-60 minutes).
-
Stop the reaction by washing the plate to remove the enzyme and ATP.
-
Add the primary antibody (anti-p-MYPT1) and incubate at room temperature.
-
Wash the plate and add the HRP-conjugated secondary antibody. Incubate at room temperature.
-
Wash the plate and add the TMB substrate.
-
Stop the color development with the stop solution.
-
Measure the absorbance at 450 nm using a plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.[6][7]
Ex Vivo Vasodilation Assay in Isolated Rat Aorta
This protocol describes the methodology to assess the vasodilatory effects of ROCK inhibitors on pre-contracted arterial tissue.
Materials:
-
Male Wistar rats
-
Krebs-Henseleit buffer (composition in mM: NaCl 118, KCl 4.7, CaCl₂ 2.5, KH₂PO₄ 1.2, MgSO₄ 1.2, NaHCO₃ 25, glucose 11)
-
Phenylephrine (PE) for pre-contraction
-
Test compounds (SB-772077B, Fasudil)
-
Organ bath system with force transducers
-
Carbogen gas (95% O₂, 5% CO₂)
Procedure:
-
Humanely euthanize a rat and carefully excise the thoracic aorta.
-
Clean the aorta of adhering connective and adipose tissue and cut it into rings of 3-4 mm in length.
-
Suspend the aortic rings in organ baths containing Krebs-Henseleit buffer, maintained at 37°C and continuously bubbled with carbogen gas.
-
Allow the rings to equilibrate for at least 60 minutes under a resting tension of 1.5-2 g, with buffer changes every 15-20 minutes.
-
Induce a stable contraction in the aortic rings by adding a submaximal concentration of phenylephrine (e.g., 1 µM).
-
Once the contraction reaches a plateau, cumulatively add increasing concentrations of the test compounds (SB-772077B or Fasudil) to the organ bath.
-
Record the changes in isometric tension using the force transducers.
-
Express the relaxation response as a percentage of the pre-contraction induced by phenylephrine.
-
Calculate the EC₅₀ (half-maximal effective concentration) for vasodilation for each compound.[8][9]
In Vivo Monocrotaline-Induced Pulmonary Hypertension in Rats
This protocol details a common animal model used to evaluate the in vivo efficacy of ROCK inhibitors in a disease context.
Materials:
-
Male Sprague-Dawley rats
-
Monocrotaline (MCT)
-
Test compounds (SB-772077B, Fasudil)
-
Catheters for hemodynamic measurements
-
Pressure transducer and data acquisition system
Procedure:
-
Induce pulmonary hypertension by a single subcutaneous or intraperitoneal injection of monocrotaline (e.g., 60 mg/kg).
-
Allow the disease to develop over a period of 2-3 weeks.
-
After the development of pulmonary hypertension, randomize the rats into treatment groups: vehicle control, SB-772077B, and Fasudil.
-
Administer the compounds daily for a specified duration (e.g., 2 weeks) via an appropriate route (e.g., oral gavage or intravenous injection).
-
At the end of the treatment period, anesthetize the rats and insert catheters into the pulmonary artery and a systemic artery (e.g., carotid artery) for hemodynamic measurements.
-
Record the mean pulmonary arterial pressure (mPAP) and mean systemic arterial pressure (mSAP).
-
Following hemodynamic measurements, euthanize the animals and collect tissues (heart and lungs) for histological analysis to assess vascular remodeling and right ventricular hypertrophy.
-
Compare the hemodynamic and histological parameters between the treatment groups and the vehicle control group to determine the in vivo efficacy of the inhibitors.[4][5]
Discussion and Conclusion
The available data consistently indicate that This compound is a more potent inhibitor of ROCK1 and ROCK2 than Fasudil . This is evidenced by its significantly lower IC₅₀ values in enzymatic assays and its greater efficacy in reducing blood pressure in preclinical animal models.[2][4]
The higher potency of SB-772077B suggests that it may be effective at lower concentrations, potentially reducing the risk of off-target effects. However, Fasudil has a long history of clinical use and a well-established safety profile in humans. The choice between these two inhibitors will depend on the specific research question, the experimental model, and the desired balance between potency and clinical translatability.
For researchers investigating the fundamental roles of ROCK signaling, the high potency and selectivity of SB-772077B make it an excellent tool. For studies aiming for more direct clinical relevance or those requiring a compound with a known human safety profile, Fasudil remains a valuable option.
This guide provides a foundational comparison to aid in the selection of the appropriate ROCK inhibitor. Researchers are encouraged to consult the primary literature for more specific details relevant to their experimental design.
References
- 1. Advantages of Rho-associated kinases and their inhibitor fasudil for the treatment of neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Analysis of pulmonary vasodilator responses to SB-772077-B [4-(7-((3-amino-1-pyrrolidinyl)carbonyl)-1-ethyl-1H-imidazo(4,5-c)pyridin-2-yl)-1,2,5-oxadiazol-3-amine], a novel aminofurazan-based Rho kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. reprocell.com [reprocell.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. cellbiolabs.com [cellbiolabs.com]
- 8. mdpi.com [mdpi.com]
- 9. Effect of pre-exposure to vasoconstrictors on isoprenaline-induced relaxation in rat aorta: involvement of inducible nitric oxide synthase - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Anti-inflammatory Efficacy of SB-772077B Dihydrochloride: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the anti-inflammatory effects of SB-772077B dihydrochloride against other Rho-associated kinase (ROCK) inhibitors. The information presented is supported by experimental data and detailed methodologies to assist in the evaluation and potential application of this compound in research and development.
This compound is a potent, orally active inhibitor of Rho-associated kinase (ROCK), a key enzyme in the regulation of inflammatory responses.[1][2][3][4] By targeting ROCK1 and ROCK2, SB-772077B has been shown to effectively suppress the production of pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).[1][2][3][4] This guide delves into the experimental evidence validating these anti-inflammatory properties and provides a comparative analysis with other well-known ROCK inhibitors.
Comparative Efficacy of ROCK Inhibitors
The following table summarizes the in vitro potency of this compound in comparison to other widely used ROCK inhibitors, Y-27632 and fasudil.
| Compound | Target | IC50 (nM) |
| This compound | ROCK1 | 5.6 [2][3][4] |
| ROCK2 | 6.0 [1] | |
| Y-27632 | ROCK1 | ~150[3] |
| Fasudil | ROCK1 | ~300[3] |
In Vivo Anti-inflammatory and Vasodilatory Effects
SB-772077B has demonstrated significant anti-inflammatory and vasodilatory effects in preclinical animal models. The data below showcases its ability to reduce blood pressure in hypertensive rat models, a physiological effect linked to its ROCK inhibition and anti-inflammatory properties.
| Animal Model | Treatment | Dosage (p.o.) | Effect on Blood Pressure |
| Spontaneously Hypertensive Rats | This compound | 1 mg/kg | ~10 mm Hg reduction[2][3] |
| 3 mg/kg | ~20 mm Hg reduction[2][3] | ||
| 30 mg/kg | ~50 mm Hg reduction[2][3] | ||
| DOCA Salt-Induced Hypertensive Rats | This compound | Not specified | Dramatic lowering of blood pressure[2][3] |
Experimental Protocols
In Vitro Inhibition of Pro-inflammatory Cytokine Production
Objective: To assess the ability of this compound to inhibit the production of TNF-α and IL-6 in cultured human macrophages stimulated with lipopolysaccharide (LPS).
Methodology:
-
Cell Culture: Primary human macrophages are serum-starved prior to the experiment.
-
Treatment: Cells are pre-treated with varying concentrations of this compound for 30 minutes.
-
Stimulation: Macrophages are then stimulated with 100 ng/mL of lipopolysaccharide (LPS) for 18 hours to induce an inflammatory response.
-
Cytokine Measurement: The cell culture supernatants are collected, and the concentrations of TNF-α and IL-6 are quantified using a standard enzyme-linked immunosorbent assay (ELISA).[2]
In Vivo Assessment of Antihypertensive Effects
Objective: To evaluate the in vivo efficacy of this compound in reducing blood pressure in hypertensive animal models.
Methodology:
-
Animal Models:
-
Spontaneously Hypertensive Rats (SHR): A genetic model of hypertension.
-
DOCA Salt-Induced Hypertensive Rats: A model of mineralocorticoid-induced hypertension.
-
-
Drug Administration: this compound is administered orally (p.o.) at doses of 1, 3, and 30 mg/kg.
-
Blood Pressure Measurement: Systemic blood pressure is monitored in the animals following drug administration to determine the extent and duration of the antihypertensive effect.[2][3]
Signaling Pathway and Experimental Workflow
The diagrams below illustrate the signaling pathway targeted by SB-772077B and the general workflow of the in vitro anti-inflammatory experiments.
Caption: SB-772077B inhibits ROCK, blocking the pro-inflammatory signaling cascade.
Caption: Workflow for assessing the in-vitro anti-inflammatory effects of SB-772077B.
References
- 1. Rho kinase (ROCK) inhibitors and their application to inflammatory disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Redirecting [linkinghub.elsevier.com]
- 4. Novel Rho kinase inhibitors with anti-inflammatory and vasodilatory activities - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-reactivity studies of SB-772077B dihydrochloride with other kinases
For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide to the Kinase Selectivity of SB-772077B Dihydrochloride
This compound is a potent, ATP-competitive inhibitor of Rho-associated coiled-coil containing protein kinase (ROCK). Understanding its selectivity profile against a broader range of kinases is crucial for elucidating its specific biological functions and anticipating potential off-target effects. This guide provides a comparative analysis of the cross-reactivity of SB-772077B and its close analog, GSK269962A, with other kinases, supported by available experimental data and detailed methodologies.
Kinase Inhibition Profile
SB-772077B demonstrates high potency for ROCK1, with a reported half-maximal inhibitory concentration (IC50) of 5.6 nM.[1] Its structural analog, GSK269962A, exhibits even greater potency for both ROCK isoforms, with IC50 values of 1.6 nM for ROCK1 and 4.0 nM for ROCK2.[2][3]
To assess the selectivity of this class of inhibitors, GSK269962A was profiled against a panel of other serine/threonine kinases. The results demonstrated a favorable selectivity profile, with greater than 30-fold selectivity for ROCK1 over other kinases tested. Notably, off-target activity was observed for Mitogen- and Stress-activated Kinase 1 (MSK1) and Ribosomal S6 Kinase 1 (RSK1), with IC50 values of 49 nM and 132 nM, respectively.
Table 1: Comparative Kinase Inhibition Data
| Kinase Target | SB-772077B IC50 (nM) | GSK269962A IC50 (nM) | Fold Selectivity (GSK269962A vs. Other Kinases) |
| ROCK1 | 5.6 | 1.6 | 1 |
| ROCK2 | Not Reported | 4.0 | 2.5 |
| MSK1 | Not Reported | 49 | 30.6 |
| RSK1 | Not Reported | 132 | 82.5 |
| Other Kinases | Not Reported | >30-fold selectivity | >30 |
Experimental Protocols
The following provides a detailed methodology for a typical in vitro kinase inhibition assay used to determine the potency and selectivity of compounds like SB-772077B and GSK269962A.
In Vitro Kinase Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against a panel of protein kinases.
Materials:
-
Recombinant human kinases
-
Peptide or protein substrate specific to each kinase
-
ATP (Adenosine triphosphate)
-
Test compound (e.g., this compound) dissolved in DMSO
-
Assay buffer (e.g., 25 mM HEPES, pH 7.5, 10 mM MgCl2, 0.01% Triton X-100, 2 mM DTT)
-
Detection reagent (e.g., ADP-Glo™, Kinase-Glo®, or radiolabeled [γ-³²P]ATP)
-
Microplates (e.g., 96-well or 384-well)
-
Plate reader capable of measuring luminescence, fluorescence, or radioactivity
Procedure:
-
Compound Preparation: A serial dilution of the test compound is prepared in DMSO. These dilutions are then further diluted in the assay buffer to the desired final concentrations.
-
Reaction Mixture Preparation: For each kinase, a reaction mixture is prepared containing the specific kinase, its substrate, and the assay buffer.
-
Assay Initiation: The kinase reaction is initiated by adding ATP to the reaction mixture containing the kinase, substrate, and test compound. The final ATP concentration is typically at or near the Km value for each respective kinase to ensure accurate determination of ATP-competitive inhibitor potency.
-
Incubation: The reaction plate is incubated at a controlled temperature (e.g., 30°C) for a specific period (e.g., 60 minutes) to allow for the enzymatic reaction to proceed.
-
Reaction Termination and Detection: The kinase reaction is stopped, and the amount of product formed (phosphorylated substrate or ADP) is quantified using a suitable detection method.
-
Luminescence-based (e.g., ADP-Glo™): A reagent is added to deplete the remaining ATP, followed by the addition of a second reagent to convert the ADP produced into a luminescent signal.
-
Radiometric: The reaction mixture is spotted onto a membrane that captures the phosphorylated substrate. Unincorporated [γ-³²P]ATP is washed away, and the radioactivity on the membrane is measured.
-
-
Data Analysis: The raw data is normalized to control wells (containing DMSO vehicle instead of the inhibitor). The percent inhibition for each compound concentration is calculated. The IC50 value is determined by fitting the dose-response data to a sigmoidal curve using non-linear regression analysis.
Visualizing the Experimental Workflow and Signaling Pathway
To further illustrate the experimental process and the biological context of SB-772077B's activity, the following diagrams have been generated.
Caption: Experimental workflow for determining kinase inhibitor selectivity.
Caption: Simplified ROCK signaling pathway and inhibition by SB-772077B.
References
Reproducibility of SB-772077B dihydrochloride effects across different studies
An objective analysis of the consistent and variable effects of the potent Rho-kinase (ROCK) inhibitor, SB-772077B dihydrochloride, across multiple preclinical studies. This guide provides researchers, scientists, and drug development professionals with a comprehensive comparison of its reported activities, supported by experimental data and detailed methodologies.
This compound, a novel aminofuran-based inhibitor of Rho-kinase (ROCK), has demonstrated a range of biological effects across various preclinical studies, positioning it as a compound of interest for several therapeutic areas, including cardiovascular diseases, glaucoma, and inflammation. This guide synthesizes the available data to assess the reproducibility of its effects, offering a clear comparison of its performance and the experimental contexts in which these effects were observed.
Potency and Selectivity: Consistent Inhibition of ROCK Isoforms
Across different studies, SB-772077B has been consistently reported as a potent inhibitor of both ROCK1 and ROCK2 isoforms. The half-maximal inhibitory concentration (IC50) values are in the low nanomolar range, indicating high potency.
| Target | IC50 (nM) | Study |
| ROCK1 | 5.6 | Doe et al. (2007), MedchemExpress, Cayman Chemical |
| ROCK2 | 6 | MedchemExpress, Cayman Chemical |
SB-772077B also exhibits selectivity for ROCK kinases over a panel of other serine/threonine kinases, although it does show some activity against RSK1 and MSK1.
In Vitro Effects: A Consistent Profile of Cellular Changes
The in vitro effects of SB-772077B are largely consistent across studies, primarily revolving around its ability to modulate cell morphology, reduce stress fiber formation, and inhibit inflammatory responses.
| Effect | Cell Type | Concentrations Tested | Key Findings | Study |
| Cytoskeletal Rearrangement | Human Trabecular Meshwork (HTM) cells | 50 µM | Induced retraction and rounding of cells, reduced actin bundles, vinculin-containing focal adhesions, and vimentin-containing intermediate filaments. Effects were more prominent than with Y27632. | Pattabiraman et al. (2018) |
| Human Primary Aortic Smooth Muscle Cells | 3 µM | Completely abolished Angiotensin II-induced actin stress fiber formation. | MedchemExpress | |
| Anti-inflammatory Activity | Lipopolysaccharide (LPS)-stimulated human monocytes/macrophages | 0.1-10 µM | Dose-dependently reduced the production of inflammatory cytokines, including TNF-α and IL-6. | Doe et al. (2007), MedchemExpress |
| THP-1 cells | Concentration-dependent | Inhibited LPS-induced TNF-α and IL-6 production. | Cayman Chemical | |
| Cell Viability | Human Trabecular Meshwork (HTM) cells | 0.1–100 µM | No significant effect on cell viability (MTT assay); no evidence of apoptosis (TUNEL assay). | Pattabiraman et al. (2018) |
In Vivo and Ex Vivo Effects: Reproducible Physiological Outcomes
Studies utilizing animal models and ex vivo human tissues have consistently demonstrated the physiological effects of SB-772077B, particularly its vasodilatory and intraocular pressure-lowering properties.
Cardiovascular Effects
| Animal Model | Dosing | Effect on Blood Pressure | Study |
| Spontaneously Hypertensive Rats | 1, 3, and 30 mg/kg (oral) | Profound, dose-dependent reduction of systemic blood pressure (approx. 10, 20, and 50 mm Hg reduction, respectively). | Doe et al. (2007) |
| DOCA Salt-Induced Hypertensive Rats | 1 mg/kg | Dramatically lowered blood pressure. | Doe et al. (2007) |
| Normotensive Rats and Monocrotaline-Induced Pulmonary Hypertensive Rats | 30, 100, and 300 µg/kg (i.v.) | Reduced pulmonary and systemic arterial pressure. | Dhaliwal et al. (2009) |
Ocular Hypotensive Effects
An ex vivo study using human organ-cultured anterior segments (HOCAS) has provided evidence for the potential of SB-772077B in glaucoma treatment.
| Model | Dosing | Effect on Aqueous Humor Outflow Facility (OF) | Study |
| Human Organ-Cultured Anterior Segment (HOCAS) | 0.1, 10, and 50 µM | Dose-dependent increase in OF (16%, 29%, and 39% increase, respectively, at 24h). | Pattabiraman et al. (2018) |
Experimental Protocols
To facilitate the comparison and replication of these findings, detailed methodologies from the key studies are outlined below.
In Vitro Kinase Assays
-
Target: Recombinant human ROCK1.
-
Methodology: The specific kinase assay protocols are proprietary to the investigating institutions (e.g., GlaxoSmithKline), but generally involve incubating the kinase, substrate, and inhibitor, followed by quantification of substrate phosphorylation.
Cell-Based Assays
-
Cell Viability (MTT Assay): Human trabecular meshwork (HTM) cells were treated with SB-772077B (0.1–100 µM) for 24 hours. Cell viability was assessed using the MTT colorimetric assay.
-
Apoptosis (TUNEL Assay): HTM cells were treated with SB-772077B (50 µM) or Y27632 (50 µM) for 24 hours. Apoptosis was detected by TUNEL staining, with DNase I-treated cells serving as a positive control.
-
Cytoskeletal Staining: HTM cells were treated with SB-772077B (50 µM) or Y27632 for 2 hours. Cells were then fixed, permeabilized, and stained for F-actin, vinculin, and vimentin using immunofluorescence.
-
Cytokine Production (ELISA): Primary human macrophages or THP-1 cells were pre-treated with SB-772077B for 30 minutes, followed by stimulation with lipopolysaccharide (LPS). The levels of TNF-α and IL-6 in the cell culture supernatants were quantified by ELISA.
Ex Vivo and In Vivo Models
-
Aqueous Humor Outflow Facility: Human donor eyes were dissected to create anterior segment organ cultures (HOCAS). After establishing a stable baseline intraocular pressure (IOP), the anterior chambers were perfused with medium containing SB-772077B (0.1, 10, or 50 µM) or vehicle for 24 hours, and the IOP was continuously monitored to calculate the outflow facility.
-
Blood Pressure Measurement in Hypertensive Rats: Spontaneously hypertensive rats or DOCA salt-induced hypertensive rats were administered SB-772077B orally. Systemic blood pressure was monitored over time using telemetry or other standard methods.
Signaling Pathways and Experimental Workflows
The consistent effects of SB-772077B are rooted in its targeted inhibition of the Rho/ROCK signaling pathway. The following diagrams illustrate this mechanism and a typical experimental workflow for evaluating its effects.
Caption: Mechanism of action of SB-772077B.
Caption: General experimental workflow for SB-772077B evaluation.
Conclusion
The available data from multiple independent studies demonstrate a high degree of reproducibility for the primary effects of this compound. Its potency as a ROCK inhibitor is consistently reported, and this translates to reproducible in vitro effects on the cytoskeleton and inflammation, as well as in vivo effects on blood pressure and aqueous humor outflow. The consistency of these findings across different experimental systems strengthens the rationale for its further investigation as a potential therapeutic agent. Future studies should continue to explore its efficacy and safety in more complex disease models to fully delineate its therapeutic potential.
A Head-to-Head Comparison: SB-772077B Dihydrochloride versus siRNA for ROCK Knockdown Studies
For researchers investigating the multifaceted roles of Rho-associated coiled-coil containing protein kinase (ROCK), choosing the appropriate tool to diminish its activity is a critical experimental decision. Both small molecule inhibitors and genetic knockdown approaches offer powerful means to probe ROCK function, each with its own set of advantages and limitations. This guide provides an objective comparison of a potent chemical inhibitor, SB-772077B dihydrochloride, and the widely used genetic tool, small interfering RNA (siRNA), for the targeted knockdown of ROCK expression and activity.
This comparison guide is intended for researchers, scientists, and drug development professionals to facilitate an informed decision on the most suitable method for their specific research needs. We present a summary of quantitative data, detailed experimental protocols, and visual representations of the underlying biological and experimental workflows.
Data Presentation: A Quantitative Comparison
The following tables summarize the key quantitative parameters for this compound and siRNA-mediated ROCK knockdown, providing a clear and structured overview for easy comparison.
Table 1: Performance Characteristics of this compound and siRNA for ROCK Knockdown
| Feature | This compound | siRNA-mediated Knockdown |
| Target | ROCK1 and ROCK2 kinase activity | ROCK1 and/or ROCK2 mRNA |
| Mechanism of Action | ATP-competitive inhibition of the kinase domain | RNA interference (RNAi) leading to mRNA degradation |
| Efficiency | Potent inhibitor with IC50 values of 5.6 nM for ROCK1 and 6 nM for ROCK2.[1] | Highly variable; typically achieves 70-95% knockdown of target protein expression.[2][3] |
| Time to Effect | Rapid, within minutes to hours of administration. | Slower onset, typically 24-72 hours post-transfection to achieve maximal protein knockdown. |
| Duration of Effect | Transient and reversible upon washout of the compound. | Can be transient (typically 3-7 days) or stable depending on the delivery method. |
| Specificity | Highly potent for ROCK1 and ROCK2. | High degree of specificity for the target mRNA sequence. |
Table 2: Off-Target Effects and Considerations
| Consideration | This compound | siRNA-mediated Knockdown |
| Known Off-Target Effects | Can inhibit other kinases, such as MSK1 and RSK1, at higher concentrations. | Can cause "off-target" effects by silencing unintended mRNAs with partial sequence homology, particularly in the seed region.[4][5][6] |
| Toxicity | Potential for cellular toxicity at high concentrations; requires determination of the optimal non-toxic working concentration for each cell type. | Transfection reagents can be cytotoxic. The introduction of foreign RNA can trigger an innate immune response. |
| Isoform Specificity | Inhibits both ROCK1 and ROCK2 with similar potency. | Can be designed to be highly specific for either ROCK1 or ROCK2 mRNA. |
| Controls | Vehicle control (e.g., DMSO) is essential. | A non-targeting (scrambled) siRNA control is crucial to distinguish sequence-specific effects from non-specific responses to the transfection process. |
Experimental Protocols
Detailed methodologies for utilizing this compound and siRNA for ROCK knockdown are provided below. These protocols are intended as a general guide and may require optimization for specific cell types and experimental conditions.
Protocol 1: Inhibition of ROCK Activity using this compound in Cultured Vascular Smooth Muscle Cells
Materials:
-
Vascular Smooth Muscle Cells (VSMCs)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS)
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay kit (e.g., BCA assay)
Procedure:
-
Cell Culture: Plate VSMCs at a desired density in a multi-well plate and allow them to adhere and grow to the desired confluency (typically 70-80%).
-
Preparation of SB-772077B Stock Solution: Prepare a high-concentration stock solution of this compound in DMSO (e.g., 10 mM). Store at -20°C.
-
Treatment: On the day of the experiment, dilute the SB-772077B stock solution to the desired final concentrations in a complete growth medium. Aspirate the old medium from the cells and replace it with the medium containing SB-772077B or a vehicle control (DMSO at the same final concentration as the highest inhibitor dose).
-
Incubation: Incubate the cells for the desired period (e.g., 1-24 hours) at 37°C in a CO2 incubator. The optimal incubation time should be determined empirically.
-
Cell Lysis: After incubation, wash the cells with ice-cold PBS and then lyse the cells with ice-cold lysis buffer.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a protein quantification assay.
-
Downstream Analysis: The cell lysates are now ready for downstream analysis, such as Western blotting to assess the phosphorylation of ROCK substrates (e.g., MYPT1).
Protocol 2: siRNA-Mediated Knockdown of ROCK1 and ROCK2 in Cultured Vascular Smooth Muscle Cells
Materials:
-
Vascular Smooth Muscle Cells (VSMCs)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
siRNA targeting ROCK1, ROCK2, or a non-targeting control siRNA
-
Transfection reagent (e.g., Lipofectamine RNAiMAX)
-
Opti-MEM I Reduced Serum Medium
-
RNase-free water, microcentrifuge tubes, and pipette tips
-
Cell lysis buffer
-
Protein quantification assay kit
Procedure:
-
Cell Seeding: The day before transfection, seed VSMCs in a multi-well plate so that they will be 60-80% confluent at the time of transfection.
-
siRNA Preparation: On the day of transfection, dilute the siRNAs (ROCK1-specific, ROCK2-specific, and non-targeting control) to the desired final concentration (e.g., 20 nM) in Opti-MEM.
-
Transfection Reagent Preparation: In a separate tube, dilute the transfection reagent in Opti-MEM according to the manufacturer's instructions.
-
Complex Formation: Combine the diluted siRNA and the diluted transfection reagent. Mix gently and incubate at room temperature for 5-20 minutes to allow the formation of siRNA-lipid complexes.
-
Transfection: Add the siRNA-lipid complexes drop-wise to the cells in each well.
-
Incubation: Incubate the cells at 37°C in a CO2 incubator for 24-72 hours. The optimal incubation time for maximal protein knockdown should be determined experimentally.
-
Cell Lysis and Protein Quantification: After incubation, lyse the cells and quantify the protein concentration as described in Protocol 1.
-
Validation of Knockdown: The cell lysates are now ready for Western blot analysis to confirm the specific knockdown of ROCK1 and/or ROCK2 protein levels.
Protocol 3: Western Blot Analysis for ROCK Knockdown Validation
Procedure:
-
SDS-PAGE: Load equal amounts of protein from each sample onto an SDS-polyacrylamide gel. Run the gel to separate the proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for ROCK1, ROCK2, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and then incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Densitometry Analysis: Quantify the band intensities using image analysis software. Normalize the ROCK1 and ROCK2 band intensities to the loading control to determine the percentage of protein knockdown.
Mandatory Visualization
The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways and experimental workflows discussed in this guide.
Caption: The ROCK signaling pathway, activated by RhoA-GTP, regulates cellular contraction and actin dynamics.
Caption: A generalized workflow for studying ROCK function using either a chemical inhibitor or siRNA-mediated knockdown.
Caption: A logical comparison highlighting the key distinguishing features of SB-772077B and siRNA for ROCK knockdown.
References
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. horizondiscovery.com [horizondiscovery.com]
- 3. The siRNA Off-Target Effect Is Determined by Base-Pairing Stabilities of Two Different Regions with Opposite Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Structure-Guided Control of siRNA Off-Target Effects - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to ROCK Inhibitors for In Vivo Vasodilation Research: The Case for SB-772077B Dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo vasodilatory effects of SB-772077B dihydrochloride, a potent Rho-kinase (ROCK) inhibitor, with other commonly used alternatives such as Y-27632 and fasudil. This document summarizes their mechanisms of action, presents available quantitative data for comparison, details experimental methodologies from key studies, and provides visual diagrams of relevant pathways and workflows to aid in the selection of the most appropriate inhibitor for in vivo research.
Mechanism of Action: Targeting the Rho-Kinase Pathway for Vasodilation
SB-772077B, Y-27632, and fasudil all exert their vasodilatory effects by inhibiting the Rho-kinase (ROCK) signaling pathway.[1][2] This pathway plays a crucial role in regulating smooth muscle contraction and vascular tone.
The small GTPase RhoA activates ROCK, which in turn phosphorylates and inactivates myosin light chain phosphatase (MLCP). This inactivation leads to an increase in the phosphorylation of the myosin light chain (MLC), a key event for the initiation and maintenance of smooth muscle contraction. By inhibiting ROCK, these compounds prevent the inactivation of MLCP, leading to decreased MLC phosphorylation, smooth muscle relaxation, and subsequent vasodilation.
Comparative In Vivo Efficacy
In vivo studies, primarily in spontaneously hypertensive rats (SHR), have demonstrated the potent vasodilatory and blood pressure-lowering effects of SB-772077B, often showing superior efficacy compared to Y-27632 and fasudil.
| Compound | Animal Model | Route of Administration | Dose | Change in Systolic Blood Pressure (SBP) | Reference |
| SB-772077B | Spontaneously Hypertensive Rat (SHR) | Oral | 1 mg/kg | ~10 mmHg reduction | |
| 3 mg/kg | ~20 mmHg reduction | ||||
| 30 mg/kg | ~50 mmHg reduction | ||||
| Y-27632 | Spontaneously Hypertensive Rat (SHR) | Oral | 10 mg/kg | Significant reduction | |
| 30 mg/kg | Dose-dependent reduction | ||||
| Fasudil | Stroke-Prone Spontaneously Hypertensive Rat (SHRSP) | Intravenous | 50-200 µg/kg/min | Dose-dependent reduction | [3] |
| Spontaneously Hypertensive Rat (SHR) | Oral | 30 mg/kg/day (7 weeks) | No significant change in SBP, but improved renal parameters | [4] |
Experimental Protocols
The following is a detailed methodology for a key in vivo experiment to validate the vasodilatory effects of ROCK inhibitors in a rat model of hypertension.
Objective: To assess the dose-dependent effect of orally administered SB-772077B, Y-27632, and fasudil on systolic blood pressure in spontaneously hypertensive rats.
Materials:
-
Spontaneously Hypertensive Rats (SHR), male, 12-16 weeks old
-
This compound, Y-27632, fasudil
-
Vehicle (e.g., distilled water or 0.5% methylcellulose)
-
Oral gavage needles
-
Tail-cuff plethysmography system for blood pressure measurement
-
Animal restrainers
Procedure:
-
Animal Acclimatization: House the SHR for at least one week under standard laboratory conditions (12-hour light/dark cycle, controlled temperature and humidity) with ad libitum access to food and water.
-
Baseline Blood Pressure Measurement: Acclimate the rats to the restrainer and tail-cuff apparatus for several days before the experiment to minimize stress-induced blood pressure variations.[5] On the day of the experiment, measure and record the baseline systolic blood pressure and heart rate for each rat.
-
Drug Preparation: Prepare solutions of SB-772077B, Y-27632, and fasudil at the desired concentrations in the appropriate vehicle.
-
Drug Administration: Divide the rats into groups, including a vehicle control group and groups for each dose of the test compounds. Administer a single dose of the assigned compound or vehicle via oral gavage.
-
Post-Dose Blood Pressure Monitoring: Measure systolic blood pressure and heart rate at regular intervals (e.g., 1, 2, 4, 6, 8, and 24 hours) after drug administration using the tail-cuff method.
-
Data Analysis: Calculate the change in systolic blood pressure from baseline for each animal at each time point. Analyze the data for statistical significance between the treatment groups and the vehicle control group.
Logical Comparison of ROCK Inhibitors
SB-772077B distinguishes itself from Y-27632 and fasudil primarily through its enhanced potency.
Conclusion
This compound is a highly potent ROCK inhibitor with demonstrated in vivo efficacy in reducing blood pressure in hypertensive models. Its superior potency compared to Y-27632 and fasudil makes it a valuable tool for researchers investigating the therapeutic potential of ROCK inhibition in cardiovascular diseases. The provided experimental protocol offers a robust framework for the in vivo validation of SB-772077B and other vasodilator compounds. Researchers should consider the specific goals of their study, including the desired potency and route of administration, when selecting the most appropriate ROCK inhibitor for their in vivo experiments.
References
- 1. Rho kinase as a therapeutic target in cardiovascular disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effect of fasudil on Rho-kinase and nephropathy in subtotally nephrectomized spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Vasodilator effects of fasudil, a Rho-kinase inhibitor, on retinal arterioles in stroke-prone spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Fasudil, a Rho-kinase inhibitor, attenuates glomerulosclerosis in Dahl salt-sensitive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Blood pressure measurement in freely moving rats by the tail cuff method - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of SB-772077B Dihydrochloride: A Potent ROCK Inhibitor for Research and Drug Discovery
For researchers, scientists, and drug development professionals, the selection of a suitable enzyme inhibitor is a critical decision. This guide provides a comprehensive comparative analysis of SB-772077B dihydrochloride, a potent and selective Rho-associated coiled-coil containing protein kinase (ROCK) inhibitor. Here, we present its performance in various cell types alongside other notable ROCK inhibitors, supported by experimental data and detailed protocols to aid in your research endeavors.
This compound is a small molecule inhibitor targeting ROCK1 and ROCK2, key regulators of the actin cytoskeleton. Its high potency and selectivity make it a valuable tool for investigating the physiological and pathological roles of the Rho/ROCK signaling pathway, which is implicated in a wide range of cellular processes and diseases, including hypertension, glaucoma, and cancer.
Performance and Selectivity: A Quantitative Comparison
SB-772077B demonstrates high potency against both ROCK isoforms, with IC50 values in the low nanomolar range. Its selectivity has been profiled against a panel of other kinases, highlighting its specificity for the ROCK family. The following tables provide a quantitative comparison of SB-772077B with other well-known ROCK inhibitors.
Table 1: In Vitro Kinase Inhibitory Potency of SB-772077B and Comparators
| Compound | ROCK1 IC50 (nM) | ROCK2 IC50 (nM) | Other Kinases IC50 (nM) |
| SB-772077B | 5.6 | ~5.6 | MSK1 (14), RSK1 (35), Akt1 (324), Akt2 (1950), Akt3 (1290) |
| Y-27632 | ~150 | Not specified | PKA (>250,000), PKC (>250,000) |
| Fasudil | ~300 | Not specified | PKA (1,300), PKC (11,000), MLCK (16,000) |
| Ripasudil (K-115) | 51 | 19 | Not specified in direct comparison |
| Netarsudil (AR-13324) | Not specified | Not specified | Not specified |
| GSK269962A | 1.6 | 4 | MSK1 (49), RSK1 (132) |
Table 2: Cellular Activity of ROCK Inhibitors in Different Cell Types
| Cell Type | Compound | Concentration | Effect |
| Human Trabecular Meshwork (HTM) Cells | SB-772077B | 0.1, 10, 50 µM | Increased aqueous humor outflow facility by 16%, 29%, and 39% respectively.[1] |
| Human Trabecular Meshwork (HTM) Cells | Ripasudil | Not specified | More potent than Y-27632 in reducing actin stress fibers. |
| Human Trabecular Meshwork (HTM) Cells | Y-27632 | Not specified | Reduces actin stress fibers and focal adhesions. |
| Human Corneal Endothelial Cells (CECs) | Netarsudil (AR-13324) | 100 nM - 30 µM | Comparable adherence to Y-27632.[2] |
| Human Corneal Endothelial Cells (CECs) | AR-13503 (metabolite of Netarsudil) | 1 µM, 10 µM | Significantly more proliferative than untreated and Y-27632 treated cells.[2] |
| Acute Myeloid Leukemia (AML) Cells | GSK269962A | Low nanomolar | Inhibited cell growth and clonogenicity, induced G2 phase arrest and apoptosis.[3] |
| Rat Aortic Smooth Muscle Cells | SB-772077B | 39 nM (IC50) | Induced vasorelaxation. |
| Rat Aortic Smooth Muscle Cells | GSK269962A | 35 nM (IC50) | Induced vasorelaxation. |
Signaling Pathways and Experimental Workflows
To visualize the mechanism of action and experimental designs, the following diagrams are provided in Graphviz DOT language.
Caption: The Rho/ROCK signaling pathway and the point of inhibition by SB-772077B.
Caption: A typical experimental workflow for determining cell viability.
Detailed Experimental Protocols
To ensure reproducibility and aid in the design of your experiments, detailed protocols for key assays are provided below.
Protocol 1: Cell Viability/Cytotoxicity Assay (MTT/CCK-8)
This protocol is used to assess the effect of ROCK inhibitors on cell proliferation and viability.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound and other ROCK inhibitors
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CCK-8 (Cell Counting Kit-8) reagent
-
DMSO (Dimethyl sulfoxide)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Compound Preparation: Prepare a stock solution of SB-772077B and other inhibitors in DMSO. Create a series of dilutions in complete culture medium to achieve the desired final concentrations.
-
Treatment: Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the inhibitors. Include a vehicle control (medium with the same concentration of DMSO used for the highest inhibitor concentration) and a no-treatment control.
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO2.
-
MTT Assay:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
CCK-8 Assay:
-
Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours.
-
Measure the absorbance at 450 nm using a microplate reader.
-
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the inhibitor concentration and determine the IC50 value using a suitable software.
Protocol 2: Western Blotting for Phosphorylated Myosin Light Chain (p-MLC)
This protocol is used to determine the effect of ROCK inhibitors on the phosphorylation of a key downstream target of ROCK.
Materials:
-
Cell line of interest
-
6-well cell culture plates
-
This compound and other ROCK inhibitors
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-p-MLC, anti-total MLC, anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with the desired concentrations of ROCK inhibitors for a specified time.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with RIPA buffer. Scrape the cells and collect the lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against p-MLC overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
-
Stripping and Re-probing: To normalize the p-MLC signal, the membrane can be stripped and re-probed with antibodies against total MLC and a loading control like GAPDH.
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the p-MLC signal to the total MLC and the loading control.
Protocol 3: Transendothelial Electrical Resistance (TEER) Assay
This protocol is used to assess the effect of ROCK inhibitors on the barrier function of endothelial or epithelial cell monolayers.
Materials:
-
Endothelial or epithelial cell line
-
Transwell inserts (e.g., 0.4 µm pore size)
-
24-well plates
-
Complete cell culture medium
-
This compound and other ROCK inhibitors
-
TEER measurement system (e.g., EVOM2)
Procedure:
-
Cell Seeding: Seed cells onto the apical side of the Transwell inserts at a high density to form a confluent monolayer.
-
Monolayer Formation: Culture the cells for several days, changing the medium every 2-3 days, until a stable and high TEER value is reached, indicating the formation of a tight barrier.
-
Treatment: Once a stable TEER is achieved, add the ROCK inhibitors to the apical chamber at the desired concentrations.
-
TEER Measurement: Measure the TEER at various time points after treatment (e.g., 0, 1, 4, 8, 24 hours). To calculate the net TEER, subtract the resistance of a blank insert (without cells) from the measured resistance and multiply by the surface area of the insert.
-
Data Analysis: Plot the TEER values over time for each treatment condition. A decrease in TEER indicates a disruption of the barrier function.
This guide provides a starting point for the comparative analysis of this compound. The provided data, diagrams, and protocols are intended to facilitate informed decisions in inhibitor selection and experimental design for your specific research needs.
References
- 1. SB772077B, A New Rho Kinase Inhibitor Enhances Aqueous Humour Outflow Facility in Human Eyes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effects of Rho-Associated Kinase (Rock) Inhibitors (Alternative to Y-27632) on Primary Human Corneal Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Preclinical evaluation of the ROCK1 inhibitor, GSK269962A, in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Specificity of SB-772077B Dihydrochloride for ROCK Kinases: A Comparative Guide
For researchers, scientists, and drug development professionals, selecting a potent and selective kinase inhibitor is paramount for robust and reproducible experimental outcomes. This guide provides a detailed comparison of SB-772077B dihydrochloride with other common Rho-associated coiled-coil containing protein kinase (ROCK) inhibitors, focusing on its specificity and supported by experimental data.
SB-772077B is a potent, aminofuran-based inhibitor of ROCK kinases.[1][2] It has demonstrated high affinity for both ROCK1 and ROCK2 isoforms, making it a valuable tool for investigating the physiological and pathological roles of the ROCK signaling pathway. This pathway is a critical regulator of various cellular processes, including cytoskeletal dynamics, cell adhesion, migration, and smooth muscle contraction.[3][4][5][6] Dysregulation of the ROCK pathway is implicated in numerous diseases, including hypertension, glaucoma, and cancer.
Comparative Analysis of ROCK Inhibitor Potency
The inhibitory activity of SB-772077B and other widely used ROCK inhibitors is summarized in the table below. The data, presented as half-maximal inhibitory concentrations (IC50), highlight the potency of these compounds against ROCK1 and ROCK2.
| Inhibitor | ROCK1 IC50 (nM) | ROCK2 IC50 (nM) | Reference(s) |
| This compound | 5.6 | 6 | [2] |
| Y-27632 | 150 | ~220-300 | [1] |
| Fasudil (HA-1077) | 300 | Not specified in source | [1] |
| GSK429286A | 14 | Not specified in source |
Kinase Selectivity Profile of SB-772077B
A key consideration for any kinase inhibitor is its selectivity – its ability to inhibit the intended target without affecting other kinases, which can lead to off-target effects. SB-772077B has been profiled against a panel of other kinases to determine its selectivity.
| Kinase | SB-772077B IC50 (nM) | Fold Selectivity vs. ROCK1 | Reference(s) |
| ROCK1 | 5.6 | 1 | [7] |
| ROCK2 | 6 | ~1 | [7] |
| RSK1 | 35 | ~6 | [7] |
| MSK1 | 14 | ~2.5 | [7] |
| Akt1 | 324 | ~58 | [7] |
| Akt2 | 1,950 | ~348 | [7] |
| Akt3 | 1,290 | ~230 | [7] |
| Cdk2 | >7,000 | >1,250 | [7] |
| GSK3α | >7,000 | >1,250 | [7] |
| IKKβ | >7,000 | >1,250 | [7] |
| JNK3 | >7,000 | >1,250 | [7] |
| Plk | >7,000 | >1,250 | [7] |
While SB-772077B is highly potent against ROCK1 and ROCK2, it also shows inhibitory activity against RSK1 and MSK1 at concentrations approximately 2.5 to 6-fold higher than its IC50 for ROCK1.[7] This is an important consideration for experimental design and data interpretation. In comparison, other ROCK inhibitors such as Y-27632 and Fasudil have been reported to have broader off-target profiles. GSK429286A is another potent ROCK inhibitor with good selectivity.
Experimental Methodologies
The determination of inhibitor potency and selectivity is crucial for its characterization. Below are detailed protocols for key experiments.
In Vitro Kinase Inhibition Assay (General Protocol)
This assay is used to determine the concentration of an inhibitor required to reduce the activity of a specific kinase by 50% (IC50).
Materials:
-
Purified recombinant ROCK1 or ROCK2 enzyme
-
Kinase-specific substrate (e.g., a peptide containing a phosphorylation site for ROCK)
-
Adenosine triphosphate (ATP), typically radiolabeled ([γ-32P]ATP) or amenable to non-radioactive detection methods
-
Kinase reaction buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Test inhibitor (e.g., SB-772077B) at various concentrations
-
96-well or 384-well assay plates
-
Detection reagents (e.g., phosphocellulose paper and scintillation counter for radioactive assays, or specific antibodies and luminescence/fluorescence plate reader for non-radioactive assays)
Procedure:
-
Reaction Setup: In each well of the assay plate, combine the kinase reaction buffer, the specific ROCK enzyme, and the kinase substrate.
-
Inhibitor Addition: Add the test inhibitor at a range of concentrations to the wells. Include a control with no inhibitor (vehicle control).
-
Initiation of Reaction: Start the kinase reaction by adding ATP.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific period (e.g., 30-60 minutes) to allow for phosphorylation of the substrate.
-
Termination of Reaction: Stop the reaction, for example, by adding a stop solution (e.g., EDTA) or by spotting the reaction mixture onto a phosphocellulose membrane.
-
Detection of Phosphorylation: Quantify the amount of phosphorylated substrate.
-
Radioactive method: Wash the phosphocellulose membranes to remove unincorporated [γ-32P]ATP and measure the incorporated radioactivity using a scintillation counter.
-
Non-radioactive methods: Use a specific antibody that recognizes the phosphorylated substrate. The amount of bound antibody can be quantified using a secondary antibody conjugated to an enzyme that produces a luminescent or fluorescent signal.
-
-
Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration. The IC50 value is determined by fitting the data to a sigmoidal dose-response curve.
Visualizing the ROCK Signaling Pathway and Experimental Workflow
To provide a clearer understanding of the biological context and experimental procedures, the following diagrams were generated using the Graphviz DOT language.
Caption: The ROCK signaling pathway, a key regulator of cell contractility.
Caption: A typical workflow for an in vitro kinase inhibition assay.
References
- 1. Feature article: Discovery of vascular Rho kinase (ROCK) inhibitory peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Rho-kinase inhibitors as therapeutics: from pan inhibition to isoform selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. SB772077B, A New Rho Kinase Inhibitor Enhances Aqueous Humour Outflow Facility in Human Eyes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. promega.com [promega.com]
- 7. Protein kinase A in complex with Rho-kinase inhibitors Y-27632, Fasudil, and H-1152P: structural basis of selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Personal protective equipment for handling SB-772077B dihydrochloride
Essential Safety and Handling Guide for SB-772077B Dihydrochloride
This guide provides crucial safety and logistical information for the handling and disposal of this compound, a potent Rho-kinase (ROCK) inhibitor.[1][2][3] While the Safety Data Sheet (SDS) from some suppliers states that this compound is not classified as a hazardous substance or mixture, it is imperative to adhere to rigorous safety protocols as a matter of best practice in a laboratory setting.[4] This information is intended for researchers, scientists, and drug development professionals to ensure safe and effective use of this compound.
Personal Protective Equipment (PPE)
Even when handling chemicals not officially classified as hazardous, a comprehensive PPE strategy is the first line of defense against accidental exposure.[5][6] The following PPE is mandatory when working with this compound in solid or solution form:
-
Eye Protection: Chemical splash goggles that provide a complete seal around the eyes are required.[6] In situations with a higher risk of splashing, a face shield should be worn in addition to goggles.[7][8]
-
Hand Protection: Disposable nitrile gloves are recommended for handling the solid compound and its solutions.[6][8] Gloves should be inspected for any tears or punctures before use. Always remove gloves using the proper technique to avoid skin contact with any potential residue and wash hands thoroughly after removal.[9]
-
Body Protection: A standard laboratory coat must be worn at all times and should be fully buttoned.[10] For procedures with a higher risk of spills, a chemically resistant apron over the lab coat is advised.[6]
-
Footwear: Closed-toe and closed-heel shoes must be worn in the laboratory.[8][11]
Operational Plan: A Step-by-Step Guide
A systematic approach to handling this compound minimizes risks and ensures the integrity of the experiment.
2.1. Preparation and Weighing
-
Designated Area: All handling of the solid, powdered form of this compound should be conducted in a designated area, such as a chemical fume hood or a ventilated balance enclosure, to minimize the risk of inhaling fine particles.[10][12]
-
Pre-Use Check: Before use, verify the chemical's identity by checking the label on the container.[11]
-
Weighing: Use a clean spatula and weighing paper. Avoid creating dust. If any powder is spilled, clean it up promptly and properly.
-
Container Sealing: After weighing, securely seal the primary container.
2.2. Dissolution and Use in Experiments
-
Solvent Handling: When preparing solutions, handle the necessary solvents (e.g., DMSO, water) with the appropriate precautions as outlined in their respective SDS.[2]
-
Dissolution: Add the solvent to the weighed this compound slowly to avoid splashing. If sonication or heating is required to aid dissolution, ensure these processes are monitored.
-
Labeling: Immediately label any new container holding a solution of this compound with its name, concentration, solvent, and the date of preparation.[10]
-
Experimental Use: When using the compound in experiments, maintain all PPE. Keep the work area clean and organized to prevent spills.
Storage and Disposal Plan
Proper storage and disposal are critical for laboratory safety and environmental responsibility.
3.1. Storage
-
Store this compound in a tightly sealed, clearly labeled container.
-
For long-term stability, stock solutions should be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[13] Always follow the supplier's specific storage recommendations.
3.2. Disposal
-
Waste Collection: Collect all waste materials containing this compound (e.g., unused solutions, contaminated consumables) in a designated, sealed, and clearly labeled hazardous waste container. Do not mix incompatible waste streams.[12]
-
Non-Hazardous Classification: While the compound itself may be classified as non-hazardous, disposal regulations can vary by institution and locality. It is prudent to handle the waste as chemical waste unless otherwise specified by your institution's Environmental Health and Safety (EHS) department.[4][13]
-
Empty Containers: Rinse empty containers of the compound three times with a suitable solvent. Collect the rinsate as chemical waste.[14] After rinsing, the container can typically be disposed of in the regular trash, but first, deface the label to prevent misuse.[1][13]
-
Consult EHS: Always consult your institution's EHS guidelines for the final disposal procedures.[4][9]
Summary of Key Information
| Parameter | Data | Source |
| Molecular Formula | C15H20Cl2N8O2 | [4] |
| Molecular Weight | 415.28 | [1][4] |
| CAS Number | 607373-46-6 | [4] |
| Hazard Classification | Not a hazardous substance or mixture | [4] |
| Stock Solution Storage | -80°C for 6 months; -20°C for 1 month | [13] |
| Solubility | Soluble to 100 mM in water and DMSO | [2] |
Procedural Diagrams
Caption: Workflow for the safe handling of this compound.
Caption: First aid and emergency response plan for this compound.
By adhering to these guidelines, researchers can handle this compound safely and effectively, fostering a secure and productive research environment. Always prioritize safety and consult your institution's specific protocols.
References
- 1. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 4. 3.8 Disposal of Nonhazardous Laboratory Waste Chemicals | Environment, Health and Safety [ehs.cornell.edu]
- 5. Personal Protective Equipment - Overview | Occupational Safety and Health Administration [osha.gov]
- 6. trimaco.com [trimaco.com]
- 7. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 9. mtu.edu [mtu.edu]
- 10. cce.caltech.edu [cce.caltech.edu]
- 11. ehs.okstate.edu [ehs.okstate.edu]
- 12. Safety Rules in Chemical Laboratories: A Practical Guide | US [sdsmanager.com]
- 13. sfasu.edu [sfasu.edu]
- 14. sites.rowan.edu [sites.rowan.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
